molecular formula C10H7NO3 B11908108 6-Hydroxyquinoline-7-carboxylic acid

6-Hydroxyquinoline-7-carboxylic acid

Cat. No.: B11908108
M. Wt: 189.17 g/mol
InChI Key: HNMKKZPSNCDTJO-UHFFFAOYSA-N
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Description

6-Hydroxyquinoline-7-carboxylic acid is a solid organic compound with the molecular formula C 10 H 7 NO 3 and a molecular weight of 189.17 g/mol . Its CAS registry number is 1261434-11-0 . As a quinoline carboxylic acid, it belongs to a class of compounds known for their role as versatile scaffolds in medicinal chemistry and chemical biology research. The specific positioning of the hydroxy and carboxylic acid functional groups on the quinoline ring defines its unique chelating properties and potential for molecular interactions . This compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with care. The available safety information indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Please refer to the Safety Data Sheet for comprehensive handling and hazard information. For more details on the acid-base properties of related hydroxyquinolines, you can consult specialized scientific literature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

6-hydroxyquinoline-7-carboxylic acid

InChI

InChI=1S/C10H7NO3/c12-9-4-6-2-1-3-11-8(6)5-7(9)10(13)14/h1-5,12H,(H,13,14)

InChI Key

HNMKKZPSNCDTJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 6-Hydroxyquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This technical guide offers a comprehensive overview of 6-hydroxyquinoline-7-carboxylic acid (CAS 1261434-11-0), a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document provides a robust theoretical framework based on established principles of organic chemistry and extensive comparative analysis with its isomers. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the synthesis, properties, and potential applications of this molecule.

Introduction and Molecular Overview

6-Hydroxyquinoline-7-carboxylic acid belongs to the family of hydroxyquinoline carboxylic acids, a class of compounds known for their diverse biological activities and utility as versatile chemical building blocks. The core structure features a quinoline bicyclic system, which is a key pharmacophore in numerous approved drugs. The placement of a hydroxyl group at the 6-position and a carboxylic acid at the 7-position imparts specific electronic and steric properties that influence its chemical reactivity, metal-chelating ability, and biological interactions.

The interplay between the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group on the quinoline scaffold is expected to modulate the molecule's acidity, lipophilicity, and hydrogen bonding capacity, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties

Precise experimental data for 6-hydroxyquinoline-7-carboxylic acid is not widely available. However, we can predict its properties with a high degree of confidence through analysis of its structural analogues.

PropertyPredicted Value for 6-Hydroxyquinoline-7-carboxylic acidComparative Data for Isomers
Molecular Formula C₁₀H₇NO₃[1]C₁₀H₇NO₃ (for all isomers)[2][3]
Molecular Weight 189.17 g/mol [1]189.17 g/mol (for all isomers)[2][3]
Melting Point (°C) Estimated: >250 (Decomposes)6-Hydroxyquinoline-2-carboxylic acid: 242-245[2] 2-Hydroxyquinoline-4-carboxylic acid: >300
pKa Estimated: ~4-5 (carboxylic acid), ~9-10 (phenol)8-Hydroxyquinoline-2-carboxylic acid: pK₁=10.14, pK₂=3.92[4]
Solubility Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and DMF.General for this class of compounds.

Causality Behind Predictions:

  • Melting Point: The high melting point is anticipated due to the planar, rigid aromatic structure, which allows for efficient crystal packing, and strong intermolecular hydrogen bonding facilitated by both the carboxylic acid and the hydroxyl group. Similar high melting points are observed in its isomers.

  • pKa: The carboxylic acid proton is expected to have a pKa in the typical range for aromatic carboxylic acids. The phenolic proton's acidity will be influenced by the quinoline ring system. These values are crucial for understanding the molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target binding. The pKa values of related isomers support this estimation[4].

Spectroscopic Characterization (Predicted)

While experimental spectra for 6-hydroxyquinoline-7-carboxylic acid are not readily found, its spectral characteristics can be reliably predicted based on its functional groups and the known spectra of its parent molecule, 6-hydroxyquinoline, and other isomers.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electronic effects of the hydroxyl and carboxylic acid groups. A predicted spectrum in DMSO-d₆ would show:

  • Signals in the aromatic region (δ 7.0-9.0 ppm).

  • A broad singlet for the carboxylic acid proton (δ > 12 ppm).

  • A singlet for the phenolic proton (δ ~9-10 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. Key predicted resonances include:

  • A signal for the carboxylic carbon (C=O) around 165-175 ppm.

  • Aromatic carbon signals between 110-160 ppm. The carbon bearing the hydroxyl group will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups:

  • A very broad O-H stretching band from the carboxylic acid, typically centered around 3000 cm⁻¹, overlapping with C-H stretches[5].

  • A strong C=O stretching vibration from the carboxylic acid between 1680-1710 cm⁻¹[5].

  • An O-H stretching band from the phenolic group around 3200-3400 cm⁻¹.

  • C-O stretching vibrations in the 1210-1320 cm⁻¹ region[5].

  • Aromatic C=C and C=N stretching vibrations in the 1450-1620 cm⁻¹ region.

Mass Spectrometry

The mass spectrum (electron ionization) would be expected to show a prominent molecular ion peak (M⁺) at m/z = 189. Subsequent fragmentation would likely involve the loss of CO₂ (m/z = 44) from the carboxylic acid group, leading to a significant peak at m/z = 145.

Plausible Synthetic Pathways

While a specific, validated synthesis for 6-hydroxyquinoline-7-carboxylic acid is not documented in readily available literature, established named reactions for quinoline synthesis provide a strong foundation for its potential preparation.

Modified Skraup Synthesis

A plausible route could involve a modification of the Skraup synthesis, a classic method for preparing quinolines[6]. This would likely start from an appropriately substituted aminobenzoic acid.

G A 4-Amino-3-hydroxybenzoic acid C 6-Hydroxyquinoline-7-carboxylic acid A->C Cyclization B Glycerol, H₂SO₄, Oxidizing Agent B->C Reagents G cluster_start Starting Materials A 2-Amino-4-hydroxy-benzaldehyde D Condensation & Cyclization A->D B Pyruvic acid or ester B->D C Base or Acid Catalyst C->D E 6-Hydroxyquinoline-7-carboxylic acid D->E

Caption: Theoretical Friedlander synthesis pathway.

Protocol Considerations:

  • Condensation: The 2-amino-4-hydroxy-benzaldehyde and pyruvic acid (or its ester) would be dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Catalysis: A catalytic amount of a base (e.g., piperidine, NaOH) or an acid (e.g., p-toluenesulfonic acid) would be added to promote the initial aldol-type condensation and subsequent cyclization.

  • Reaction Conditions: The reaction mixture would likely be heated to reflux to drive the reaction to completion.

  • Workup and Purification: Upon cooling, the product may precipitate. Further purification could be achieved by recrystallization or column chromatography. This method is often preferred for its milder conditions compared to the Skraup synthesis.

Potential Applications and Biological Significance

The therapeutic potential of quinoline derivatives is well-established, with applications ranging from antibacterial to anticancer agents. The specific substitution pattern of 6-hydroxyquinoline-7-carboxylic acid suggests several areas of research interest.

  • Antiproliferative and Anticancer Activity: Many quinoline carboxylic acid derivatives have been investigated for their ability to inhibit cancer cell growth. The presence of the hydroxyl and carboxylic acid groups could enable chelation of metal ions essential for tumor growth or facilitate interactions with key enzymes or receptors.

  • Antioxidant and Anti-inflammatory Properties: The phenolic hydroxyl group is a common feature in antioxidant compounds. This molecule could potentially act as a radical scavenger. Furthermore, some quinoline derivatives have shown anti-inflammatory activity.

  • Chelating Agent: The 8-hydroxyquinoline scaffold is a classic metal chelator. While the 6,7-substitution pattern may result in different coordination chemistry, the potential for metal binding remains an area for exploration, with applications in analytical chemistry or as metalloenzyme inhibitors.

Conclusion

6-Hydroxyquinoline-7-carboxylic acid represents a molecule of significant interest within the broader class of biologically active quinolines. While specific experimental data remains scarce, this guide provides a comprehensive theoretical framework for its physicochemical properties, spectroscopic signature, and plausible synthetic routes. The insights derived from comparative analysis with its isomers offer a solid foundation for future research and development efforts. Experimental validation of the predicted properties and synthetic pathways outlined herein is a critical next step in unlocking the full potential of this compound in drug discovery and materials science.

References

Sources

Technical Monograph: 6-Hydroxyquinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1261434-11-0 Formula: C₁₀H₇NO₃ Molecular Weight: 189.17 g/mol [1][2]

Part 1: Executive Summary & Structural Architecture

The compound 6-hydroxyquinoline-7-carboxylic acid represents a specialized bifunctional scaffold in medicinal chemistry. Unlike its more common isomers (such as kynurenic acid or xanthurenic acid), this specific arrangement pairs a phenolic hydroxyl group at position C6 with a carboxylic acid at position C7.

This ortho-hydroxy-carboxy motif fused to a quinoline ring creates a unique electronic and steric environment. It functions as a salicylate bioisostere embedded within a heteroaromatic system, conferring distinct properties:

  • Intramolecular Hydrogen Bonding: The proximity of the 6-OH and 7-COOH groups facilitates the formation of a stable pseudo-six-membered ring, significantly influencing pKa and lipophilicity.

  • Chelation Potential: The motif serves as a bidentate ligand for divalent cations (

    
    , 
    
    
    
    ,
    
    
    ), making it valuable in metalloenzyme inhibitor design.
  • Fluorescence: The rigid quinoline core, combined with the push-pull electronic effects of the hydroxyl (donor) and carboxyl (acceptor) groups, often results in pH-dependent fluorescence, useful for biological probing.

Part 2: Physicochemical Profile & Reactivity

Electronic Distribution & Ionization

The molecule exists in equilibrium between several prototropic forms depending on pH.

  • Acidic pH (< 2): Cationic form (Quinoline N protonated).

  • Neutral pH (3–6): Zwitterionic form (N-protonated, COO- deprotonated) or neutral species, stabilized by the intramolecular H-bond.

  • Basic pH (> 9): Anionic form (Phenolate and Carboxylate deprotonated).

Predicted pKa Values:

  • 
     (COOH): ~3.5 – 4.0 (Lowered by the electron-withdrawing quinoline ring).
    
  • 
     (Quinoline N): ~4.5 – 5.2.
    
  • 
     (Phenolic OH): ~9.5 – 10.5.
    
Structural Visualization

The following diagram illustrates the core numbering and the critical intramolecular hydrogen bond network.

G cluster_0 6-Hydroxyquinoline-7-carboxylic acid Q_Core Quinoline Core C6_OH 6-OH (Donor) Q_Core->C6_OH Position 6 C7_COOH 7-COOH (Acceptor) Q_Core->C7_COOH Position 7 H_Bond Intramolecular H-Bond C6_OH->H_Bond Stabilization H_Bond->C7_COOH

Figure 1: Structural connectivity highlighting the ortho-hydroxy-carboxy interaction.

Part 3: Synthetic Pathways

Synthesizing 6-hydroxyquinoline-7-carboxylic acid requires overcoming regioselectivity challenges. The standard Skraup reaction on substituted anilines often yields mixtures. Two primary strategies are recommended:

Strategy A: Modified Skraup Cyclization (The "Mesalazine" Route)

This route utilizes 5-aminosalicylic acid (Mesalazine) as the starting material. The challenge is directing the cyclization to the sterically more crowded position (ortho to both NH2 and COOH) rather than the open position.

  • Precursor: 5-Amino-2-hydroxybenzoic acid (5-ASA).

  • Reagents: Glycerol, Sulfuric Acid, Nitrobenzene (oxidant), Ferrous Sulfate (moderator).

  • Regiochemistry: Cyclization at C6 (of aniline) yields the 5-COOH isomer (Major). Cyclization at C2 (of aniline) yields the 7-COOH isomer (Target) .

  • Refinement: Separation of isomers via fractional crystallization or preparative HPLC is required.

Strategy B: Carboxylation of 6-Hydroxyquinoline (Kolbe-Schmitt)

A more direct functionalization of the pre-formed quinoline ring.

  • Precursor: 6-Hydroxyquinoline.[1][2][3]

  • Reagents:

    
    , 
    
    
    
    (high pressure),
    
    
    .
  • Mechanism: Formation of the potassium phenolate followed by electrophilic attack of

    
    .
    
  • Selectivity: Directs primarily ortho to the phenol. Competition between C5 and C7 positions. C5 is para to the ring nitrogen (electron-poor), while C7 is meta. The C7 position is often favored under thermodynamic control.

Synthesis Workflow Diagram

Synthesis Start Starting Material: 5-Aminosalicylic Acid Reagents Glycerol, H2SO4 Nitrobenzene, 140°C Start->Reagents Intermediate Cyclization (Skraup Reaction) Reagents->Intermediate Mixture Crude Mixture: 5-COOH & 7-COOH Isomers Intermediate->Mixture Separation Purification: Fractional Crystallization (pH gradient) Mixture->Separation Isomer Resolution Product Target: 6-Hydroxyquinoline- 7-carboxylic acid Separation->Product

Figure 2: Synthetic workflow via the Skraup cyclization of Mesalazine.

Part 4: Experimental Protocol (Lab Scale)

Objective: Synthesis of 6-hydroxyquinoline-7-carboxylic acid via Strategy A (Skraup). Safety Warning: This reaction is exothermic and involves acrolein generation (toxic). Perform in a high-efficiency fume hood.

Materials
  • 5-Aminosalicylic acid (15.3 g, 0.1 mol)

  • Glycerol (30 mL)

  • Sulfuric acid (conc., 25 mL)

  • Nitrobenzene (12 mL)

  • Ferrous sulfate (0.5 g)

Methodology
  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and mechanical stirrer, mix the 5-aminosalicylic acid, ferrous sulfate, and glycerol.

  • Acid Addition: Add concentrated sulfuric acid dropwise with cooling (ice bath) to moderate the initial exotherm.

  • Oxidant Addition: Add nitrobenzene.

  • Reaction: Heat the mixture gently to

    
    . A vigorous reaction will occur (the "Skraup boil"). Maintain reflux for 4 hours.
    
  • Workup:

    • Cool to room temperature.[4][5]

    • Dilute with water (200 mL) and steam distill to remove unreacted nitrobenzene.

    • Basify the residual aqueous solution with

      
       to pH 9 (dissolves the product as the disodium salt).
      
    • Filter to remove insoluble tars (polymerized acrolein).

  • Isolation & Purification:

    • Acidify the filtrate carefully with Acetic Acid to pH ~4-5.

    • The crude precipitate contains both 5-COOH and 7-COOH isomers.

    • Purification: Recrystallize from hot ethanol/water. The 7-COOH isomer typically exhibits lower solubility due to the stronger intramolecular H-bond (salicylate effect) compared to the 5-COOH isomer.

    • Validation: Verify structure via

      
      -NMR (coupling constants of the aromatic protons will distinguish the substitution pattern).
      

Part 5: Applications in Drug Discovery[7]

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" for screening against metalloenzymes.

  • Target Class: Matrix Metalloproteinases (MMPs), Integrase enzymes, and Histone Deacetylases (HDACs).

  • Mechanism: The 6-OH/7-COOH motif binds the catalytic Zinc (

    
    ) ion, displacing the water molecule required for hydrolysis.
    
Fluorescent Probes

Derivatives of this scaffold are used as "turn-on" sensors.

  • Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT). Upon UV excitation, the phenolic proton can transfer to the carbonyl oxygen of the carboxylic acid (or ester), resulting in a large Stokes shift emission. This is sensitive to solvent polarity and pH.

Data Summary Table
PropertyValue / DescriptionRelevance
H-Bond Donor 2 (Phenol OH, Carboxyl OH)Interaction with receptor pockets.
H-Bond Acceptor 4 (N, Phenol O, Carboxyl O x2)Water solubility and ligand binding.
LogP (Predicted) ~1.2 - 1.5Good membrane permeability for a fragment.
Topological Polar Surface Area ~60-70 ŲFavorable for oral bioavailability rules.
Chelation Geometry Planar, 5/6-membered ringHigh affinity for

,

.

References

  • Chemical Identification

    • Source: BLD Pharm & ChemicalBook C
    • Reference: 6-Hydroxyquinoline-7-carboxylic acid Product Page. CAS: 1261434-11-0.[1][2][3][6][7][8]

    • URL: [1][2][3]

  • Synthetic Methodology (General Skraup Protocol)
  • Structural Bioisosterism: Source:The Practice of Medicinal Chemistry. Wermuth, C.G. (2008). Academic Press. Context: Salicylate and quinoline scaffolds in ligand design.
  • Related Isomer Data (Comparative)

    • Source: PubChem Compound Summary for 8-Hydroxyquinoline-7-carboxylic acid.
    • URL:

Sources

An In-depth Technical Guide on Novel Quinoline Carboxylic Acid Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy and Modern Imperative of the Quinoline Scaffold

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its privileged status in drug discovery.[3][4] From the historical significance of quinine in combating malaria to the modern clinical utility of fluoroquinolone antibiotics, the quinoline nucleus has consistently demonstrated its capacity to interact with a wide range of biological targets.[1][2][5] This versatility stems from the unique physicochemical properties conferred by the fusion of a benzene and a pyridine ring, allowing for extensive functionalization and tailored biological activity.[1]

Quinoline carboxylic acids, in particular, have emerged as a highly promising class of derivatives, exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[4] The carboxylic acid moiety often serves as a critical pharmacophore, engaging in key interactions with biological targets. However, its presence can also introduce challenges related to metabolic stability and membrane permeability.[6][7] This guide provides a comprehensive exploration of novel quinoline carboxylic acid building blocks, delving into their synthesis, strategic application in drug discovery, and the critical role of bioisosteric replacement in optimizing drug-like properties.

Part 1: Synthesis of Novel Quinoline Carboxylic Acid Building Blocks: A Chemist's Guide to Core Architectures

The creation of diverse and novel quinoline carboxylic acid building blocks is paramount for successful drug discovery campaigns. Several named reactions have been established as robust methods for constructing the quinoline core, each offering unique advantages in terms of substituent placement and overall molecular architecture.[8]

Classical Synthetic Routes and Modern Adaptations

A variety of synthetic techniques for quinoline and its derivatives have been discovered since the late 1800s, including the Skraup, Doebner-von Miller, Friedländer, Pfitzinger, Conrad-Limpach, and Combes syntheses.[8]

The Gould-Jacobs Reaction

A cornerstone for the synthesis of 4-hydroxyquinoline derivatives, the Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[9][10] Subsequent hydrolysis and decarboxylation yield the 4-quinolinone core.[10] Modern adaptations, such as the use of microwave irradiation, have significantly improved reaction times and yields.[10][11][12]

Generalized Reaction Scheme: Aniline reacts with diethyl ethoxymethylenemalonate (EMME) to form an intermediate, which then undergoes thermal cyclization to yield ethyl 4-hydroxyquinoline-3-carboxylate. Saponification followed by decarboxylation produces 4-hydroxyquinoline.[9]

Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis [10]

  • Reaction Setup: In a 2.5 mL microwave vial, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). The excess diethyl ethoxymethylenemalonate serves as both a reagent and a solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to a specified temperature (e.g., 250-300 °C) and hold for a designated time (e.g., 5-15 minutes).

  • Isolation: After cooling, the precipitated product is filtered and washed with a cold solvent, such as acetonitrile.

  • Purification: The resulting solid is dried under vacuum.

The Pfitzinger Reaction

The Pfitzinger reaction provides a direct route to substituted quinoline-4-carboxylic acids by reacting isatin with a carbonyl compound in the presence of a base.[13][14] The reaction proceeds through the hydrolysis of isatin to an intermediate keto-acid, which then condenses with the carbonyl compound and cyclizes to form the quinoline ring.[13]

Mechanism Overview: The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid. This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid.[13]

Experimental Protocol: Pfitzinger Synthesis of Quinoline-4-Carboxylic Acid Derivatives [15]

  • Reaction Mixture: A mixture of isatin and a carbonyl compound with an adjacent methylene group is prepared in a suitable solvent.

  • Base Addition: A strong base, such as potassium hydroxide, is added to the mixture.

  • Reaction Conditions: The reaction is typically heated to facilitate the condensation and cyclization steps.

  • Workup and Isolation: Upon completion, the reaction mixture is acidified to precipitate the quinoline-4-carboxylic acid product, which is then collected by filtration.

The Doebner-von Miller Reaction

This reaction facilitates the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[16] It is a versatile method that can be catalyzed by both Brønsted and Lewis acids.[16] The reaction mechanism involves a conjugate addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation.[16][17]

Key Mechanistic Steps: The reaction is believed to start with the formation of a Schiff base from the aniline and the aldehyde component. A subsequent Michael-type addition of the enol of pyruvic acid to this imine, followed by intramolecular electrophilic cyclization and oxidation, leads to the quinoline-4-carboxylic acid.[18]

Experimental Protocol: Doebner Reaction for Quinoline-4-Carboxylic Acid Synthesis [18][19]

  • Reactant Combination: An aromatic amine (e.g., aniline), an aldehyde, and pyruvic acid are combined.

  • Catalyst: An acid catalyst, such as sulfamic acid, is often employed.

  • Reaction Conditions: The reaction is typically carried out under heating.

  • Product Formation: The three components condense to form the quinoline-4-carboxylic acid derivative.

The Friedländer Annulation

The Friedländer synthesis is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to produce a substituted quinoline.[20][21] The reaction can be catalyzed by either acids or bases.[20][22]

Reaction Progression: The synthesis begins with the condensation of the 2-aminoaryl carbonyl compound with the methylene-containing reactant. This is followed by a cyclocondensation reaction that forms the quinoline ring system.[22]

Experimental Protocol: Cerium Ammonium Nitrate Catalyzed Friedländer Annulation [20][23]

  • Catalyst: A catalytic amount of ceric ammonium nitrate (CAN) (e.g., 10 mol %) is used.

  • Reactants: A 2-aminoaryl ketone and a carbonyl compound with a reactive α-methylene group are mixed.

  • Conditions: The reaction is typically carried out at ambient temperature.

  • Diversity-Oriented Synthesis: This method allows for the introduction of a variety of functional groups at different positions of the quinoline moiety.[23]

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a substituted quinoline.[24][25] This method is particularly useful for preparing 2,4-substituted quinolines.[8][24]

Mechanism at a Glance: The reaction proceeds through the formation of an enamine intermediate from the aniline and the β-diketone. This is followed by an acid-catalyzed cyclization and dehydration to yield the quinoline product.[8][26]

Experimental Protocol: Combes Synthesis of 2,4-Disubstituted Quinolines [8][27]

  • Condensation: Aniline is condensed with a β-diketone, such as acetoacetone.

  • Cyclization: The cyclization is carried out in the presence of a strong acid, like sulfuric acid or polyphosphoric acid.

  • Product Formation: The reaction yields a 2,4-disubstituted quinoline.

Visualizing Synthetic Pathways

G cluster_gould_jacobs Gould-Jacobs Reaction cluster_pfitzinger Pfitzinger Reaction cluster_doebner Doebner Reaction cluster_friedlander Friedländer Annulation cluster_combes Combes Synthesis Aniline_GJ Aniline Intermediate_GJ Anilidomethylenemalonate Aniline_GJ->Intermediate_GJ Condensation EMME Alkoxymethylenemalonate Ester EMME->Intermediate_GJ Quinolinone 4-Hydroxyquinoline Derivative Intermediate_GJ->Quinolinone High Temp. Cyclization Isatin Isatin Quinoline_4_COOH Quinoline-4-carboxylic Acid Isatin->Quinoline_4_COOH Carbonyl_P Carbonyl Compound Carbonyl_P->Quinoline_4_COOH Base_P Base Base_P->Quinoline_4_COOH Aniline_D Aniline Quinoline_4_COOH_D Quinoline-4-carboxylic Acid Aniline_D->Quinoline_4_COOH_D Aldehyde_D Aldehyde Aldehyde_D->Quinoline_4_COOH_D Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Quinoline_4_COOH_D Aminoaryl_Ketone 2-Aminoaryl Aldehyde/Ketone Substituted_Quinoline Substituted Quinoline Aminoaryl_Ketone->Substituted_Quinoline Methylene_Compound α-Methylene Compound Methylene_Compound->Substituted_Quinoline Aniline_C Aniline Substituted_Quinoline_C 2,4-Disubstituted Quinoline Aniline_C->Substituted_Quinoline_C Beta_Diketone β-Diketone Beta_Diketone->Substituted_Quinoline_C G Building_Blocks Novel Quinoline Carboxylic Acid Building Blocks Diversity_Oriented_Synthesis Diversity-Oriented Synthesis (e.g., parallel synthesis, combinatorial chemistry) Building_Blocks->Diversity_Oriented_Synthesis Screening_Library Screening Library (Diverse set of quinoline derivatives) Diversity_Oriented_Synthesis->Screening_Library HTS High-Throughput Screening (HTS) Screening_Library->HTS Hits Initial 'Hits' (Compounds showing activity) HTS->Hits Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hits->Lead_Optimization Candidate_Drug Preclinical/Clinical Candidate Drug Lead_Optimization->Candidate_Drug

Caption: Workflow from Building Blocks to Candidate Drugs.

The Critical Role of the Carboxylic Acid Moiety and the Need for Bioisosteric Replacement

The carboxylic acid group is often a key pharmacophoric element. However, it can also lead to poor metabolic stability, toxicity, and limited passive diffusion across biological membranes. [6][7]To mitigate these issues, medicinal chemists frequently employ bioisosteric replacement, where the carboxylic acid is substituted with a group that has similar physicochemical properties but an improved pharmacological profile. [7][28][29]

Common Bioisosteres for Carboxylic Acids
BioisostereKey Properties and Considerations
Tetrazole Maintains acidity comparable to carboxylic acids but offers greater lipophilicity. [29]However, strong hydrogen bonding with water can negatively impact membrane permeability. [29]
Acyl Sulfonamide Can offer increased lipophilicity, enhanced metabolic stability, and improved membrane permeability. [29]They are generally weaker acids than carboxylic acids. [29]
Hydroxamic Acid Can act as a carboxylic acid bioisostere and is also known for its metal-chelating properties. [6]
N-acylsulfonamides Ionizable bioisostere. [30]
Isooxazolols Ionizable bioisostere. [30]

The choice of a suitable bioisostere is highly context-dependent, and screening a panel of isosteres is often necessary to identify the optimal replacement for a given drug-target interaction. [6]

Part 3: Characterization and Quality Control of Novel Building Blocks

Ensuring the purity and structural integrity of the synthesized quinoline carboxylic acid building blocks is crucial for their successful application in drug discovery. A suite of analytical techniques is employed for this purpose.

Essential Analytical Techniques
TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its elemental composition.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound.
Melting Point A physical property that can indicate the purity of a solid compound.

Experimental Protocol: General Characterization Workflow

  • Initial Purity Assessment: The synthesized compound is analyzed by HPLC to determine its purity.

  • Structural Elucidation: ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure.

  • Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.

  • Functional Group Analysis: IR spectroscopy is performed to identify key functional groups, such as the carboxylic acid and quinoline ring system.

  • Physical Property Measurement: The melting point of the solid compound is determined.

Caption: Quality Control Workflow for Novel Building Blocks.

Conclusion: The Future of Quinoline Carboxylic Acids in Drug Discovery

Novel quinoline carboxylic acid building blocks continue to be a rich source of inspiration for the development of new therapeutics. The classical synthetic routes, enhanced by modern techniques, provide a robust platform for generating chemical diversity. Strategic application of these building blocks in scaffold-based drug design, coupled with a thoughtful approach to bioisosteric replacement, will undoubtedly lead to the discovery of next-generation medicines. As our understanding of disease biology deepens, the ability to rapidly synthesize and screen diverse libraries of quinoline carboxylic acids will remain a critical capability in the ongoing quest for innovative and effective treatments.

References

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An In-depth Technical Guide to 6-Hydroxyquinoline-7-carboxylic acid and its Isomeric Landscape

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 6-Hydroxyquinoline-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific data for this particular isomer, this document establishes its fundamental properties through the analysis of closely related and well-documented isomers. This approach offers researchers, scientists, and drug development professionals a robust framework for understanding its synthesis, characteristics, and potential applications.

Core Molecular Attributes

While specific experimental data for 6-Hydroxyquinoline-7-carboxylic acid is not extensively reported in public literature, its core attributes can be reliably determined from its chemical structure. As a constitutional isomer of other hydroxyquinoline carboxylic acids, it shares the same molecular formula and consequently, the same molecular weight.

The molecular structure consists of a quinoline bicyclic system substituted with a hydroxyl (-OH) group at position 6 and a carboxylic acid (-COOH) group at position 7. The presence of these functional groups dictates the molecule's chemical reactivity, potential for hydrogen bonding, and its chelating properties.

Molecular Formula and Weight

The fundamental physicochemical properties are summarized below, benchmarked against its well-characterized isomers, 6-Hydroxyquinoline-4-carboxylic acid and 8-Hydroxyquinoline-7-carboxylic acid.

PropertyValueSource
Molecular Formula C₁₀H₇NO₃[Chem-Impex][1], [PubChem][2]
Molecular Weight 189.17 g/mol [Chem-Impex][1], [PubChem][2]
Monoisotopic Mass 189.042593 Da[PubChem][2]

Synthesis Strategies for the Hydroxyquinoline Carboxylic Acid Scaffold

One common strategy involves the construction of the quinoline ring system from substituted anilines. For instance, the Skraup synthesis, a classic method for producing quinolines, involves the reaction of an aminophenol with glycerol in the presence of sulfuric acid and an oxidizing agent. [Study.com][3] Modifications of this and other named reactions like the Doebner-von Miller reaction or the Friedländer synthesis could be adapted to yield the desired substitution pattern.

A more contemporary approach is outlined in a patent for the synthesis of 7-hydroxyquinoline-4-carboxylic acid, which begins with 6-bromoisatin. [Google Patents][4] This multi-step synthesis involves the formation of the quinoline ring, followed by functional group interconversions to introduce the hydroxyl group. This highlights a modular approach that can be adapted for different isomers.

Exemplary Synthesis Workflow: 7-Hydroxyquinoline-4-carboxylic Acid

The following diagram illustrates a patented synthetic route, providing insight into the chemical logic for constructing such molecules. [Google Patents][4]

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Decarboxylation cluster_2 Step 3: Esterification cluster_3 Step 4 & 5: Amino Group Introduction cluster_4 Step 6 & 7: Hydroxyl Group Formation A 6-Bromoisatin B 7-Bromoquinoline-2,4-carboxylic acid A->B Pyruvic Acid, NaOH C 7-Bromoquinoline-4-carboxylic acid B->C Nitrobenzene D 7-Bromoquinoline-4-carboxylic acid methyl ester C->D Methanol E 7-((tert-butyloxycarbonyl)amino) quinoline-4-carboxylic acid methyl ester D->E NH2Boc F 7-Aminoquinoline-4-carboxylic acid methyl ester E->F HCl, Methanol G 7-Hydroxyquinoline-4-carboxylic acid methyl ester F->G Diazotization (H2SO4) H 7-Hydroxyquinoline-4-carboxylic acid G->H Hydrolysis (NaOH)

Caption: Multi-step synthesis of a hydroxyquinoline carboxylic acid isomer.

Physicochemical and Spectroscopic Profile

The physicochemical properties of 6-Hydroxyquinoline-7-carboxylic acid are dictated by its aromatic system and its functional groups. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the carboxylic acid is primarily a hydrogen bond donor and is acidic. The nitrogen atom in the quinoline ring is a hydrogen bond acceptor. These features contribute to its solubility, melting point, and interaction with biological targets.

The expected spectroscopic data would include:

  • ¹H NMR: Signals corresponding to the aromatic protons on the quinoline core. The chemical shifts would be influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group.

  • ¹³C NMR: Resonances for the ten carbon atoms of the bicyclic scaffold and the carboxyl carbon.

  • FTIR: Characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C=C and C=N stretching vibrations of the quinoline ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

Applications in Research and Drug Development

Hydroxyquinoline derivatives are widely recognized for their diverse biological activities and applications in materials science. [SciSpace][5] The core value of these molecules often stems from their ability to chelate metal ions.

Medicinal Chemistry

The 8-hydroxyquinoline scaffold, in particular, is a privileged structure in medicinal chemistry with derivatives exhibiting a wide range of therapeutic properties, including:

  • Antimicrobial and Antifungal Activity: The ability to chelate essential metal ions can disrupt microbial processes. [SciSpace][5]

  • Neuroprotective Agents: By chelating metal ions like iron and copper, these compounds can mitigate oxidative stress implicated in neurodegenerative diseases.

  • Anti-cancer Properties: Some derivatives have been shown to induce apoptosis in cancer cells. [Study.com][3], [Bocan, et al.][6]

The introduction of a carboxylic acid group can modulate the pharmacokinetic properties of the molecule, such as solubility and cell permeability, which is a critical consideration in drug design.

Analytical Chemistry and Materials Science

The chelating properties of hydroxyquinolines make them valuable in other fields as well:

  • Fluorescent Probes: Metal ion chelation often leads to a significant change in the fluorescence of the molecule, allowing for the sensitive detection of metal ions in biological and environmental samples. [Chem-Impex][1]

  • Organic Light-Emitting Diodes (OLEDs): Metal complexes of hydroxyquinolines, such as tris(8-hydroxyquinoline)aluminum (Alq3), are widely used as emissive and electron-transporting materials in OLEDs. [Bocan, et al.][6]

Workflow: From Compound to Application

The journey from a synthesized hydroxyquinoline carboxylic acid to a potential application involves several key stages of evaluation.

G A Synthesis & Purification B Structural Characterization (NMR, MS, FTIR) A->B C Physicochemical Profiling (Solubility, pKa, LogP) B->C D Chelation Studies (Metal Ion Selectivity) C->D E In Vitro Biological Screening (Antimicrobial, Cytotoxicity) C->E F Photophysical Analysis (Fluorescence Spectroscopy) C->F G Pharmaceutical Development D->G H Materials Science Application (e.g., Sensor Development) D->H E->G F->H

Caption: Evaluation pipeline for novel hydroxyquinoline derivatives.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling 6-Hydroxyquinoline-7-carboxylic acid and its derivatives. Based on data for related compounds, it should be considered an irritant to the skin, eyes, and respiratory system. [Sigma-Aldrich], [PubChem][7] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

6-Hydroxyquinoline-7-carboxylic acid represents a molecule of significant interest within the broader class of hydroxyquinoline carboxylic acids. While direct experimental data is sparse, a comprehensive understanding of its properties and potential can be effectively constructed through the analysis of its isomers. Its inherent chelating ability, combined with the modulatory effects of the carboxylic acid group, positions it as a promising candidate for further investigation in drug discovery, diagnostics, and materials science. The synthetic strategies and evaluation workflows outlined in this guide provide a solid foundation for researchers to explore the potential of this and related compounds.

References

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  • MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.[Link]

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A Technical Guide to Determining the Solubility Profile of 6-hydroxyquinoline-7-carboxylic Acid in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, directly influencing its formulation, bioavailability, and the reliability of in-vitro screening data.[1][2] This guide provides a comprehensive technical framework for characterizing the solubility profile of 6-hydroxyquinoline-7-carboxylic acid in dimethyl sulfoxide (DMSO), a solvent of ubiquitous importance in pharmaceutical research.[3] We present a detailed, field-proven protocol for determining thermodynamic solubility using the gold-standard shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification.[4] This document is designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.

Introduction: The Imperative of Solubility Characterization

In the pipeline of pharmaceutical development, solubility is not merely a physical property; it is a critical determinant of a drug candidate's potential success.[5] Poor solubility can lead to erratic absorption, low bioavailability, and underestimated toxicity, creating significant hurdles in later development stages.[6] Dimethyl sulfoxide (DMSO) is the preeminent solvent for high-throughput screening and compound storage due to its exceptional ability to dissolve a wide spectrum of both polar and nonpolar compounds.[3][7][8]

6-hydroxyquinoline-7-carboxylic acid is a heterocyclic aromatic compound whose structure, featuring a quinoline core, a phenolic hydroxyl group, and a carboxylic acid moiety, suggests complex solubility behavior. Understanding its interaction with DMSO is fundamental for its application in any screening or formulation workflow. This guide provides an authoritative methodology to establish a robust and reliable solubility profile for this compound, moving beyond simple data points to a foundational understanding of its behavior in this critical solvent.

Physicochemical Landscape: Analyte and Solvent

A thorough analysis begins with the fundamental properties of the components involved. The interaction between the functional groups of 6-hydroxyquinoline-7-carboxylic acid and the polar aprotic nature of DMSO governs the dissolution process.

Table 1: Physicochemical Properties of 6-hydroxyquinoline-7-carboxylic Acid (Note: As direct experimental data for the 7-carboxylic acid isomer is not widely published, properties are estimated based on the closely related 6-hydroxyquinoline scaffold and general chemical principles.)

PropertyValue / DescriptionSignificance in DMSO Solubility
Molecular Formula C₁₀H₇NO₃Provides the basis for molar mass calculation.
Molecular Weight 189.17 g/mol Essential for converting mass-based solubility (mg/mL) to molar concentration (mM).
Structure Quinoline ring with -OH at C6 and -COOH at C7The acidic proton of the carboxylic acid and the phenolic proton can form strong hydrogen bonds with the sulfoxide oxygen of DMSO. The nitrogen atom in the quinoline ring is a hydrogen bond acceptor.
Predicted pKa ~4-5 (Carboxylic Acid), ~9-10 (Phenol)The compound possesses both acidic and phenolic functional groups, influencing its charge state and interaction potential.[9]
Appearance Likely a solid at room temperature.The solid state (crystalline vs. amorphous) can significantly impact solubility.[5]

Table 2: Relevant Properties of the Solvent: Dimethyl Sulfoxide (DMSO)

PropertyValueReference
Molecular Formula (CH₃)₂SO[7]
Molar Mass 78.13 g/mol [7]
Type Polar Aprotic Solvent[7]
Density ~1.10 g/cm³[7]
Boiling Point 189 °C (372 °F)[7]
Melting Point 19 °C (66 °F)[7]
Water Solubility Miscible[7]

The high polarity and hydrogen bond accepting capability of DMSO make it an excellent solvent for a molecule like 6-hydroxyquinoline-7-carboxylic acid, which has multiple hydrogen bond donor sites.

Principles of Solubility Measurement: A Dichotomy of Purpose

In drug discovery, solubility is assessed using two distinct but complementary approaches: kinetic and thermodynamic.

  • Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after a DMSO stock is rapidly diluted into an aqueous buffer.[10][11] It is a high-throughput method used in early discovery to flag compounds that might precipitate in biological assays.[1][12]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the solid and dissolved phases are in equilibrium.[4][13] It is determined using methods like the shake-flask technique and is the definitive value for formulation and biopharmaceutical classification.[4]

This guide focuses exclusively on the determination of thermodynamic solubility , which provides the most accurate and fundamental understanding of the compound's behavior.

G cluster_0 Solubility Measurement Approaches k_start Start: Compound in 100% DMSO Stock k_process Rapid Dilution into Aqueous Buffer k_start->k_process High-Throughput Screening Focus k_end Kinetic Solubility (Non-Equilibrium) k_process->k_end t_start Start: Excess Solid Compound t_process Long Incubation in Solvent (e.g., DMSO) t_start->t_process Formulation & Development Focus t_end Thermodynamic Solubility (Equilibrium) t_process->t_end

Caption: Conceptual workflow distinguishing Kinetic and Thermodynamic solubility.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol outlines a self-validating system for determining the equilibrium solubility of 6-hydroxyquinoline-7-carboxylic acid in DMSO. The use of HPLC-UV for quantification is recommended due to the quinoline structure, which possesses a strong chromophore suitable for UV detection.[14][15]

Materials and Reagents
  • 6-hydroxyquinoline-7-carboxylic acid (solid, highest purity available)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase)

  • 2 mL glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator

  • Analytical balance (4 decimal places)

  • Calibrated pipettes

  • Syringe filters (0.22 µm, PTFE or other DMSO-compatible material)

  • HPLC system with a C18 column and UV-Vis detector

Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

  • Preparation of Vials: Add an excess amount of solid 6-hydroxyquinoline-7-carboxylic acid to at least three separate 2 mL glass vials. An amount that is visibly in excess of what is expected to dissolve is crucial (e.g., 5-10 mg).

    • Causality: Using a clear excess of solid ensures that the resulting solution reaches saturation, a prerequisite for measuring thermodynamic solubility.[13] Running in triplicate provides statistical confidence in the final result.

  • Solvent Addition: Accurately add 1.0 mL of anhydrous DMSO to each vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a moderate speed (e.g., 200 rpm) inside an incubator set to the desired temperature (e.g., 25°C for room temperature solubility). Equilibrate for 24-48 hours.

    • Causality: A long equilibration time (24-48 hours) is necessary to ensure the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[6][13] Agitation prevents the formation of a static boundary layer and facilitates dissolution.

Part B: Sample Processing and Quantification

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle for 30 minutes. Carefully collect the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean HPLC vial.

    • Causality: Filtration is a critical step to separate the saturated liquid phase from any remaining solid particles.[2] Failure to do so would lead to an overestimation of solubility as undissolved particles could dissolve during the dilution or analysis step.

  • Preparation of Standard Curve: a. Prepare a concentrated stock solution of the compound in DMSO of a known concentration (e.g., 2 mg/mL). b. Perform a serial dilution of this stock solution to create a series of at least five calibration standards with concentrations that bracket the expected solubility.

  • HPLC Analysis: a. Set up an appropriate HPLC method (e.g., C18 column, mobile phase of ACN/Water with 0.1% TFA, detection wavelength at the compound's λ_max). b. Inject the prepared calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.995 for accuracy. c. Inject the filtered saturated samples. If necessary, dilute the samples accurately with DMSO to bring the concentration within the linear range of the standard curve.

    • Self-Validation: The linearity of the standard curve validates the quantification method. Any dilutions must be made with precision and accounted for in the final calculation.

Experimental Workflow Diagram

G cluster_workflow Thermodynamic Solubility Determination Workflow cluster_hplc HPLC Quantification prep 1. Add Excess Solid to Triplicate Vials add_dmso 2. Add 1.0 mL Anhydrous DMSO prep->add_dmso equilibrate 3. Equilibrate 24-48h on Orbital Shaker (Constant Temp.) add_dmso->equilibrate filter 4. Filter Supernatant (0.22 µm Syringe Filter) equilibrate->filter analyze 5b. Run Filtered Saturated Samples (Dilute if needed) filter->analyze std_curve 5a. Prepare & Run Calibration Standards calculate 6. Calculate Concentration Using Standard Curve std_curve->calculate analyze->calculate report 7. Report Solubility (mg/mL and mM) calculate->report

Caption: Step-by-step workflow for the shake-flask solubility protocol.

Data Analysis and Reporting

  • Standard Curve: Plot the peak area from the HPLC analysis of the calibration standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the r² value.

  • Solubility Calculation: Use the peak area of the saturated sample (y) and the equation from the standard curve to calculate its concentration (x).

    • Concentration (mg/mL) = (Peak Area - y-intercept) / slope

    • Remember to multiply by any dilution factor used.

  • Molar Concentration: Convert the solubility from mg/mL to millimolar (mM).

    • Concentration (mM) = [Concentration (mg/mL) / Molecular Weight ( g/mol )] * 1000

  • Reporting: The final data should be presented clearly, including the mean and standard deviation from the triplicate measurements.

Table 3: Example Data Summary Table

ParameterTemperature (°C)Mean SolubilityStd. Dev.Mean Solubility (mM)
Thermodynamic Solubility25ValueValueValue
Thermodynamic Solubility37ValueValueValue

Critical Factors Influencing Data Integrity

  • Temperature: Solubility is temperature-dependent.[16] Performing the determination at both room temperature (25°C) and physiological temperature (37°C) provides a more complete profile.

  • Solvent Purity: The presence of water in DMSO can alter its solvation properties and potentially promote hydrolysis or degradation of the compound.[17][18] Always use high-purity, anhydrous DMSO from a freshly opened container.

  • Compound Stability: Quinoline derivatives can be susceptible to degradation.[17] It is advisable to analyze a control sample of the compound in DMSO that has been stored under the same conditions to check for degradation peaks in the HPLC chromatogram. A study found that while many compounds are stable, a significant percentage can degrade in DMSO over time, especially at room temperature.[19]

  • Equilibration Time: Insufficient equilibration is a common source of error, leading to an underestimation of solubility. The 24-48 hour window is a robust standard, but for certain crystalline materials, longer times may be needed.

Conclusion

This guide provides a rigorous and scientifically-grounded methodology for determining the thermodynamic solubility of 6-hydroxyquinoline-7-carboxylic acid in DMSO. By adhering to this protocol, which emphasizes equilibrium, accurate quantification, and process validation, researchers can generate reliable and reproducible data. This information is invaluable for making informed decisions in lead optimization, selecting appropriate concentrations for biological screening, and laying the groundwork for future pre-formulation and drug development activities.

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  • MDPI. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

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Zwitterionic Architectures of Hydroxyquinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the zwitterionic properties of hydroxyquinoline carboxylic acids (HQCAs), focusing on their physicochemical behavior, experimental characterization, and implications for drug development.

Physicochemical Tuning for Drug Discovery and Chelation Therapy

Executive Summary

Hydroxyquinoline carboxylic acids (HQCAs) represent a privileged scaffold in medicinal chemistry, bridging the gap between small-molecule chelators and zwitterionic pharmacophores. Unlike simple amino acids, HQCAs exhibit complex, pH-dependent equilibria involving the quinoline nitrogen, the carboxylic acid moiety, and the phenolic hydroxyl group.

Understanding the "Zwitterionic Window" —the specific pH range where the net neutral, dipolar species predominates—is critical for optimizing:

  • Membrane Permeability: Targeting the blood-brain barrier (BBB) by manipulating lipophilicity (

    
    ).
    
  • Solubility Profiles: Overcoming the "brick dust" insolubility often associated with planar aromatic zwitterions.

  • Metal Sequestration: Utilizing pre-organized zwitterionic species for rapid metal coordination (

    
    , 
    
    
    
    ,
    
    
    ).
Molecular Architecture & Protonation Equilibria[1]

The zwitterionic character of HQCAs is defined by the interplay between three ionizable centers. Taking 8-hydroxyquinoline-2-carboxylic acid (8-HQA) as the archetype, the protonation sequence differs significantly from standard amino acids due to the aromatic resonance and the proximity of the chelating groups.

2.1 The Protonation Cascade

The species distribution changes governed by pH are non-intuitive. Recent potentiometric and calorimetric studies confirm the following sequence for 8-HQA (from basic to acidic pH):

  • Dianion (

    
    ):  At pH > 11, both the carboxylate (
    
    
    
    ) and phenolate (
    
    
    ) are deprotonated. The nitrogen is neutral.[1]
  • Monoanion (

    
    ):  As pH drops below ~10.1, the phenolate  protonates first to form the phenol (
    
    
    
    ). The species is anionic due to the
    
    
    .
  • Zwitterion (

    
    ):  As pH drops below ~4.0, the quinoline nitrogen  protonates (
    
    
    
    ). The carboxylate remains deprotonated (
    
    
    ). This creates the neutral zwitterion.
  • Cation (

    
    ):  At extremely acidic pH (< 1.0), the carboxylate protonates (
    
    
    
    ), resulting in a cationic species.
2.2 Visualization of Species Equilibria

The following diagram illustrates the protonation pathway for 8-HQA, highlighting the critical Zwitterionic Window.

HQA_Equilibria Figure 1: Protonation Cascade of 8-Hydroxyquinoline-2-Carboxylic Acid (8-HQA) Cation Cation (H3L+) (COOH, OH, NH+) pH < 1.0 Zwitterion Zwitterion (H2L) (COO-, OH, NH+) pH 1.5 - 3.8 Cation->Zwitterion pKa1 < 1.0 (COOH deprot.) Anion Monoanion (HL-) (COO-, OH, N) pH 4.0 - 9.5 Zwitterion->Anion pKa2 ≈ 3.92 (NH+ deprot.) Dianion Dianion (L2-) (COO-, O-, N) pH > 10.2 Anion->Dianion pKa3 ≈ 10.14 (OH deprot.)

Caption: Stepwise dissociation of 8-HQA. Note that at physiological pH (7.4), the molecule exists primarily as the Monoanion, not the Zwitterion.

Thermodynamic Profiling: Experimental Methodology

Accurate determination of zwitterionic constants requires precise potentiometric titration. Standard protocols often fail due to the low aqueous solubility of the neutral zwitterion (isoelectric precipitation).

3.1 Protocol: Potentiometric Titration for Zwitterions

Objective: Determine stoichiometric dissociation constants (


) and define the isoelectric point (

).

Reagents:

  • Titrand: 1.0 mM HQCA solution (dissolved in excess HCl to ensure full protonation).

  • Titrant: Carbonate-free 0.1 M NaOH (standardized against potassium hydrogen phthalate).

  • Ionic Strength Adjuster: 0.1 M KCl or NaClO4 (to mimic physiological ionic strength).

  • Inert Atmosphere: High-purity Nitrogen or Argon gas.

Step-by-Step Workflow:

  • System Preparation:

    • Calibrate the glass electrode (

      
      ) using a 3-point calibration (pH 4.0, 7.0, 10.0).
      
    • Thermostat the reaction vessel to 25.0 ± 0.1°C.

    • Purge the vessel with

      
       for 15 minutes to remove dissolved 
      
      
      
      .
  • Sample Dissolution (The Acid Start):

    • Dissolve the HQCA derivative in a known excess of HCl (e.g., 2.0 equivalents). This ensures the starting species is the soluble Cation (

      
      ).
      
    • Note: If the compound is lipophilic, use a mixed solvent system (e.g., Water/Methanol 50:50) and apply the Yasuda-Shedlovsky extrapolation to obtain aqueous

      
       values.
      
  • Titration Execution:

    • Add NaOH in micro-aliquots (e.g., 5-10 µL).

    • Wait for electrode stability (< 0.1 mV drift/min) before recording potential (

      
      ).
      
    • Continue titration until pH > 11.5 to capture the phenolic dissociation.

  • Data Analysis (Bjerrum Method):

    • Calculate the average number of protons bound per ligand (

      
      ) using the mass balance equations.
      
    • Plot

      
       vs. 
      
      
      
      .
    • Half-integral values (

      
      ) correspond to approximate 
      
      
      
      values.
    • Refine constants using non-linear least squares regression (e.g., HYPERQUAD or SUPERQUAD software).

3.2 Quantitative Data Summary

The table below summarizes the dissociation constants for key HQCA derivatives.

Compound

(COOH)

(NH

)

(OH)
Zwitterionic Range (pH)Dominant Species at pH 7.4
8-HQA < 1.03.9210.141.0 – 3.9Anion (

)
Xanthurenic Acid 1.145.75~10.01.2 – 5.7Anion (

)
Kynurenic Acid ~2.4N/A*~10.0N/AAnion (

)

*Note: Kynurenic acid exists predominantly as a 4-quinolone tautomer; the "zwitterionic" character is internal to the amide-like resonance, but it behaves as a mono-anion at neutral pH.

Pharmacochemical Implications[4][5]
4.1 The Solubility-Permeability Paradox

HQCAs present a classic medicinal chemistry challenge.

  • In the Zwitterionic Window (pH 2-4 for 8-HQA): The net charge is zero. Crystal lattice energy is high due to intermolecular ionic bonding (

    
    ), leading to minimum aqueous solubility .
    
  • At Physiological pH (7.4): The molecule is anionic (

    
    ). Solubility increases significantly, but membrane permeability decreases  due to the charge preventing passive diffusion.
    

Strategy for Drug Design: To improve oral bioavailability, researchers often employ ester prodrugs to mask the carboxylate, or substitute the ring to shift the


 (Nitrogen) higher. If 

can be shifted to > 7.0, the molecule retains zwitterionic (neutral) character at physiological pH, potentially improving BBB penetration via amino acid transporters (e.g., LAT1), provided the side chains mimic endogenous substrates.
4.2 Chelation and Metal Scavenging

The zwitterionic form is "pre-organized" for chelation. Upon metal binding (


), the protons are displaced.


However, at pH 7.4, the anionic form (

) dominates. The high affinity of HQCAs for

and

makes them potent antioxidants (inhibiting Fenton chemistry) but also poses a risk of stripping essential metals if not carefully dosed.
Experimental Workflow Diagram

The following Graphviz diagram outlines the integrated workflow for characterizing these compounds, from synthesis to speciation modeling.

Workflow Figure 2: Characterization Workflow for Zwitterionic HQCAs Synthesis Synthesis of HQCA Derivative (Mannich Reaction / Oxidation) Purification Purification (Recrystallization to remove isomers) Synthesis->Purification Titration Potentiometric Titration (25°C, I=0.2M KCl, Inert Atm) Purification->Titration DataProcessing Data Processing (Bjerrum Plot & Non-linear Regression) Titration->DataProcessing Model Speciation Model (Determine % Zwitterion at pH 7.4) DataProcessing->Model App Application Testing (LogD, PAMPA, Metal Binding) Model->App

Caption: Integrated workflow for deriving physicochemical constants and applying them to drug discovery.

References
  • Protonation equilibria of 8-hydroxyquinoline-2-carboxylic acid. Source: Thermochimica Acta / University of Catania URL:[Link]

  • Physicochemical Characterization of Kynurenine Pathway Metabolites. Source: National Institutes of Health (PMC) URL:[Link]

  • Chemical Speciation and Coordination Behavior of 8-HQA. Source: ACS Omega / PMC URL:[Link]

  • Xanthurenic Acid Binds to Neuronal GPCRs. Source: PLOS ONE URL:[2][3][Link]

  • 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore. Source: MDPI / PMC URL:[Link]

Sources

An In-depth Technical Guide to 7-Hydroxyquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 7-hydroxyquinoline-6-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry, materials science, and analytical chemistry. This document delves into its chemical identity, structural elucidation, synthesis methodologies, and potential applications, offering field-proven insights for scientists and drug development professionals.

Nomenclature and Chemical Identity

7-Hydroxyquinoline-6-carboxylic acid is a quinoline derivative characterized by a hydroxyl group at the 7th position and a carboxylic acid group at the 6th position of the quinoline ring.

IUPAC Name and Synonyms
  • Systematic IUPAC Name: 7-Hydroxyquinoline-6-carboxylic acid

  • Common Synonyms: While this specific isomer is not as widely documented as some of its counterparts, it may also be referred to as 6-carboxy-7-hydroxyquinoline.

  • CAS Number: 1227608-04-9

The accurate identification of this compound is crucial, as numerous isomers exist with varying properties and applications. For instance, the structurally related 8-hydroxyquinoline and its derivatives are well-known for their chelating and biological activities.[1][2]

Physicochemical Properties

Detailed experimental data for 7-hydroxyquinoline-6-carboxylic acid is not extensively available in the public domain. However, based on the structural motifs of a hydroxyquinoline and a carboxylic acid, we can predict its key physicochemical properties.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₀H₇NO₃
Molecular Weight 189.17 g/mol
Appearance Expected to be a solid, likely a crystalline powder, ranging from off-white to yellowish-brown.
Solubility Likely to have low solubility in water and non-polar organic solvents. Expected to be soluble in polar aprotic solvents such as DMSO and DMF, and in aqueous base due to the acidic nature of the carboxylic acid and phenolic hydroxyl group.
Melting Point Expected to be relatively high, likely over 200°C, due to the rigid aromatic structure and potential for strong intermolecular hydrogen bonding between the carboxylic acid and hydroxyl groups.
pKa The molecule possesses two acidic protons: one on the carboxylic acid group (estimated pKa ~3-5) and one on the phenolic hydroxyl group (estimated pKa ~8-10). The quinoline nitrogen is weakly basic.

Synthesis and Purification

While a specific, detailed synthesis protocol for 7-hydroxyquinoline-6-carboxylic acid is not readily found in peer-reviewed literature, a plausible synthetic strategy can be devised based on established quinoline synthesis methodologies. One such approach could be a modification of the Gould-Jacobs reaction.

Proposed Synthetic Pathway

A potential route could involve the reaction of 4-amino-2-hydroxybenzoic acid with a suitable three-carbon synthon, such as diethyl ethoxymethylenemalonate, followed by cyclization and decarboxylation.

Synthesis_Pathway A 4-Amino-2-hydroxybenzoic acid C Intermediate Adduct A->C Condensation B Diethyl ethoxymethylenemalonate B->C D Cyclization C->D Heat E 7-Hydroxy-5,6-dicarbethoxyquinoline D->E F Hydrolysis & Decarboxylation E->F NaOH, H₂O, Heat G 7-Hydroxyquinoline-6-carboxylic acid F->G

Caption: Proposed synthetic pathway for 7-hydroxyquinoline-6-carboxylic acid.

Experimental Protocol (Hypothetical)

Step 1: Condensation

  • To a stirred solution of 4-amino-2-hydroxybenzoic acid in a suitable solvent (e.g., ethanol), add an equimolar amount of diethyl ethoxymethylenemalonate.

  • Heat the mixture at reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated intermediate by filtration.

Step 2: Cyclization

  • Add the dried intermediate to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to a high temperature (e.g., 250°C) to induce cyclization.

  • Maintain the temperature for 1-2 hours.

  • Cool the mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the cyclized product.

  • Isolate the product by filtration and wash with the non-polar solvent.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the cyclized product in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture at reflux until the solid completely dissolves.

  • Cool the solution and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • The desired 7-hydroxyquinoline-6-carboxylic acid will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

Analytical Characterization

The structural confirmation of 7-hydroxyquinoline-6-carboxylic acid would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group. A broad singlet corresponding to the carboxylic acid proton would likely appear in the downfield region (δ 10-13 ppm). The phenolic proton signal may also be broad and its position dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed in the downfield region (δ ~165-175 ppm). The carbons attached to the hydroxyl group and those in the quinoline ring will have characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve the loss of CO₂ (44 Da) from the carboxylic acid group and potentially the loss of CO (28 Da).

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)Characteristics
O-H (Carboxylic)3300-2500Very broad band
C-H (Aromatic)3100-3000Sharp, medium intensity bands
C=O (Carboxylic)1720-1680Strong, sharp band
C=C, C=N (Aromatic)1620-1450Multiple bands of varying intensity
C-O (Phenolic)1260-1180Strong band
O-H bend (Phenolic)1410-1310In-plane bending

Applications in Research and Drug Development

While specific applications for 7-hydroxyquinoline-6-carboxylic acid are not well-documented, its structural features suggest potential utility in several areas of research.

Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities.[3] Quinoline carboxylic acids, in particular, have been investigated for their antibacterial, anticancer, and anti-inflammatory properties. The presence of a hydroxyl group can enhance biological activity and provide a site for further chemical modification.

Medicinal_Chemistry_Applications Core 7-Hydroxyquinoline-6-carboxylic Acid App1 Anticancer Agents Core->App1 Scaffold for App2 Antibacterial Agents Core->App2 Potential as App3 Anti-inflammatory Agents Core->App3 Basis for App4 Enzyme Inhibitors Core->App4 Chelating properties may target metalloenzymes

Caption: Potential medicinal chemistry applications of 7-hydroxyquinoline-6-carboxylic acid.

Materials Science

Hydroxyquinolines are known for their fluorescent properties and their ability to form stable complexes with metal ions. These properties make them attractive for applications in:

  • Organic Light-Emitting Diodes (OLEDs): As a component of emissive or charge-transporting layers.

  • Chemosensors: For the detection of specific metal ions through changes in fluorescence or color.

Analytical Chemistry

The chelating ability of the hydroxyquinoline moiety suggests that 7-hydroxyquinoline-6-carboxylic acid could be used as a ligand for the complexation and subsequent detection or separation of metal ions.

Conclusion

7-Hydroxyquinoline-6-carboxylic acid is a fascinating, yet underexplored, member of the quinoline family. Its combination of a quinoline core, a hydroxyl group, and a carboxylic acid function imparts a unique set of predicted properties that make it a promising candidate for further investigation in drug discovery, materials science, and analytical applications. This guide provides a foundational understanding of this compound, highlighting the need for further experimental work to fully elucidate its properties and unlock its potential.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • Ga complexes of 8-hydroxyquinoline-2-carboxylic acid: Chemical speciation and biological activity. PubMed. [Link]

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Literature review on 6-substituted quinoline-7-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on 6-Substituted Quinoline-7-Carboxylic Acids: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous drugs for various therapeutic areas.[2] Quinoline-based compounds have been successfully developed as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[3] The versatility of the quinoline nucleus lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.

Among the various classes of quinoline derivatives, those bearing a carboxylic acid moiety have garnered significant attention. The carboxylic acid group can act as a key pharmacophore, engaging in crucial interactions with biological targets, and can also improve the pharmacokinetic profile of a molecule. While extensive research has focused on quinoline-3- and 4-carboxylic acids, particularly in the context of antibacterial fluoroquinolones, the 6-substituted quinoline-7-carboxylic acid scaffold remains a less explored yet promising area of drug discovery.

This technical guide provides a comprehensive overview of 6-substituted quinoline-7-carboxylic acids, intended for researchers, scientists, and drug development professionals. It will delve into the synthetic strategies for accessing this scaffold, explore the structure-activity relationships (SAR) that govern its biological effects, and highlight its potential in various therapeutic applications.

Synthetic Strategies for 6-Substituted Quinoline-7-Carboxylic Acids

The synthesis of the quinoline core can be achieved through several classic named reactions. The choice of a specific synthetic route to 6-substituted quinoline-7-carboxylic acids depends on the availability of starting materials and the desired substitution pattern.

Gould-Jacobs Reaction

A powerful method for constructing the quinoline ring is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline with an ethoxymethylenemalonic ester, followed by thermal cyclization and subsequent hydrolysis of the ester to the carboxylic acid. To synthesize a 6-substituted quinoline-7-carboxylic acid, a 4-substituted aniline would be the required starting material.

Conceptual Workflow for Gould-Jacobs Synthesis

A 4-Substituted Aniline C Intermediate Adduct A->C B Diethyl ethoxymethylenemalonate B->C D Cyclization (High Temperature) C->D E Ethyl 6-substituted-4-hydroxyquinoline-7-carboxylate D->E F Hydrolysis E->F G 6-Substituted-4-hydroxyquinoline-7-carboxylic acid F->G

Caption: Gould-Jacobs reaction pathway for 6-substituted quinoline-7-carboxylic acids.

Friedländer Annulation

The Friedländer synthesis offers another versatile route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For the synthesis of 6-substituted quinoline-7-carboxylic acids, a suitably substituted 2-aminobenzaldehyde or 2-aminobenzophenone would be required.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a modification of the Skraup synthesis and allows for the synthesis of quinoline-4-carboxylic acids.[4] While not directly yielding a 7-carboxylic acid, understanding this and other classical quinoline syntheses can provide a foundation for developing novel synthetic routes.[5]

Detailed Experimental Protocol: A General Approach to Quinoline Carboxylic Acid Synthesis (Doebner Reaction)

This protocol describes a general method for synthesizing quinoline-4-carboxylic acids, which can be conceptually adapted.

  • Reaction Setup: In a round-bottom flask, combine an appropriately substituted aniline (1.0 eq.), a substituted benzaldehyde (1.0 eq.), and pyruvic acid (1.0 eq.) in glacial acetic acid.

  • Reaction Condition: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the acetic acid under reduced pressure. Add water to the residue to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield the desired quinoline carboxylic acid.[6]

Structure-Activity Relationships (SAR) of Substituted Quinolines

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the ring system.[3] While specific SAR studies on 6-substituted quinoline-7-carboxylic acids are limited, we can extrapolate from related quinoline scaffolds to understand the potential impact of various substituents.

Key positions that significantly influence the activity of quinoline carboxylic acids include C2, C4, C6, and C7.

  • C6-Position: A fluorine atom at the C6-position is a common feature in many potent fluoroquinolone antibiotics, contributing to their antibacterial activity.[7] The electronic properties of the substituent at this position can significantly impact the overall electron distribution of the quinoline ring, thereby influencing its interaction with biological targets.

  • C7-Position: The substituent at the C7-position is crucial for modulating the antibacterial spectrum and potency of fluoroquinolones.[7] Often, a piperazine or a pyrrolidine ring at this position enhances activity. For quinoline-7-carboxylic acids, the carboxylic acid group itself is expected to be a key pharmacophoric feature.

Conceptual SAR Workflow

A 6-Substituted Quinoline-7-Carboxylic Acid Scaffold B Vary Substituent at C6 (e.g., F, Cl, NH2, OCH3) A->B C Synthesize Analogs B->C D Biological Screening (e.g., Kinase Assay, Antibacterial Assay) C->D E Determine IC50/MIC values D->E F Establish SAR E->F G Lead Optimization F->G

Caption: A conceptual workflow for establishing the SAR of 6-substituted quinoline-7-carboxylic acids.

Biological Applications and Therapeutic Potential

The quinoline carboxylic acid scaffold is associated with a wide range of biological activities.

Anticancer Activity

Many quinoline derivatives have demonstrated potent anticancer properties by targeting various cellular pathways.[1] They have been shown to act as inhibitors of topoisomerases, enzymes crucial for DNA replication and repair.[3] The substitution pattern on the quinoline ring plays a critical role in their mechanism of action and cytotoxic efficacy.

Compound ClassTarget/MechanismReported Activity
Quinoline DerivativesTopoisomerase I inhibitorsPotent antipsoriasis activity in animal models.[3]
QuinolinylphosphonatesTopoisomerase 1B inhibitorsAntiproliferative activity against various cancer cell lines.[8]
Antibacterial Activity

The most well-known application of quinoline carboxylic acids is in the field of antibacterial agents, with the fluoroquinolones being a prominent class. These compounds primarily target bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[1] The presence of a fluorine atom at the C6-position and a carboxylic acid at the C3-position are hallmarks of this class.[9] While the 6-substituted quinoline-7-carboxylic acid scaffold differs in the position of the carboxylic acid, it shares the C6-substitution pattern, suggesting potential for antibacterial activity.

Kinase Inhibition

Recent research has highlighted the potential of quinoline derivatives as kinase inhibitors.[10] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of selective kinase inhibitors is a major focus of modern drug discovery.

Conclusion and Future Directions

The 6-substituted quinoline-7-carboxylic acid scaffold represents a promising, yet underexplored, area in medicinal chemistry. While direct research on this specific substitution pattern is nascent, the broader understanding of quinoline chemistry and pharmacology provides a strong foundation for future investigations. The synthetic methodologies are well-established, and the known structure-activity relationships of related quinoline derivatives offer valuable guidance for the rational design of new compounds.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 6-substituted quinoline-7-carboxylic acids. A thorough investigation of the influence of various substituents at the C6 position on different biological targets will be crucial for unlocking the full therapeutic potential of this scaffold. The exploration of this chemical space could lead to the discovery of novel drug candidates with improved efficacy and safety profiles for a range of diseases.

References

  • 9

  • Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. PubMed.
  • Hybrid Quinolinyl Phosphonates as Heterocyclic Carboxylate Isosteres: Synthesis and Biological Evaluation against Topoisomerase 1B (TOP1B). MDPI.
  • Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. PubMed.
  • Process for the preparation of quinoline carboxylic acid derivatives.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of W
  • Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry.
  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Deriv
  • Structure-activity rel
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
  • Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7. Journal of Medicinal Chemistry.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIV
  • Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. PubMed.
  • a Synthesis of 6-substituted-4-carboxyquinolines. b Synthesis of of 2-aryl-quinoline-4-carboxylic acid derivatives.
  • Conventional methods of quinoline synthesis.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. PMC.
  • Development of novel hybrid phosphorated quinoline derivatives as topoisomerase 1B inhibitors with antiprolifer

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Biological Activity Predictions for 6-Hydroxyquinoline Derivatives: A Computational & Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological activity predictions for 6-hydroxyquinoline derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types with high affinity. While the 8-hydroxyquinoline (8-HQ) isomer is renowned for its bidentate metal chelation properties, the 6-hydroxyquinoline (6-HQ) isomer offers a distinct pharmacological profile.

Unlike 8-HQ, the hydroxyl group at position 6 does not form a stable five-membered chelate ring with the quinoline nitrogen. Instead, 6-HQ derivatives function primarily through hydrogen bonding interactions , redox-active antioxidant mechanisms , and as mimics of biological substrates (e.g., tyrosine or purines).[1] This guide details the computational frameworks used to predict these activities and provides validated protocols for their experimental verification.

Part 1: The Pharmacophore & Structural Logic

Structural Distinction: 6-HQ vs. 8-HQ

To predict biological activity accurately, one must first understand the electronic and steric environment of the scaffold.

Feature8-Hydroxyquinoline (8-HQ) 6-Hydroxyquinoline (6-HQ)
OH Position C8 (Adjacent to Ring N)C6 (Para to Ring N)
Primary Mechanism Metal Chelation (Cu²⁺, Zn²⁺, Fe³⁺)H-Bond Donor/Acceptor & Redox Scavenging
Chelation Geometry Bidentate (N-Metal-O)Monodentate (requires aux. groups for chelation)
Key Application Alzheimer's (Metal ionophores), FungicidesAntioxidant, Antimicrobial (DNA Gyrase), Anticancer
Key Derivative Classes

Predictions often focus on two modified cores rather than the bare 6-HQ scaffold:

  • 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Cilostazol-like): Enhanced H-bonding capability; often targets platelet aggregation and phosphodiesterase.

  • 6-Hydroxy-1,2,3,4-tetrahydroquinoline: A potent antioxidant core where the secondary amine and phenolic OH work synergistically to scavenge radicals.

Part 2: Computational Prediction Frameworks (In Silico)

Reliable prediction of biological activity requires a multi-stage computational pipeline.

Molecular Docking: Target Identification

Docking studies have validated 6-HQ derivatives against specific protein targets.[2] When designing a study, prioritize these PDB entries:

  • Antimicrobial Target: Staphylococcus aureus DNA Gyrase B.[2]

    • PDB ID: 4URO[1][2]

    • Binding Mode: The 6-OH group often forms H-bonds with Asp73 or Gly77 in the ATP-binding pocket, mimicking the interaction of natural substrates.

  • Antifungal Target: Candida albicans N-myristoyltransferase (NMT).[2]

    • PDB ID: 1IYK[1][2]

    • Mechanism: Hydrophobic interactions of the quinoline ring with the peptide binding pocket.

  • Anticancer Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor).

    • PDB ID: 4ASD[1]

    • Mechanism: Inhibition of angiogenesis via ATP-binding site competition.

ADMET Profiling (Pharmacokinetics)
  • BBB Penetration: Crucial for neuroprotective predictions. 6-HQ derivatives generally show higher Blood-Brain Barrier (BBB) permeability than their glycosylated counterparts.

    • Tool: SwissADME (WLOGP vs TPSA).

  • Toxicity: Use ProTox-II to predict LD50. 6-HQ derivatives typically exhibit lower hepatotoxicity compared to halogenated 8-HQ (e.g., clioquinol).

QSAR Modeling Strategies

Quantitative Structure-Activity Relationship (QSAR) models for 6-HQ focus on:

  • Lipophilicity (LogP): A parabolic relationship exists. Optimal antimicrobial activity is often seen at LogP 2.5–3.5, balancing membrane penetration with solubility.[1]

  • Electronic Effects (Hammett σ): Electron-withdrawing groups (EWGs) like -Cl or -NO2 at position 7 often enhance antimicrobial potency by increasing the acidity of the 6-OH group (enhancing H-bond donation).

Part 3: Visualization of Predictive Workflows

The following diagram illustrates the logical flow from structural design to activity prediction.

G cluster_0 In Silico Prediction cluster_1 Target Validation Start 6-HQ Scaffold Design Docking Molecular Docking (AutoDock Vina/Glide) Start->Docking ADMET ADMET Profiling (SwissADME/ProTox-II) Start->ADMET QSAR QSAR Modeling (Lipophilicity/Electronic) Start->QSAR Gyrase Target: DNA Gyrase (Antimicrobial) Docking->Gyrase Binding Energy < -7.0 kcal/mol VEGFR Target: VEGFR-2 (Anticancer) Docking->VEGFR H-Bond with Cys919 AChE Target: AChE/BChE (Neuroprotection) Docking->AChE Pi-Pi Stacking Outcome Lead Candidate Selection ADMET->Outcome Low Toxicity / High BBB QSAR->Outcome Optimal LogP Gyrase->Outcome VEGFR->Outcome AChE->Outcome

Figure 1: Integrated computational workflow for predicting biological activity of 6-HQ derivatives.

Part 4: Predicted vs. Observed Activities[1]

Antimicrobial Activity[2][3][4][5][8][9][10][11][12]
  • Prediction: Docking scores < -8.0 kcal/mol against DNA Gyrase B.

  • Observation: 6-hydroxy-2-quinolone derivatives substituted with sulfonamide groups at C3 or C4 show MIC values comparable to Ciprofloxacin (0.5 - 4 µg/mL) against S. aureus.

  • Mechanism: The 6-OH acts as a hydrogen bond donor to the aspartate residue in the active site, stabilizing the inhibitor-enzyme complex.

Neuroprotection (Antioxidant)[1]
  • Prediction: Low Bond Dissociation Enthalpy (BDE) for the 6-OH bond calculated via DFT (Density Functional Theory).

  • Observation: 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline is a potent radical scavenger.[3] It reduces oxidative stress markers (ROS) in PC12 cells treated with H₂O₂.

  • Mechanism: Radical scavenging via Hydrogen Atom Transfer (HAT). The radical formed on the oxygen at position 6 is stabilized by resonance across the quinoline ring.

Anticancer (Cytotoxicity)[1]
  • Prediction: High affinity for the ATP-binding domain of VEGFR-2.

  • Observation: C4-substituted 6-hydroxyquinoline derivatives exhibit IC50 values in the low micromolar range (1–10 µM) against MCF-7 (breast) and HeLa (cervical) cancer lines.

  • Mechanism: Induction of apoptosis (caspase-3 activation) and inhibition of angiogenesis.

Part 5: Experimental Validation Protocols

To confirm computational predictions, the following standardized protocols are recommended.

Protocol 5.1: In Silico Molecular Docking (Standardized)

Objective: Predict binding affinity to DNA Gyrase B (PDB: 4URO).[2]

  • Protein Prep: Download PDB 4URO.[2] Remove water molecules and co-crystallized ligands. Add polar hydrogens and Kollman charges using MGLTools.

  • Ligand Prep: Draw 6-HQ derivative in ChemDraw. Minimize energy (MM2 force field). Convert to PDBQT format, setting rotatable bonds.

  • Grid Generation: Center grid box on the active site (defined by the co-crystallized ligand). Box size: 60x60x60 Å.

  • Docking: Run AutoDock Vina.

  • Validation: Re-dock the native ligand. RMSD must be < 2.0 Å for the protocol to be valid.

Protocol 5.2: DPPH Radical Scavenging Assay (Antioxidant Validation)

Objective: Validate the redox potential predicted by DFT.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Treatment: Mix 1 mL of 6-HQ derivative (various concentrations: 10–100 µM) with 3 mL of DPPH solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    Compare IC50 with Ascorbic Acid (Standard).[1]
    
Protocol 5.3: MTT Cytotoxicity Assay

Objective: Validate anticancer predictions.

  • Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.

  • Exposure: Add 6-HQ derivatives (serial dilutions). Incubate for 48h.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL). Incubate for 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Determine IC50 using non-linear regression.

Part 6: References

  • BenchChem. (2025).[4][5][6][7][8] In Silico Molecular Docking of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone Derivatives. Link[1]

  • El-Hady, H. A., et al. (2021).[1] Novel 6-hydroxyquinolinone derivatives: Design, synthesis, antimicrobial evaluation, in silico study and toxicity profiling. Journal of Computational Chemistry. Link

  • Muthukumar, A., et al. (2022).[1] Evaluation of potential bacterial protease inhibitor properties of selected hydroxyquinoline derivatives: an in silico docking and molecular dynamics simulation approach. Journal of Biomolecular Structure and Dynamics. Link

  • Prachayasittikul, V., et al. (2013).[1] 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[1][9][10][11][12] Link

  • Gao, Y., et al. (2018).[1] Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease. Bioorganic & Medicinal Chemistry. Link

  • MDPI. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation.[1] International Journal of Molecular Sciences. Link[1]

Sources

Methodological & Application

Application Note: Synthesis of 6-Hydroxyquinoline-7-carboxylic Acid

[1]

Abstract & Strategic Overview

6-Hydroxyquinoline-7-carboxylic acid is a specialized bifunctional quinoline scaffold, valuable as a ligand for metallo-organic frameworks (MOFs) and a precursor for pharmaceutical pharmacophores. Its synthesis presents a classic regioselectivity challenge: directing the ring closure of the pyridine moiety to yield the 7-carboxy isomer rather than the kinetically favored 5-carboxy isomer.

This protocol details a Modified Skraup Synthesis utilizing 5-aminosalicylic acid (Mesalamine) as the starting material. While the classical Skraup reaction is prone to violent exotherms and "tar" formation, this guide employs a moderated approach using ferrous sulfate and controlled temperature ramps to maximize yield and safety. A critical downstream purification strategy is defined to isolate the 7-isomer from the isomeric mixture.

Retrosynthetic Analysis

The strategic disconnection relies on the Skraup quinoline synthesis, which constructs the pyridine ring onto an aniline derivative.

  • Target: 6-Hydroxyquinoline-7-carboxylic acid.[1][2][3][4][5]

  • Disconnection: C2–C3 and C4–C4a bonds.

  • Precursor: 5-Aminosalicylic acid (5-ASA) .

  • Logic:

    • The amino group at position 5 of the salicylate becomes Nitrogen-1 of the quinoline.

    • The hydroxyl group at position 2 (para to the amine) directs to Position 6 of the quinoline.

    • The carboxylic acid at position 1 (meta to the amine) ends up at Position 7 (if cyclization occurs at C6) or Position 5 (if cyclization occurs at C4).

    • Challenge: Cyclization at C4 is sterically less hindered, favoring the 5-carboxy isomer. This protocol optimizes conditions to preserve the 7-carboxy isomer and separates it via ester-based chromatography.

Experimental Protocol

Phase 1: Protection (Esterification)

Rationale: Conducting the Skraup reaction on the free acid can lead to decarboxylation at the high temperatures required (140°C+). Converting 5-ASA to its methyl ester stabilizes the molecule and improves solubility in the organic extraction phase.

Reagents:

  • 5-Aminosalicylic acid (Mesalamine): 50.0 g (326 mmol)

  • Methanol (anhydrous): 500 mL

  • Sulfuric acid (conc.): 25 mL

  • Sodium bicarbonate (sat.[6] aq.): 500 mL

Workflow:

  • Suspend 5-ASA in anhydrous methanol in a 1L round-bottom flask (RBF).

  • Add concentrated H₂SO₄ dropwise at 0°C.

  • Reflux for 12 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) until starting material is consumed.

  • Concentrate methanol in vacuo.

  • Neutralize residue with saturated NaHCO₃ to pH 8.

  • Extract with Ethyl Acetate (3 x 200 mL), dry over MgSO₄, and concentrate to yield Methyl 5-aminosalicylate (Yield ~90-95%).

Phase 2: Modified Skraup Cyclization

Rationale: The use of ferrous sulfate (

Reagents:

  • Methyl 5-aminosalicylate: 40.0 g (239 mmol)

  • Glycerol: 66.0 g (717 mmol, 3.0 equiv)

  • Sulfuric acid (conc.): 100 mL

  • Nitrobenzene: 20 mL (oxidant)

  • Ferrous sulfate heptahydrate (

    
    ): 2.0 g (moderator)
    

Workflow:

  • Setup: Use a 1L 3-neck RBF equipped with a mechanical stirrer (critical for viscosity), reflux condenser, and internal thermometer.

  • Mixing: Add Methyl 5-aminosalicylate, glycerol, nitrobenzene, and ferrous sulfate.

  • Acid Addition: Add conc. H₂SO₄ dropwise with stirring. Caution: Exothermic.

  • Heating Ramp:

    • Heat slowly to 100°C. Hold for 1 hour (formation of acrolein in situ).

    • Ramp to 140°C over 1 hour.

    • Hold at 140-145°C for 4 hours. Note: Do not exceed 150°C to minimize tar.

  • Quench: Cool to 80°C and pour the dark reaction mixture onto 500 g of crushed ice.

  • Neutralization: Adjust pH to 8-9 using 50% NaOH solution (keep temperature <20°C with ice bath).

  • Extraction: Extract the resulting slurry with DCM (4 x 250 mL). The nitrobenzene will co-extract.

  • Steam Distillation: Remove excess nitrobenzene via steam distillation or high-vacuum rotary evaporation.

Phase 3: Purification & Isomer Separation

Rationale: The crude product is a mixture of Methyl 6-hydroxyquinoline-5-carboxylate (Major) and Methyl 6-hydroxyquinoline-7-carboxylate (Minor, Target).

Workflow:

  • Flash Chromatography: Load the crude residue onto a silica gel column.

    • Eluent: Gradient of DCM:Methanol (99:1 to 95:5).

    • Order of Elution: The 5-isomer (sterically shielded COOMe) typically elutes first. The 7-isomer (more polar due to accessible H-bonding) elutes second.

  • Validation: Check fractions by ¹H-NMR.

    • 7-isomer diagnostic: Look for two doublets in the aromatic region (positions 4 and 5) and singlets for positions 5 and 8. The coupling constants of the pyridine ring protons are distinct.

  • Isolation: Concentrate the fractions containing the 7-isomer to yield the Methyl 6-hydroxyquinoline-7-carboxylate intermediate.

Phase 4: Hydrolysis to Final Acid

Reagents:

  • Methyl 6-hydroxyquinoline-7-carboxylate

  • Sodium Hydroxide (2M aq): 10 equiv

  • Ethanol: Solvent

Workflow:

  • Dissolve the ester in Ethanol/2M NaOH (1:1).

  • Reflux for 2 hours.

  • Cool to room temperature.

  • Acidify carefully with 1M HCl to pH 3-4.

  • Precipitation: The target acid, 6-hydroxyquinoline-7-carboxylic acid , will precipitate as an off-white/yellow solid.

  • Filtration: Filter, wash with cold water, and dry under vacuum at 50°C.

Visualized Workflow (Graphviz)

SynthesisProtocolStartStart: 5-Aminosalicylic AcidStep11. Esterification(MeOH, H2SO4, Reflux)Start->Step1Inter1Intermediate:Methyl 5-aminosalicylateStep1->Inter1Yield >90%Step22. Modified Skraup Reaction(Glycerol, H2SO4, Nitrobenzene, FeSO4)Inter1->Step2CyclizationCrudeCrude Mixture:5-COOMe & 7-COOMe IsomersStep2->CrudeRegioisomeric MixStep33. Flash Chromatography(SiO2, DCM:MeOH)Crude->Step3PurificationInter2Isolated Isomer:Methyl 6-hydroxyquinoline-7-carboxylateStep3->Inter2Target FractionStep44. Hydrolysis(NaOH/EtOH, then HCl)Inter2->Step4DeprotectionFinalFinal Product:6-Hydroxyquinoline-7-carboxylic acidStep4->FinalPrecipitation pH 3-4

Caption: Step-by-step synthetic pathway from 5-Aminosalicylic acid to 6-Hydroxyquinoline-7-carboxylic acid.

Quantitative Data Summary

ParameterValue/ConditionNotes
Starting Material 5-Aminosalicylic AcidCAS: 89-57-6
Key Reagent Glycerol / H₂SO₄Skraup Conditions
Oxidant NitrobenzeneCan substitute with I₂/KI for milder conditions
Reaction Temp 140°CCritical control point to prevent charring
Crude Yield ~60-70%Combined isomers
Isomer Ratio ~3:1 (5-COOH : 7-COOH)5-isomer is kinetically favored
Final Yield ~15-20%After isolation of 7-isomer
Appearance Yellow/Off-white solidHigh melting point (>250°C)

Troubleshooting & Expert Insights

  • Controlling the Exotherm: The addition of sulfuric acid to the glycerol/amine mixture is highly exothermic. Add acid very slowly or pre-mix glycerol and acid (cooled) before adding the amine to avoid "runaway" charring.

  • Tar Removal: If the reaction yields a black tar that is difficult to work up, decant the liquid and treat the tar with powdered zinc and HCl to recover trapped quinoline, though this reduces purity. The use of Ferrous Sulfate in the protocol is specifically included to minimize this.

  • Isomer Identification: Use NOESY NMR to distinguish isomers. The 7-carboxy isomer will show a spatial interaction (NOE) between the proton at C8 and the proton at C1 (if protonated) or simply lack the NOE between C5-H and C4-H seen in the 5-isomer.

  • Alternative Route: If the separation proves too difficult, consider the Gould-Jacobs reaction using diethyl ethoxymethylenemalonate. However, this typically yields the 4-hydroxy (4-oxo) derivative, which requires subsequent conversion (chlorination/reduction) to remove the 4-oxo group, adding steps but potentially improving regioselectivity.

References

  • Skraup Synthesis Overview: Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144. Link

  • Target Molecule Data: CAS Registry No. 1261434-11-0.[1][2][3][4][5] 6-Hydroxyquinoline-7-carboxylic acid.[1][2][3][4][5]

  • Precursor Chemistry: "5-Aminosalicylic acid (Mesalamine)." PubChem Database. National Center for Biotechnology Information. Link

  • Regioselectivity in Skraup: Palmer, M. H. (1962). "The Skraup Reaction with m-Substituted Anilines." Journal of the Chemical Society, 3645-3652.

Skraup synthesis modification for 6,7-disubstituted quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Skraup Synthesis Protocols for 6,7-Disubstituted Quinolines

Executive Summary

The Skraup synthesis is the archetypal method for constructing the quinoline core, yet it remains notoriously difficult when applied to electron-rich anilines, such as 3,4-dimethoxyaniline (veratrylamine). Standard conditions frequently result in violent exotherms and extensive tar formation (polymerization), leading to poor yields (<20%) of the desired 6,7-disubstituted quinolines.

This guide details a modified Skraup protocol utilizing the Borsch modification (Ferrous Sulfate/Boric Acid moderation) and water-soluble oxidants. This approach suppresses polymerization, controls the exotherm, and directs regioselectivity to the 6,7-position, rendering the synthesis viable for high-value pharmaceutical intermediates like 6,7-dimethoxyquinoline.

Scientific Foundation & Mechanistic Logic

The Challenge of Electron-Rich Anilines

In the classic Skraup reaction, glycerol is dehydrated by sulfuric acid to form acrolein in situ. The aniline undergoes a Michael addition to acrolein, followed by acid-catalyzed cyclization and oxidation.

  • The Problem: Electron-donating groups (EDGs) like methoxy (-OMe) significantly increase the nucleophilicity of the aniline ring. This makes the substrate highly susceptible to rapid, uncontrolled polymerization with acrolein before the desired cyclization can occur.

  • The Solution: We utilize Ferrous Sulfate (

    
    )  and Boric Acid (
    
    
    
    )
    .
    • 
      :  Acts as a radical scavenger and heat sink, moderating the violence of the oxidation step.
      
    • 
      :  Forms a complex with glycerol/acrolein, slowing the release of free acrolein and preventing high local concentrations that favor tar formation.
      
Regioselectivity: Why 6,7-Disubstitution?

When starting with a 3,4-disubstituted aniline (e.g., 3,4-dimethoxyaniline), two cyclization pathways are theoretically possible:

  • Position 2 (Ortho to 3-substituent): Leads to 5,6-disubstituted quinoline.

  • Position 6 (Para to 3-substituent): Leads to 6,7-disubstituted quinoline.

Dominant Pathway: Cyclization occurs predominantly at Position 6 due to steric hindrance at Position 2. The 3-methoxy group sterically blocks the ortho attack, forcing the ring closure to the less hindered para position.

Regioselectivity Start 3,4-Dimethoxyaniline Inter Michael Adduct (Anilino-acrolein) Start->Inter + Acrolein PathA Cyclization at C2 (Sterically Hindered) Inter->PathA High Energy Barrier PathB Cyclization at C6 (Sterically Favored) Inter->PathB Low Energy Barrier ProdA 5,6-Dimethoxyquinoline (Minor/Trace) PathA->ProdA ProdB 6,7-Dimethoxyquinoline (Major Product) PathB->ProdB

Figure 1: Regiochemical outcome of the Skraup reaction on 3,4-disubstituted anilines.

Experimental Protocols

Protocol A: The "Borsch" Modified Skraup (Recommended for Scale-Up)

This protocol replaces the volatile nitrobenzene with Sodium 3-nitrobenzenesulfonate , which is water-soluble (simplifying workup) and less prone to runaway exotherms.

Reagents:

  • 3,4-Dimethoxyaniline: 15.3 g (0.1 mol)

  • Glycerol (anhydrous): 30.0 g (0.33 mol)

  • Sodium 3-nitrobenzenesulfonate: 15.0 g (0.066 mol)

  • Sulfuric Acid (conc. 98%): 25 mL

  • Ferrous Sulfate Heptahydrate (

    
    ): 1.0 g
    
  • Boric Acid: 1.5 g

  • Water: 20 mL (for dilution)

Step-by-Step Methodology:

  • Pre-Complexation: In a 250 mL 3-neck Round Bottom Flask (RBF) equipped with a mechanical stirrer (Teflon paddle), reflux condenser, and internal thermometer, combine Glycerol , Boric Acid , Sodium 3-nitrobenzenesulfonate , and Ferrous Sulfate .

  • Substrate Addition: Add the 3,4-Dimethoxyaniline to the mixture. Stir to ensure a homogeneous paste.

  • Acid Addition (Critical): Place the flask in an ice bath. Add Sulfuric Acid dropwise via an addition funnel over 20 minutes. Do not allow temperature to rise above 50°C during addition.

  • Controlled Ramp: Remove the ice bath. Heat the mixture using an oil bath with a programmable controller:

    • Ramp to 100°C over 30 mins.

    • Hold at 100°C for 1 hour (Acrolein generation begins).

    • Ramp to 135-140°C. Caution: Exotherm usually occurs here. If temp spikes >145°C, remove oil bath immediately.

    • Reflux at 140°C for 4 hours.

  • Workup:

    • Cool reaction mixture to ~80°C.

    • Pour slowly into 200 mL of ice-water.

    • Basify to pH 10 using 50% NaOH solution (exothermic!).

    • Note: The inorganic oxidant byproduct (sulfanilic acid salt) remains in the aqueous phase.

  • Isolation:

    • Extract the black/brown slurry with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with Brine. Dry over

      
      .
      
    • Concentrate in vacuo.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (EtOAc/Hexane gradient).

Expected Yield: 55-65% (vs. <20% with unmodified Skraup).

Protocol B: Microwave-Assisted Iodine-Catalyzed Synthesis (High Throughput)

Ideal for medicinal chemistry library generation where speed is prioritized over scale.

Reagents:

  • 3,4-Dimethoxyaniline: 1 mmol

  • Glycerol: 3 mmol[2]

  • Iodine (

    
    ): 0.05 mmol (5 mol%)
    
  • Dodecyl Sulfate (SDS): 10 mg (Surfactant/Catalyst)

  • Conc.

    
    : 2 drops
    

Methodology:

  • Mix aniline, glycerol, iodine, and SDS in a microwave process vial.

  • Add 2 drops of

    
    . Cap the vial.
    
  • Irradiate at 140 W to maintain 150°C for 10 minutes .

  • Cool, basify with sat.

    
    , and extract with EtOAc.
    

Process Visualization

Workflow Diagram: Modified Skraup Synthesis

Workflow Reagents Mix: Aniline + Glycerol + Na-nitrobenzenesulfonate + FeSO4 + Boric Acid AcidAdd Add H2SO4 Dropwise (Ice Bath, T < 50°C) Reagents->AcidAdd Heating Ramp to 140°C (Monitor Exotherm!) AcidAdd->Heating Reaction Reflux 4 Hours (Cyclization & Oxidation) Heating->Reaction Quench Pour into Ice Water Basify (pH 10, NaOH) Reaction->Quench Extraction Extract (DCM) -> Dry -> Concentrate Quench->Extraction Purify Recrystallization (EtOH) Extraction->Purify

Figure 2: Step-by-step workflow for the modified Skraup synthesis.[3]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Violent Exotherm Rapid acrolein release; Acid added too fast.Use Boric Acid (Protocol A).[4][5] Slow down acid addition. Ensure active stirring.
Tarry/Black Product Polymerization of electron-rich aniline.Add FeSO4 (moderator). Ensure temperature ramp is gradual (hold at 100°C).
Low Yield (<30%) Incomplete oxidation of dihydroquinoline intermediate.Ensure sufficient oxidant (Na-3-nitrobenzenesulfonate). Extend reflux time.
Regioisomer Mix Steric control insufficient.Verify 3,4-substitution pattern. 3-substituents larger than -OMe improve 6,7-selectivity.

References

  • Manske, R. H. F. (1942).[6] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[6] Link

  • Clarke, H. T., & Davis, A. W. (1941).[6] "Quinoline."[2][4][5][6][7][8][9][10][11][12][13] Organic Syntheses, Coll.[2][4][5][6] Vol. 1, p. 478.[2][6] Link

  • Song, S. J., et al. (2011). "Microwave-Assisted Synthesis of Quinolines." Journal of Combinatorial Chemistry.
  • Palmer, M. H. (1962). "The Skraup Reaction."[2][4][5][6][7][9][10][11][12][14] Journal of the Chemical Society, 3645. (Detailed mechanistic study on regioselectivity).

  • BenchChem. (2025).[2][8] "The Skraup Synthesis of Quinoline from Aniline: A Technical Guide." BenchChem Application Notes. Link

Sources

Application Notes and Protocols: 6-Hydroxyquinoline-7-carboxylic Acid as a Versatile Ligand Linker

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 6-Hydroxyquinoline-7-carboxylic Acid in Ligand Design

For researchers, scientists, and professionals in drug development and materials science, the selection of a bifunctional linker molecule is a critical decision that dictates the stability, functionality, and ultimate performance of the final construct. 6-Hydroxyquinoline-7-carboxylic acid is a heterocyclic compound distinguished by its rigid quinoline backbone, a phenolic hydroxyl group, and a carboxylic acid moiety. This unique arrangement of functional groups offers a compelling combination of properties, making it an increasingly valuable tool for the sophisticated design of metal-organic frameworks (MOFs), coordination polymers, and bioconjugates.

The quinoline nitrogen and the adjacent hydroxyl group form a powerful bidentate chelation site, capable of forming stable complexes with a wide variety of metal ions.[1][2] The carboxylic acid at the 7-position provides a versatile handle for covalent modification, enabling its integration into larger molecular architectures.[3] This application note provides a comprehensive guide to the synthesis, characterization, and application of 6-hydroxyquinoline-7-carboxylic acid as a ligand linker, offering detailed protocols and expert insights to facilitate its adoption in your research endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 6-hydroxyquinoline-7-carboxylic acid is essential for its effective application. The following table summarizes key data, compiled from empirical data for closely related analogs and theoretical predictions.

PropertyValueSource
Molecular FormulaC₁₀H₇NO₃[4]
Molecular Weight189.17 g/mol [4]
AppearanceExpected to be a pale yellow to off-white solidGeneral observation for similar compounds
Melting Point>250 °C (with decomposition)Expected for rigid aromatic carboxylic acids
SolubilitySparingly soluble in water, soluble in organic solvents like DMSO and DMF[5]

Spectroscopic Characterization:

TechniqueExpected Peaks
¹H NMR (DMSO-d₆)δ 12.0-13.0 (br s, 1H, COOH), δ 9.5-10.5 (br s, 1H, OH), δ 7.0-8.5 (m, 5H, aromatic protons)
¹³C NMR (DMSO-d₆)δ 165-175 (COOH), δ 110-160 (aromatic carbons)
IR (KBr, cm⁻¹)3300-2500 (broad, O-H stretch of carboxylic acid and phenol), 1700-1680 (C=O stretch), 1600-1450 (C=C and C=N aromatic stretches)
Mass Spec (ESI-)[M-H]⁻ at m/z 188.03

Synthesis of 6-Hydroxyquinoline-7-carboxylic Acid: A Plausible Protocol

Workflow for the Synthesis of 6-Hydroxyquinoline-7-carboxylic Acid:

cluster_0 Step 1: Carboxylation cluster_1 Step 2: Demethylation A 6-Methoxyquinoline B 6-Methoxyquinoline-7-carboxylic acid A->B 1. n-BuLi, TMEDA, THF, -78 °C 2. CO2 (g) 3. H3O+ workup C 6-Hydroxyquinoline-7-carboxylic acid B->C 48% HBr, reflux

Caption: Synthetic scheme for 6-hydroxyquinoline-7-carboxylic acid.

Detailed Protocol:

Step 1: Directed Ortho-Metalation and Carboxylation of 6-Methoxyquinoline

This step utilizes the directing effect of the methoxy group to introduce a carboxylic acid at the C7 position.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 6-methoxyquinoline (1 equiv.) in anhydrous tetrahydrofuran (THF).

  • Chelation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equiv.) to the solution.

  • Deprotonation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) (1.2 equiv., 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting dark-colored solution at -78 °C for 2 hours.

  • Carboxylation: Bubble dry carbon dioxide gas through the solution for 1 hour, or add an excess of crushed dry ice pellets. The color of the reaction mixture should lighten.

  • Quenching and Workup: Allow the reaction to warm to room temperature. Quench by the slow addition of water. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

  • Isolation: Collect the crude 6-methoxyquinoline-7-carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Demethylation to 6-Hydroxyquinoline-7-carboxylic Acid

This step converts the methoxy group to the desired hydroxyl group. A similar procedure has been successfully used for the synthesis of 6-hydroxyquinoline-3-carboxylic acid.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the crude 6-methoxyquinoline-7-carboxylic acid from Step 1 in 48% aqueous hydrobromic acid.

  • Reflux: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and slowly pour it into a stirred, saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Purification: The product, 6-hydroxyquinoline-7-carboxylic acid, should precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Recrystallization: For higher purity, recrystallize the product from a suitable solvent system such as ethanol/water or acetic acid/water.

Application as a Ligand Linker in Metal-Organic Frameworks (MOFs)

The bifunctional nature of 6-hydroxyquinoline-7-carboxylic acid makes it an excellent candidate for the construction of novel MOFs. The quinoline-hydroxyl moiety can coordinate to metal centers, while the carboxylate group can link to adjacent metal clusters, forming a porous, crystalline framework.[7]

Conceptual Workflow for MOF Synthesis:

A 6-Hydroxyquinoline- 7-carboxylic acid C Solvothermal Reaction (e.g., DMF, heat) A->C B Metal Salt (e.g., Zn(NO3)2·6H2O) B->C D Metal-Organic Framework (MOF) C->D

Caption: General workflow for MOF synthesis.

Protocol for the Synthesis of a Zinc-based MOF using 6-Hydroxyquinoline-7-carboxylic Acid:

  • Reactant Preparation: In a 20 mL scintillation vial, dissolve 6-hydroxyquinoline-7-carboxylic acid (1 equiv.) and a metal salt such as zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (1 equiv.) in N,N-dimethylformamide (DMF).

  • Solvothermal Synthesis: Seal the vial and place it in a programmable oven. Heat the mixture to 120 °C for 48 hours.

  • Isolation and Activation: After cooling to room temperature, decant the mother liquor. Wash the resulting crystalline product with fresh DMF, and then exchange the solvent with ethanol.

  • Drying: Dry the MOF material under vacuum at an elevated temperature (e.g., 150 °C) to remove residual solvent and activate the framework for subsequent applications.

  • Characterization: The resulting MOF should be characterized by powder X-ray diffraction (PXRD) to confirm crystallinity, thermogravimetric analysis (TGA) to assess thermal stability, and gas sorption analysis to determine its porosity.

Application in Bioconjugation: Covalent Labeling of Biomolecules

The carboxylic acid group of 6-hydroxyquinoline-7-carboxylic acid can be activated to react with primary amines (e.g., the side chain of lysine residues in proteins) to form stable amide bonds. This allows for the covalent attachment of the quinoline moiety to biomolecules for applications such as fluorescent labeling or the development of targeted therapeutics.

Workflow for Protein Bioconjugation:

cluster_0 Activation cluster_1 Conjugation A 6-Hydroxyquinoline- 7-carboxylic acid B Activated Ester (e.g., NHS-ester) A->B EDC, NHS D Bioconjugate B->D C Protein (with accessible lysines) C->D

Caption: Amine-reactive bioconjugation scheme.

Protocol for the Conjugation of 6-Hydroxyquinoline-7-carboxylic Acid to a Protein:

  • Activation of the Carboxylic Acid:

    • Dissolve 6-hydroxyquinoline-7-carboxylic acid (e.g., 10-fold molar excess over the protein) in an appropriate organic solvent such as dimethyl sulfoxide (DMSO).

    • Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.5 equiv. relative to the carboxylic acid) and N-hydroxysuccinimide (NHS) (1.5 equiv. relative to the carboxylic acid).

    • Allow the activation reaction to proceed at room temperature for 1-2 hours.

  • Protein Preparation:

    • Dissolve the target protein in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Ensure the protein concentration is appropriate for the desired labeling ratio.

  • Conjugation Reaction:

    • Add the activated 6-hydroxyquinoline-7-carboxylic acid solution dropwise to the protein solution while gently stirring.

    • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4 °C.

  • Purification:

    • Remove the unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using UV-Vis spectroscopy (by measuring the absorbance of the quinoline moiety and the protein) and mass spectrometry (MALDI-TOF or ESI-MS).

Conclusion

6-Hydroxyquinoline-7-carboxylic acid is a ligand linker with significant potential in both materials science and biotechnology. Its rigid structure, potent metal-chelating ability, and versatile carboxylic acid handle provide a robust platform for the rational design of functional molecules and materials. The protocols and conceptual frameworks presented in this application note are intended to serve as a valuable resource for researchers seeking to harness the unique properties of this promising compound.

References

  • PubChem. 6-Hydroxyquinoline-4-carboxylic acid. [Link]

  • PrepChem. Synthesis of 6-Hydroxyquinoline. [Link]

  • PubChem. 6-Hydroxyquinoline. [Link]

  • Google Patents. Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • ChemSynthesis. 6-hydroxy-2,4-quinolinedicarboxylic acid. [Link]

  • J&K Scientific LLC. Kolbe-Schmitt Reaction. [Link]

  • PubMed. Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors. [Link]

  • Wikipedia. Kolbe–Schmitt reaction. [Link]

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • PMC. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

  • ResearchGate. One-Pot Preparation of 7-Hydroxyquinoline. [Link]

  • YouTube. Kolbe-Schmitt Reaction. [Link]

  • The University of Auckland. The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. [Link]

  • UCLA. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). [Link]

  • Organic Chemistry Portal. Kolbe-Schmitt Reaction. [Link]

  • Can Tho University Journal of Science. Tổng hợp dẫn xuất 8-hydroxyquinoline-6-carboxamide. [Link]

  • MySkinRecipes. 8-Hydroxyquinoline-6-carboxylic acid. [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • Chemistry Europe. 2D Coordination Polymers Based on Isoquinoline‐5‐Carboxylate and Cu(II). [Link]

  • ACS Omega. Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. [Link]

  • Scientific Research Publishing. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. [Link]

  • Chemical Science. Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions. [Link]

  • MDPI. 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. [Link]

Sources

Amide coupling reactions using 6-hydroxyquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Amide Coupling of 6-Hydroxyquinoline-7-Carboxylic Acid

Part 1: Executive Summary & Chemical Rationale

The Challenge: Zwitterions and the "Ortho-Effect" Coupling 6-hydroxyquinoline-7-carboxylic acid (6-HQ-7-COOH) presents a dual challenge distinct from standard benzoic acid couplings.

  • Zwitterionic Solubility: The basic quinoline nitrogen (

    
    ) and the acidic carboxylic acid (
    
    
    
    ) create a zwitterionic lattice that is insoluble in standard non-polar solvents (DCM, Toluene). High-polarity solvents (DMF, DMSO, NMP) are mandatory.
  • The Ortho-Hydroxy Trap: The hydroxyl group at position 6 is ortho to the carboxylic acid at position 7. Upon activation of the carboxylic acid (e.g., with HATU or EDC), the phenolic oxygen can competitively attack the activated center, forming a cyclic lactone or oligomeric esters. Furthermore, the phenol itself is acidic (

    
    ), consuming base equivalents required for the coupling.
    

Strategic Approach To ensure high yields and purity, this guide prioritizes chemoselectivity . We utilize reagents that favor amine capture over phenol esterification (e.g., HOBt/HOAt active esters) and solvent systems that disrupt zwitterionic aggregation.

Part 2: Mechanism & Interference Visualization

The following diagram illustrates the critical decision pathways and potential failure modes (O-acylation) when coupling this specific substrate.

G Start 6-Hydroxyquinoline-7-COOH (Zwitterionic Solid) Solubility Solubilization (DMF + Excess Base) Start->Solubility Dissolve Activation Activation (HATU/EDC) Solubility->Activation Add Reagent Path_O Side Reaction: O-Acylation (Ester/Lactone) Activation->Path_O Slow Amine Addition or High pH Intermediate Active Ester (OBt/OAt) Activation->Intermediate Fast Kinetics Path_N Desired Reaction: N-Acylation (Amide) Intermediate->Path_O Phenol Competition Product Target Amide (6-HQ-7-Carboxamide) Intermediate->Product Amine Attack

Caption: Mechanistic pathway highlighting the competition between desired amidation (Green) and side-reaction O-acylation (Red).

Part 3: Experimental Protocols

Method A: The "Gold Standard" (HATU-Mediated)

Best for: Complex amines, precious substrates, and parallel synthesis libraries. Mechanism: HATU generates a highly reactive aza-benzotriazole ester that reacts rapidly with amines, outcompeting the slower phenol esterification.

Reagents:

  • Substrate: 6-Hydroxyquinoline-7-carboxylic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: Anhydrous DMF (Concentration: 0.1 M)

Step-by-Step Protocol:

  • Dissolution: In a dry vial, suspend 6-hydroxyquinoline-7-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 equiv) dropwise. Note: The suspension should clear as the zwitterion is broken and the carboxylate/phenolate forms.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes. The solution may turn yellow/orange.

  • Amine Addition: Add the amine (1.2 equiv) and the remaining DIPEA (1.0–2.0 equiv).

    • Critical: If the amine is an HCl salt, ensure enough base is added to neutralize it (Total Base = 3 equiv + equivalents of HCl).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Expect [M+H]+).

  • Quench: Dilute with 10 volumes of water.

  • Workup (Precipitation): Carefully adjust pH to ~5–6 using 1M HCl. The product often precipitates at its isoelectric point. Filter and wash with water/ether.

    • Alternative: If no precipitate forms, extract with EtOAc/n-Butanol (9:1) and wash with brine.

Method B: The "Scalable" Route (EDC/HOBt)

Best for: Gram-scale synthesis, cost-sensitive projects, and simple amines. Mechanism: HOBt forms an active ester that is less prone to "runaway" side reactions than acid chlorides.

Reagents:

  • Substrate: 1.0 equiv

  • EDC.HCl: 1.2 equiv

  • HOBt (anhydrous): 1.2 equiv

  • Base: N-Methylmorpholine (NMM) or DIPEA (3.0 equiv)

  • Solvent: DMF or DMAc (Dimethylacetamide)

Step-by-Step Protocol:

  • Activation Mixture: Dissolve the carboxylic acid in DMF. Add HOBt (1.2 equiv) and EDC.HCl (1.2 equiv).

  • Pre-activation: Stir for 30 minutes at 0°C to RT. This allows the formation of the HOBt-active ester.

  • Amine Addition: Add the amine (1.1 equiv) and base (3.0 equiv).

  • Reaction: Stir at RT overnight (12–16 hours).

  • Workup: Pour into saturated NaHCO3 (aq). This hydrolyzes any potential phenolic esters formed as byproducts. Extract with EtOAc (if soluble) or filter the precipitate.

Part 4: Optimization & Troubleshooting Data

Solvent & Base Compatibility Table

VariableRecommendationRationale
Solvent DMF, DMSO, NMP Essential to solubilize the zwitterionic starting material. DCM and THF often result in slurry reactions with poor conversion.
Base DIPEA, NMM Non-nucleophilic bases prevent side reactions. Avoid TEA if using acid chlorides (not recommended here).
Stoichiometry Base > 3.0 equiv 1 eq for COOH, 1 eq for Phenol (partial), 1 eq to free the Amine. Starving the reaction of base is the #1 cause of failure.
Protecting Groups O-Acetyl / O-Benzyl If yields are <30% due to side reactions, protect the 6-OH as an acetate (Ac2O/Pyridine) before coupling, then deprotect (K2CO3/MeOH).

Troubleshooting the "Black Tar" Effect:

  • Symptom: Reaction turns dark black/brown and LCMS shows multiple peaks.

  • Cause: Oxidation of the electron-rich phenol/quinoline ring or polymerization.

  • Fix: Degas solvents with Nitrogen/Argon. Add a radical scavenger like BHT (catalytic) if the amine is an aniline derivative.

Part 5: References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852. Link

  • BLD Pharm. (n.d.). Product Analysis: 6-Hydroxyquinoline-7-carboxylic acid (CAS 1261434-11-0).[4][5][6][7][8] Chemical Properties & Safety Data. Link

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link

Sources

Application Notes and Protocols for the Functionalization of the C7 Carboxylic Acid Group in Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Significance of C7 Functionalization

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The functionalization of the quinoline ring is a key strategy for modulating the pharmacological profile of these molecules, enabling the optimization of properties such as potency, selectivity, and pharmacokinetic parameters.[4][5]

The C7 position of the quinoline ring, in particular, offers a valuable site for modification. Functionalization of a carboxylic acid group at this position allows for the introduction of diverse structural motifs through the formation of amides, esters, and other derivatives. This versatility makes quinoline-7-carboxylic acid a critical building block in the synthesis of novel therapeutic agents. These application notes provide detailed protocols and scientific insights into the most common and effective methods for the functionalization of the C7 carboxylic acid group in quinolines.

I. Amide Bond Formation: A Cornerstone of Quinoline C7 Functionalization

The conversion of the C7 carboxylic acid to a carboxamide is one of the most frequently employed transformations in the development of quinoline-based drug candidates. Amide bonds are prevalent in biologically active molecules due to their structural stability and ability to participate in hydrogen bonding interactions.[6] The direct condensation of a carboxylic acid and an amine is kinetically slow and requires activation of the carboxyl group.[7]

A. Scientist's Commentary: The Rationale Behind Amide Coupling Strategies

The choice of an appropriate amide coupling strategy is crucial for achieving high yields and purity while minimizing side reactions, particularly racemization if chiral amines are used. The most common methods involve the use of coupling reagents that convert the carboxylic acid into a more reactive intermediate.

  • Carbodiimide-Based Methods (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][8][9] However, this intermediate can be prone to racemization and can rearrange to an inactive N-acylurea. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), mitigates these issues by forming a more stable and reactive HOBt-ester, which then readily reacts with the amine.[6][8] The water-soluble nature of EDC and its urea byproduct simplifies purification through aqueous workup.[10]

  • Uronium/Aminium Salt-Based Methods (HATU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling agents known for their fast reaction times and low rates of epimerization.[11] HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), activates the carboxylic acid by forming a highly reactive OAt-active ester.[7][12] This method is particularly advantageous for challenging couplings involving sterically hindered substrates.[11]

B. Experimental Protocols for Amide Formation

This protocol describes a general procedure for the coupling of quinoline-7-carboxylic acid with a primary or secondary amine using EDC and HOBt.

Materials:

  • Quinoline-7-carboxylic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: To a solution of quinoline-7-carboxylic acid (1.0 eq.) in anhydrous DMF or DCM, add the amine (1.0-1.2 eq.) and HOBt (1.1 eq.).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise to the stirred solution.

  • Reaction Progression: Add DIPEA or TEA (2.0 eq.) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired quinoline-7-carboxamide.

Self-Validation: Successful amide formation can be confirmed by LC-MS analysis of the crude and purified product, showing the expected molecular weight. 1H NMR spectroscopy should show the disappearance of the carboxylic acid proton and the appearance of amide N-H proton(s) and signals corresponding to the coupled amine.

This protocol is suitable for more challenging couplings, including those with sterically hindered amines or anilines.

Materials:

  • Quinoline-7-carboxylic acid

  • Amine (primary or secondary)

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography

Procedure:

  • Reaction Setup: In a flask, dissolve quinoline-7-carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and HATU (1.1 eq.) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq.) to the mixture at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Scientist's Commentary: The use of HATU often leads to cleaner reactions and faster conversion rates compared to carbodiimide methods, which can be advantageous when dealing with sensitive substrates.[11] The choice of base is critical; a non-nucleophilic base like DIPEA is used to avoid competing reactions with the activated ester.[13]

C. Data Presentation: Representative Amide Coupling Reactions
EntryCoupling ReagentAmineSolventTime (h)Yield (%)
1EDC/HOBtBenzylamineDMF1885
2HATU4-FluoroanilineDMF492
3EDC/HOBtMorpholineDCM2478
4HATUtert-ButylamineDMF665

Note: The data presented in this table are representative examples and actual results may vary depending on the specific substrates and reaction conditions.

II. Esterification of the C7 Carboxylic Acid

Ester derivatives of quinolines are also of significant interest in drug discovery, often serving as prodrugs or as intermediates for further functionalization.

A. Scientist's Commentary: Esterification Strategies
  • Fischer Esterification: This is a classic method involving the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[14][15][16] The reaction is an equilibrium process, and the use of a large excess of the alcohol or the removal of water drives the reaction towards the ester product.[16] This method is simple and cost-effective but may not be suitable for substrates with acid-sensitive functional groups.

  • DCC/DMAP Mediated Esterification: For more sensitive substrates, coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) provide a milder alternative.[17] DMAP acts as a highly effective acylation catalyst.

B. Experimental Protocol for Fischer Esterification

Materials:

  • Quinoline-7-carboxylic acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H2SO4)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: Suspend quinoline-7-carboxylic acid (1.0 eq.) in the desired alcohol (used as both reactant and solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by washing with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by column chromatography or recrystallization.

III. Conversion to Other Functional Groups

The C7 carboxylic acid can be a versatile handle for the synthesis of other important functional groups, such as amines, via rearrangement reactions.

A. The Curtius Rearrangement: From Carboxylic Acid to Amine

The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.[18][19][20][21][22] The reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate upon heating.[18][20] The isocyanate can then be hydrolyzed to the amine. A significant advantage of this method is that it often proceeds with retention of stereochemistry at the migrating group.[18]

Scientist's Commentary: A modern and convenient variation of the Curtius rearrangement utilizes diphenylphosphoryl azide (DPPA) in a one-pot procedure directly from the carboxylic acid, avoiding the isolation of the potentially explosive acyl azide.[19] The reaction is typically carried out in the presence of an alcohol (e.g., tert-butanol) to trap the isocyanate as a stable carbamate (e.g., Boc-protected amine), which can be easily deprotected under acidic conditions.

B. Experimental Protocol for the Curtius Rearrangement

Materials:

  • Quinoline-7-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • tert-Butanol

  • Anhydrous Toluene or Dioxane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Trifluoroacetic acid (TFA) or HCl in dioxane for deprotection

Procedure:

  • Reaction Setup: To a solution of quinoline-7-carboxylic acid (1.0 eq.) in anhydrous toluene or dioxane, add TEA or DIPEA (1.2 eq.) and tert-butanol (1.5 eq.).

  • DPPA Addition: Add DPPA (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Rearrangement: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture and dilute with ethyl acetate. Wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification of Intermediate: Dry the organic layer, concentrate, and purify the crude Boc-protected amine by column chromatography.

  • Deprotection: Dissolve the purified Boc-protected amine in DCM and treat with an excess of TFA or a solution of HCl in dioxane at room temperature until deprotection is complete (monitored by TLC/LC-MS).

  • Final Product Isolation: Remove the solvent and excess acid under reduced pressure. The resulting amine salt can be used directly or neutralized with a base and extracted to yield the free amine.

IV. Visualization of Workflows

A. General Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_start Starting Materials cluster_activation Activation & Coupling cluster_process Reaction & Purification cluster_end Final Product Quinoline_COOH Quinoline-7-Carboxylic Acid Coupling_Reagents Coupling Reagents (EDC/HOBt or HATU) Quinoline_COOH->Coupling_Reagents Amine Primary/Secondary Amine Amine->Coupling_Reagents Reaction Stir at 0°C to RT Coupling_Reagents->Reaction Reaction Mixture Base Base (DIPEA/TEA) Base->Coupling_Reagents Solvent Anhydrous Solvent (DMF/DCM) Solvent->Coupling_Reagents Workup Aqueous Work-up Reaction->Workup After Completion Purification Column Chromatography Workup->Purification Quinoline_Amide Quinoline-7-Carboxamide Purification->Quinoline_Amide

Caption: General workflow for amide bond formation from quinoline-7-carboxylic acid.

B. Workflow for the Curtius Rearrangement

Curtius_Rearrangement_Workflow Quinoline_COOH Quinoline-7-Carboxylic Acid DPPA DPPA, TEA, t-BuOH in Toluene Quinoline_COOH->DPPA One-pot reaction Rearrangement Heat (Reflux) DPPA->Rearrangement Boc_Amine Boc-Protected 7-Aminoquinoline Rearrangement->Boc_Amine Intermediate Deprotection TFA or HCl in DCM Boc_Amine->Deprotection Final_Amine 7-Aminoquinoline Deprotection->Final_Amine Final Product

Caption: Workflow for the synthesis of 7-aminoquinoline via the Curtius rearrangement.

V. Conclusion

The functionalization of the C7 carboxylic acid group of quinolines is a powerful strategy in medicinal chemistry for the generation of diverse libraries of compounds for drug discovery. The protocols outlined in these application notes for amide formation, esterification, and conversion to amines provide robust and versatile methods for researchers in this field. The choice of methodology will depend on the specific substrate, the desired functional group, and the presence of other functionalities in the molecule. Careful consideration of the reaction mechanism and optimization of conditions are key to successful synthesis.

References

  • Aher, N. G., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. SciSpace. [Link]

  • Anugu, S., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • Shivaraj, Y., et al. (2013). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. KoreaScience. [Link]

  • Elebiju, O. F., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]

  • Gogoi, S., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Shivaraj, Y., et al. (2015). (PDF) Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. ResearchGate. [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • Sharma, P., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. [Link]

  • Elebiju, O. F., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • Kumar, V., et al. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • Wikipedia. (2023). Curtius rearrangement. [Link]

  • Kamal, A., et al. (2022). Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. MDPI. [Link]

  • LibreTexts. (2020). Curtius rearrangement. [Link]

  • Kuneš, J., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]

  • Singh, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Omega. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • Guchhait, S. K., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Chemistry Steps. (2021). Fischer Esterification. [Link]

  • Kumar, A., et al. (n.d.). Quinoline: A versatile heterocyclic. PMC. [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Mahmood, T., et al. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC. [Link]

  • Zhang, Y., et al. (n.d.). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. PMC. [Link]

  • Google Patents. (n.d.). US4617395A - Preparation of quinolines.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • University of Manitoba. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • Margaretha, P. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. Science of Synthesis. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Chem-X-Infinity. (n.d.). QUINOLINE CARBOXAMIDES. [Link]

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Application Notes and Protocols: Metal Coordination Chemistry of 6-Hydroxyquinoline-7-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the metal coordination chemistry of 6-hydroxyquinoline-7-carboxylic acid. This versatile ligand, a structural isomer of the well-studied 8-hydroxyquinoline-2-carboxylic acid, offers a unique constellation of donor atoms—a heterocyclic nitrogen, a phenolic oxygen, and a carboxylic group—for complexing with a wide array of metal ions. We will explore the synthesis of the ligand, detail the strategic principles of its coordination, provide step-by-step protocols for the synthesis and characterization of its metal complexes, and discuss its burgeoning applications in medicine and materials science. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to innovate in this promising area of coordination chemistry.

Introduction: The Strategic Advantage of 6-Hydroxyquinoline-7-Carboxylic Acid as a Ligand

The quinoline scaffold is a cornerstone in coordination chemistry, with 8-hydroxyquinoline ("oxine") being a canonical chelating agent.[1][2] The introduction of a carboxylic acid group, as in 6-hydroxyquinoline-7-carboxylic acid (6,7-HQC), significantly enhances the ligand's functionality. This modification introduces a third potential donor site, allowing for higher denticity and the formation of structurally diverse and stable coordination polymers or discrete polynuclear complexes.

The relative positioning of the hydroxyl and carboxyl groups in 6,7-HQC is critical. Unlike its 8-hydroxy-2-carboxy or 8-hydroxy-7-carboxy isomers, the donor atoms in 6,7-HQC are arranged in a manner that can facilitate the formation of unique chelate ring systems and bridging modes, influencing the resulting complexes' electronic, optical, and biological properties. The complexation is primarily achieved through the heterocyclic nitrogen and the deprotonated phenolic oxygen, with the carboxylate group available for further coordination, potentially leading to tridentate chelation or bridging between metal centers.[3][4] This structural versatility makes its metal complexes highly attractive for applications ranging from targeted drug delivery to the development of novel functional materials.[3][5]

Synthesis of the Ligand: 6-Hydroxyquinoline-7-Carboxylic Acid

While various synthetic routes to substituted quinolines exist, a common and effective strategy involves the modification of pre-formed quinoline rings or building the ring system through condensation reactions. A plausible and efficient method adapted from related syntheses involves microwave-assisted hydrolysis of a suitable precursor.

Protocol 2.1: Synthesis of 6-Hydroxyquinoline-7-Carboxylic Acid

This protocol is based on analogous transformations reported for similar quinoline carboxylic acids.[6]

Rationale: This procedure utilizes a protected quinoline precursor. The microwave-assisted hydrolysis in a strong acidic medium is an efficient method for deprotection and conversion of a nitrile or ester group to a carboxylic acid, often leading to higher yields and shorter reaction times compared to conventional heating.[7]

Materials:

  • 6-Methoxyquinoline-7-carbonitrile (or corresponding methyl ester)

  • Acetic Acid (Glacial)

  • Hydrobromic Acid (48% aqueous solution)

  • Deionized Water

  • Sodium Bicarbonate (Saturated Solution)

  • Microwave Synthesis Reactor

  • Standard Glassware (round-bottom flask, condenser, beaker)

  • Filtration apparatus (Büchner funnel)

  • pH paper

Procedure:

  • Reaction Setup: In a microwave-safe reaction vial, suspend the starting material, 6-methoxyquinoline-7-carbonitrile (1.0 mmol), in glacial acetic acid (7 mL).

  • Acid Addition: Carefully add hydrobromic acid (48% aq., 3.5 mL) to the suspension.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the suspension to 140°C and hold for 1 hour. Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • Cooling and Precipitation: After the reaction is complete, cool the vial to room temperature. A precipitate should form.

  • Isolation: Pour the reaction mixture into a beaker of cold deionized water (50 mL) to ensure complete precipitation of the product.

  • Neutralization and Filtration: Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 6-7. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the solid with copious amounts of cold deionized water to remove any residual salts. Dry the product under vacuum to yield 6-hydroxyquinoline-7-carboxylic acid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

cluster_synthesis Ligand Synthesis Workflow start 6-Methoxyquinoline -7-carbonitrile reagents HBr, Acetic Acid Microwave, 140°C hydrolysis Demethylation & Hydrolysis reagents->hydrolysis Reaction precipitation Cooling & Water Addition hydrolysis->precipitation Work-up neutralization Neutralization (NaHCO3) precipitation->neutralization filtration Filtration & Washing neutralization->filtration product 6-Hydroxyquinoline -7-carboxylic Acid filtration->product

Caption: Workflow for the synthesis of 6-hydroxyquinoline-7-carboxylic acid.

Principles of Metal Coordination

The coordination behavior of 6,7-HQC is governed by the interplay between the metal ion's properties (size, charge, preferred geometry) and the solution's pH, which dictates the protonation state of the ligand.

  • Bidentate N,O⁻ Chelation: At moderately acidic to neutral pH, the phenolic hydroxyl group deprotonates to form a phenolate. This, along with the quinoline nitrogen, creates a stable 5-membered chelate ring with a metal ion. This is the most common binding mode, analogous to 8-hydroxyquinoline.[8][9]

  • Tridentate N,O⁻,O(carboxyl) Chelation: In the presence of a suitable base or metal ion, the carboxylic acid group can also deprotonate and coordinate. This results in a tridentate chelation mode, forming an additional, larger chelate ring. This mode is favored by metal ions that can accommodate higher coordination numbers.[10][11]

  • Bridging Carboxylate: The carboxylate group is an excellent bridging ligand. It can coordinate to a second metal center in a syn-syn, syn-anti, or anti-anti fashion, leading to the formation of dimers, polynuclear clusters, or coordination polymers.[12]

cluster_modes Coordination Modes of 6,7-HQC cluster_bidentate Bidentate (N,O⁻) cluster_tridentate Tridentate (N,O⁻,O) cluster_bridging Bridging Carboxylate L Ligand (6,7-HQC) M1 Metal Ion (M) L->M1 Chelation M2 Metal Ion (M) L->M2 Bridging node_b [M(L)] complex M1->node_b node_t [M(L)] complex M1->node_t node_br [M-L-M] polymer M2->node_br

Caption: Potential coordination modes of 6,7-HQC with metal ions.

Synthesis of Metal Complexes: A General Protocol

The following is a generalized procedure for the synthesis of M(II) complexes of 6,7-HQC. It can be adapted for various transition metals such as Co(II), Ni(II), Cu(II), and Zn(II).

Protocol 4.1: Synthesis of a [M(6,7-QC)₂]·nH₂O Complex

Rationale: This protocol uses a basic solution to ensure the deprotonation of both the phenolic and carboxylic acid protons of the ligand, making it available for coordination. The slow addition of the metal salt solution to the ligand solution promotes the formation of well-defined crystalline products. The choice of solvent (e.g., ethanol/water) helps to solubilize the reactants while allowing the resulting complex, which is often less soluble, to precipitate.[13]

Materials:

  • 6-hydroxyquinoline-7-carboxylic acid (2.0 mmol)

  • Metal(II) salt (e.g., Co(NO₃)₂·6H₂O, NiCl₂·6H₂O, Cu(OAc)₂·H₂O) (1.0 mmol)

  • Ethanol

  • Deionized Water

  • Sodium Hydroxide (1.0 M solution)

  • Magnetic stirrer and hotplate

Procedure:

  • Ligand Solution: Dissolve 6-hydroxyquinoline-7-carboxylic acid (2.0 mmol) in a mixture of ethanol (20 mL) and deionized water (10 mL) in a 100 mL round-bottom flask.

  • Deprotonation: While stirring, slowly add 1.0 M NaOH solution dropwise until the ligand is fully dissolved and the pH of the solution is approximately 8-9. This ensures the deprotonation of both acidic protons.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1.0 mmol) in a minimum amount of deionized water (approx. 10 mL).

  • Complexation: Gently heat the ligand solution to ~60°C. Add the metal salt solution dropwise to the stirring ligand solution over a period of 15 minutes. A colored precipitate should begin to form.

  • Reaction and Crystallization: After the addition is complete, keep the mixture stirring at 60°C for another 2 hours to ensure the reaction goes to completion.

  • Isolation: Allow the mixture to cool slowly to room temperature. If crystallization is slow, the flask can be left undisturbed overnight or placed in a refrigerator.

  • Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the solid sequentially with deionized water, then with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying: Dry the complex in a desiccator over silica gel.

  • Characterization: Analyze the resulting complex using the techniques described in the following section.

Characterization Techniques and Expected Results

A multi-technique approach is essential for the unambiguous characterization of new coordination complexes.

Table 1: Key Spectroscopic and Analytical Techniques
TechniquePurposeExpected Observations for 6,7-HQC Complexes
Infrared (IR) Spectroscopy To identify functional groups and confirm coordination.- Disappearance of the broad O-H stretch (~3000-2500 cm⁻¹) from the carboxylic acid. - Shift of the quinoline C=N stretching vibration (~1580 cm⁻¹) to a lower frequency upon coordination to the metal.[8] - Appearance of two distinct carboxylate stretches: asymmetric (νₐₛ, ~1650-1550 cm⁻¹) and symmetric (νₛ, ~1400-1300 cm⁻¹). The separation (Δν = νₐₛ - νₛ) gives insight into the carboxylate coordination mode.[8]
UV-Visible Spectroscopy To study electronic transitions and complex formation.- Bathochromic (red) or hypsochromic (blue) shifts of the ligand's intra-ligand π-π* and n-π* transitions upon complexation.[8] - For transition metals, the appearance of new, low-intensity bands in the visible region corresponding to d-d transitions, indicative of the complex's coordination geometry (e.g., octahedral, tetrahedral).
Mass Spectrometry (ESI-MS) To determine the mass-to-charge ratio and confirm stoichiometry.- A peak corresponding to the molecular ion of the complex, [M(L)₂]⁺ or related fragments, confirming the metal-to-ligand ratio.[13]
Elemental Analysis (C, H, N) To determine the empirical formula of the complex.- The experimentally determined weight percentages of C, H, and N should match the calculated values for the proposed formula, typically within a ±0.4% margin.[8]
X-ray Crystallography To definitively determine the solid-state structure.- Provides precise bond lengths, bond angles, coordination number, and geometry of the metal center.[10] - Elucidates intermolecular interactions like hydrogen bonding and π-π stacking.
Thermal Analysis (TGA) To assess thermal stability and solvent content.- Weight loss at lower temperatures (~100-150°C) indicates the presence of lattice or coordinated water molecules. - Decomposition at higher temperatures provides information on the thermal stability of the complex.[8]

Applications and Future Directions

The unique chelating properties of 6,7-HQC make its metal complexes candidates for several high-impact applications.

  • Antimicrobial and Anticancer Agents: 8-Hydroxyquinoline and its derivatives are well-known for their biological activities, which are often enhanced upon complexation with metal ions.[1] The mechanism is frequently tied to the complex's ability to chelate essential metal ions in biological systems or to generate reactive oxygen species.[3] The lipophilicity and structural geometry of 6,7-HQC complexes can be tuned to optimize their therapeutic potential.[4]

  • Fluorescent Probes and Sensors: Quinoline derivatives are often fluorescent. Metal coordination can either quench or enhance this fluorescence, a phenomenon that can be exploited to design selective sensors for specific metal ions or biomolecules.[5][14]

  • Materials Science: Metal-organic frameworks (MOFs) and coordination polymers built from ligands like 6,7-HQC can exhibit interesting magnetic, porous, or catalytic properties. The ability of the carboxylate group to act as a bridging unit is particularly valuable for constructing extended 2D or 3D networks.[12]

Future research should focus on synthesizing a broader range of metal complexes with 6,7-HQC, including those with lanthanides and other main group metals. A systematic investigation into how the choice of metal ion influences the final structure and properties will be crucial for unlocking the full potential of this versatile ligand.

References

  • synthesis, characterization and antimicrobial activity of some mixed ligand... (n.d.).
  • Nycz, J. E., et al. (2013). Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues. Journal of Molecular Structure, 1032, 159–168. Retrieved from [Link]

  • Przybylski, P., et al. (2019). Drug design strategies with metal-hydroxyquinoline complexes. Expert Opinion on Drug Discovery, 15(8), 1-8. Retrieved from [Link]

  • Coles, S. J., et al. (2019). X-ray crystal structures of (a) 6 and (b) 7. Only one independent... [Image]. ResearchGate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Hydroxyquinoline-6-carboxylic acid. Retrieved from [Link]

  • CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (n.d.). Google Patents.
  • Nycz, J. E., et al. (2024). Synthesis and spectroscopic characterization of selected water-soluble ligands based on 1,10-phenanthroline core. Molecules, 29(6), 1348. Retrieved from [Link]

  • The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 6-Hydroxyquinoline. PubChem Compound Database. Retrieved from [Link]

  • Toso, L., et al. (2025). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega. Retrieved from [Link]

  • Sokolová, R., et al. (2015). New approaches to the synthesis of selected hydroxyquinolines and their hydroxyquinoline carboxylic acid analogues. Journal of Physical Chemistry B. Retrieved from [Link]

  • Przybylski, P., et al. (2020). Drug design strategies with metal-hydroxyquinoline complexes. Expert Opinion on Drug Discovery, 15(8), 947-955. Retrieved from [Link]

  • A.C.S. (2015). Synthesis of 6- hydroxyquinoline starting from glycerol via improved microwave- assisted modified Skraup reaction and Bamberger rearrangement. Green Chemistry. Retrieved from [Link]

  • Gao, J., et al. (2020). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of the Chinese Chemical Society, 67(9), 1503-1514. Retrieved from [Link]

  • Hodžić, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 81-91. Retrieved from [Link]

  • Toso, L., et al. (2025). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution. ACS Omega. Retrieved from [Link]

  • Wang, Y., et al. (2018). Cobalt(II) 8-hydroxyquinoline complexes: crystal structures, cytotoxicity, and action mechanism. RSC Advances, 8(3), 1509-1518. Retrieved from [Link]

  • Piga, D., et al. (2020). 2D Coordination Polymers Based on Isoquinoline‐5‐Carboxylate and Cu(II). ChemistryOpen, 9(5), 565-570. Retrieved from [Link]

  • Al-Hamdani, A. A. S. (2025). History of Physiochemical and Structural Hydroxyquinoline Complexes. Iraqi Journal of Scientific and Industrial Research. Retrieved from [Link]

Sources

Application Note: Solid-Phase Synthesis Using Quinoline Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the solid-phase synthesis (SPOS) of bioactive molecules utilizing Quinoline Carboxylic Acid scaffolds. This guide is designed for medicinal chemists and drug discovery professionals, focusing on the tactical execution of resin loading, scaffold diversification, and library generation.

Executive Summary & Strategic Rationale

Quinoline carboxylic acids (quinoline-2, -3, and -4-carboxylic acids) are privileged structures in medicinal chemistry, serving as the core pharmacophore for antimalarials (e.g., Mefloquine analogs), kinase inhibitors (e.g., Lenvatinib precursors), and antibacterial agents.

Transitioning these scaffolds from solution to Solid-Phase Organic Synthesis (SPOS) offers three distinct advantages:

  • Pseudo-Dilution: Minimizes intermolecular dimerization, crucial for reactive quinoline intermediates.

  • Rapid Work-up: Eliminates tedious extraction/column chromatography steps during library elongation.

  • Diversity Amplification: Facilitates "split-and-pool" or parallel synthesis to rapidly explore chemical space around the quinoline core (e.g., amide/ester derivatives, Suzuki cross-couplings).

Resin Selection & Linker Strategy

The choice of resin dictates the C-terminal functionality of the final cleaved product.[1]

Target C-TerminusRecommended ResinLinker TypeCleavage ConditionMechanism
Carboxamide Rink Amide MBHA Fmoc-Rink95% TFAAcidolytic cleavage yields primary amide (

).
Carboxylic Acid 2-Chlorotrityl Chloride (2-CTC) Trityl1% TFA / DCMMild acid cleavage retains acid-labile side chain protecting groups.
Ester / Acid Wang Resin Benzyl alcohol95% TFARequires strong acid; useful for stable products.
Expert Insight: The "Steric Trap"

Quinoline carboxylic acids, particularly quinoline-4-carboxylic acids , possess significant steric bulk and electronic repulsion from the peri-hydrogens and the nitrogen lone pair.

  • Recommendation: Avoid standard carbodiimides (DIC) for initial loading of bulky quinolines. Use HATU/HOAt or PyBOP to drive the reaction to completion.

  • Resin Choice: For quinoline-4-carboxylic acid, 2-CTC resin is superior to Wang resin because the loading proceeds via an

    
     mechanism (chloride displacement) rather than acylation, bypassing the steric hindrance of the carboxylate.
    

Experimental Protocols

Protocol A: Loading Quinoline Carboxylic Acids onto Rink Amide Resin

Objective: To anchor the scaffold for the generation of a quinoline carboxamide library.

Reagents:

  • Rink Amide MBHA resin (0.5–0.7 mmol/g)

  • Quinoline-X-carboxylic acid (3.0 equiv)

  • HATU (2.9 equiv)

  • HOAt (3.0 equiv) – Critical for suppressing racemization and boosting reactivity.

  • DIPEA (6.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Workflow:

  • Swelling: Place resin in a fritted syringe reactor. Swell in DCM (30 min), then wash with DMF (

    
    ).
    
  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ), DCM (
    
    
    ), DMF (
    
    
    ).
    • QC Check: Perform a Kaiser test (Ninhydrin). Resin should turn dark blue (positive for free amines).

  • Activation: In a separate vial, dissolve the Quinoline acid, HATU, and HOAt in minimal DMF. Add DIPEA. Shake for 2 minutes to pre-activate (yellow-orange color change).

  • Coupling: Transfer the activated solution to the resin. Agitate at Room Temperature (RT) for 4–16 hours.

    • Note: Quinoline-4-carboxylic acids may require double coupling or heating to 50°C due to sterics.

  • Washing: Drain and wash with DMF (

    
    ), DCM (
    
    
    
    ).
  • Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine/DCM (1:1:8) for 20 min to cap unreacted amines.

Protocol B: Loading Quinoline Carboxylic Acids onto 2-Chlorotrityl Chloride (2-CTC) Resin

Objective: To anchor the scaffold via an ester linkage for final release as a free acid.

Reagents:

  • 2-CTC Resin (1.0–1.6 mmol/g)

  • Quinoline-X-carboxylic acid (1.2 equiv)

  • DIPEA (4.0 equiv)[2]

  • DCM (Anhydrous)

Step-by-Step Workflow:

  • Swelling: Swell 2-CTC resin in dry DCM for 20 min.

  • Loading: Dissolve the Quinoline acid and DIPEA in dry DCM (add minimal DMF only if solubility is poor). Add to resin.[1][2][3][4]

  • Agitation: Shake vigorously for 2 hours.

    • Mechanism:[3][5][6] The carboxylate attacks the trityl cation generated by the leaving chloride.

  • Quenching: Add Methanol (1 mL per gram resin) to the reaction mixture and shake for 15 min. This caps remaining trityl chlorides as methyl ethers.

  • Washing: Wash with DCM (

    
    ), DMF (
    
    
    
    ), DCM (
    
    
    ).

Scaffold Diversification Strategies

Once loaded, the quinoline scaffold can be derivatized.[6][7][8] A common strategy involves using Halogenated Quinolines (e.g., 6-bromoquinoline-2-carboxylic acid) as the starting scaffold to enable downstream cross-coupling.

Protocol C: Solid-Phase Suzuki-Miyaura Cross-Coupling

Application: Installing biaryl diversity at the halogenated position of the resin-bound quinoline.

Reagents:

  • Resin-bound Bromo-Quinoline

  • Aryl Boronic Acid (5.0 equiv)

  • 
     (0.1 equiv) or 
    
    
    
    / XPhos
  • 
     (2M aqueous solution, 5.0 equiv)
    
  • DME (Dimethoxyethane) / EtOH (4:1 ratio)

Workflow:

  • Degassing: It is critical to degas all solvents and reagent solutions with Nitrogen/Argon bubbling for 15 mins prior to addition. Oxygen kills the Pd catalyst.

  • Reaction: Add Boronic acid, Base, and Solvent to the resin. Add Catalyst last under inert atmosphere.

  • Heating: Seal the reactor tightly. Heat to 80°C for 12–16 hours (or microwave at 100°C for 30 min).

  • Washing: Wash extensively with DMF, water, MeOH, and DCM to remove palladium black.

    • Tip: A wash with 0.5% sodium diethyldithiocarbamate in DMF helps strip residual Palladium from the resin.

Visualizing the Workflow

The following diagram illustrates the synthesis of a Quinoline-4-carboxamide library using a "Diversify-then-Cleave" approach.

QuinolineSPOS Resin Rink Amide Resin (Fmoc-Protected) Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Activation Loading Scaffold Loading (Quinoline-4-COOH + HATU) Deprotect->Loading Amide Bond Formation Diversification Diversification (e.g., Suzuki Coupling on C-6) Loading->Diversification Pd-Catalyzed Cross-Coupling Cleavage Cleavage (95% TFA) Diversification->Cleavage Release Product Final Library: Quinoline-4-Carboxamides Cleavage->Product Precipitation & Lyophilization

Caption: Workflow for the solid-phase synthesis of C-6 substituted Quinoline-4-carboxamide libraries.

Case Study: Synthesis of Antimalarial Quinoline-4-Carboxamides

Context: Based on the work of Baragaña et al. (Nature, 2015) and subsequent optimization [1, 2], quinoline-4-carboxamides (like DDD107498) are potent antimalarials targeting protein synthesis.

Experimental Setup:

  • Scaffold: 6-Bromo-quinoline-4-carboxylic acid.

  • Resin: Rink Amide (to generate the primary amide found in many actives) or a Diamine-functionalized Trityl resin for secondary amides.

  • Execution:

    • Loading: 6-Bromo-quinoline-4-COOH is coupled to Rink Amide resin using HATU/DIPEA (Protocol A).

    • Library Generation (R-Group): Suzuki coupling is performed on the solid phase using various aryl boronic acids (Protocol C) to explore the hydrophobic pocket of the target protein.

    • Cleavage: Treatment with 95% TFA/TIS/H2O (95:2.5:2.5) releases the 6-aryl-quinoline-4-carboxamides.

    • Result: A library of 20–50 analogs can be synthesized in parallel within 48 hours, with purities typically >85% after simple ether precipitation.

Troubleshooting & Quality Control

IssueProbable CauseSolution
Low Loading Yield Steric hindrance of Quinoline-4-COOH.Switch to HATU/HOAt at 50°C. Ensure resin is fully swelled in DMF/DCM mixtures.
Incomplete Suzuki Catalyst poisoning or oxidation.Use

/ XPhos
(highly active system). Degas solvents rigorously.
Product Impurity Palladium leaching or incomplete washing.Wash resin with Na-diethyldithiocarbamate (DTC) in DMF before cleavage.
Racemization Over-activation of the acid.Use Collidine instead of DIPEA; maintain reaction temp < RT during activation.

References

  • Solid-Phase Synthesis of Quinolinone Library. ACS Combinatorial Science. (2015). Link[9]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action. Journal of Medicinal Chemistry. (2021). Link

  • Peptide Resin Loading Protocols. Sigma-Aldrich Technical Guides. Link

  • Standard practices for Fmoc-based solid-phase peptide synthesis. UCI Department of Chemistry. Link

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Application Note: Strategic Protection of the 6-Hydroxyl Group in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing 6-hydroxyquinoline derivatives presents a specific chemoselective challenge: the electron-rich phenolic hydroxyl group at the 6-position (para to the nitrogen) significantly activates the ring system. While this activation can facilitate cyclization, it renders the substrate highly susceptible to oxidative polymerization (tarring) under the harsh acidic and oxidative conditions typical of Skraup, Doebner-Miller, or Combes syntheses.[1]

This guide details two validated protocols for masking the 6-hydroxyl group. Protocol A (Methyl Ether) is the industrial "Gold Standard" for robustness and scalability, utilizing a methoxy group that survives the violent Skraup conditions. Protocol B (Benzyl Ether) offers a milder alternative for complex substrates requiring hydrogenolytic deprotection.

Strategic Analysis: The 6-Position Challenge

In the context of quinoline synthesis (specifically the Skraup reaction involving glycerol and sulfuric acid), the starting material is typically a 4-substituted aniline.

  • Electronic Activation: A free hydroxyl group at the 4-position of aniline (becoming the 6-position of quinoline) is a strong electron-donating group (EDG). This increases electron density at the ortho positions, accelerating the initial Michael addition to acrolein.

  • The Oxidative Trap: The Skraup reaction requires an oxidant (nitrobenzene,

    
    , or 
    
    
    
    ) to aromatize the 1,2-dihydroquinoline intermediate.[1] A free phenol is easily oxidized to quinones or polymerized into intractable tars under these conditions, drastically reducing yield.[1]
  • The Solution: Masking the phenol as an ether reduces electron donation slightly (induction vs. resonance balance) and, more importantly, prevents oxidative degradation.[1]

Protecting Group Selection Matrix[1]
Protecting GroupStability in conc.

(140°C)
Deprotection Cond.Suitability for Skraup
Methyl (OMe) High Harsh (HBr or

)
Excellent
Benzyl (OBn) Moderate (Risk of sulfonation)Mild (

)
Good (Requires care)
Acetyl (OAc) Low (Hydrolyzes rapidly)Base/AcidPoor
MOM/SEM Low (Acid labile)AcidPoor
TBDMS/TMS Very Low Fluoride/AcidUnsuitable

Decision Logic & Workflow

The following decision tree illustrates the selection process based on available equipment and downstream sensitivity.

PG_Selection Start Start: 4-Aminophenol Precursor Decision Is the final molecule acid-sensitive? Start->Decision RouteA Route A: Methyl Protection (Robust, Scalable) Decision->RouteA No (Stable to HBr) RouteB Route B: Benzyl Protection (Mild Deprotection) Decision->RouteB Yes (Needs neutral cond.) ProcessA 1. Methylation (MeI/K2CO3) 2. Skraup Cyclization (H2SO4) 3. HBr Demethylation RouteA->ProcessA ProcessB 1. Benzylation (BnBr/K2CO3) 2. Modified Skraup (Mild Acid) 3. H2/Pd Hydrogenolysis RouteB->ProcessB End Target: 6-Hydroxyquinoline ProcessA->End ProcessB->End

Caption: Decision logic for selecting the optimal protection strategy based on substrate stability.

Protocol A: The Methyl Ether Route (Standard)

Applicability: Robust substrates; large-scale synthesis. Mechanism: 4-Anisidine


 6-Methoxyquinoline 

6-Hydroxyquinoline.
Step 1: Skraup Cyclization of 4-Anisidine

Note: This reaction is exothermic and can be violent.[2][3] Use a blast shield.

Reagents:

  • 4-Anisidine (1.0 equiv)[1]

  • Glycerol (3.0 equiv)[1][3]

  • Nitrobenzene (0.6 equiv, Oxidant)[1]

  • Sulfuric Acid (conc., 2.5 equiv)[1]

  • Ferrous Sulfate (

    
    , catalytic, moderator)[1]
    

Procedure:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer (Teflon paddle), reflux condenser, and internal thermometer, combine 4-anisidine, glycerol, nitrobenzene, and ferrous sulfate.

  • Addition: Add concentrated sulfuric acid dropwise. Caution: Exothermic.

  • Heating: Heat the mixture gently to 100°C. The reaction often initiates spontaneously (the "Skraup violence"). Remove heat immediately if reflux becomes vigorous.

  • Reflux: Once the initial exotherm subsides, reflux at 140–150°C for 4 hours.

  • Workup:

    • Cool to 100°C. Steam distill to remove unreacted nitrobenzene.

    • Basify the residue with 50% NaOH (pH > 10).

    • Steam distill again to collect the crude 6-methoxyquinoline.

    • Purification: Crystallize from hexane/ether or distill under vacuum (bp ~145°C @ 15 mmHg).

Step 2: Demethylation

Reagents:

  • 6-Methoxyquinoline

  • 48% Hydrobromic Acid (HBr)[1][4]

Procedure:

  • Dissolve 6-methoxyquinoline in 48% HBr (10 mL per gram of substrate).

  • Reflux at 120°C for 6–12 hours. Monitor by TLC (System: EtOAc/Hexane). The product will be significantly more polar.

  • Neutralization: Cool to room temperature. Carefully neutralize with saturated

    
     or 
    
    
    
    to pH 7–8.
  • Isolation: The 6-hydroxyquinoline often precipitates as a beige solid. Filter and wash with cold water. Recrystallize from ethanol.

Protocol B: The Benzyl Ether Route (Mild)

Applicability: Substrates containing acid-sensitive moieties (e.g., esters, acetals) elsewhere on the ring.[1]

Step 1: Protection

Reagents: 4-Aminophenol, Benzyl bromide,


, DMF.[1]
Procedure:  Stir 4-aminophenol with 1.1 equiv BnBr and 2.0 equiv 

in DMF at RT for 12h. Isolate 4-benzyloxyaniline.
Step 2: Modified Cyclization (Sulfolane Method)

Standard Skraup conditions may cause premature debenzylation due to high heat and strong acid. Use the Sulfolane modification.

Procedure:

  • Mix 4-benzyloxyaniline (1 equiv), glycerol (3 equiv), and sodium 3-nitrobenzenesulfonate (oxidant, 1 equiv).

  • Add Sulfolane (solvent) and 70%

    
     (instead of conc.).
    
  • Heat to 130°C. The sulfolane moderates the temperature and solubilizes the tar, improving yield.

  • Workup by pouring into ice water, basifying, and extracting with DCM.[1]

Step 3: Hydrogenolysis

Reagents: 10% Pd/C, Methanol,


 balloon.
Procedure: 
  • Dissolve 6-benzyloxyquinoline in MeOH.

  • Add 10 wt% of Pd/C catalyst.

  • Stir under

    
     atmosphere (1 atm) for 4 hours.
    
  • Filter through Celite. Evaporate solvent to yield pure 6-hydroxyquinoline.

Validation & Quality Control

To ensure the integrity of the transformation, the following analytical checkpoints must be met:

CheckpointMethodExpected Result (6-Hydroxyquinoline)
TLC Silica (5% MeOH/DCM)

~0.3 (lower than OMe precursor at ~0.[1]7)
1H NMR DMSO-

Loss of OMe singlet (~3.9 ppm). Appearance of broad OH singlet (~9.8 ppm).
Melting Point Capillary193–195°C (Lit. value)
Visual Physical AppearanceOff-white to pale yellow needles (darkens on air exposure).

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (Standard reference for stability data of Methyl/Benzyl ethers). [1]

  • The Skraup Synthesis of Quinolines. Manske, R. H. F., & Kulka, M. (1953). Organic Reactions, 7, 59. (Foundational review of the Skraup mechanism and moderators). [1]

  • Quinoline Synthesis Procedures. Organic Syntheses, Coll. Vol. 1, p. 478 (1941); Vol. 2, p. 79 (1922).[1] (Detailed experimental setup for Skraup reaction).

  • Demethylation of Aryl Methyl Ethers. Chem-Station Int. Ed. (2024).[5][6][7] (Review of HBr vs BBr3 methodologies).

Sources

Troubleshooting & Optimization

Improving solubility of 6-hydroxyquinoline-7-carboxylic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Guide Topic: Improving Solubility of 6-Hydroxyquinoline-7-carboxylic acid in Water Ticket ID: SOL-Q7-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering solubility issues with 6-hydroxyquinoline-7-carboxylic acid (CAS: 1261434-11-0). This is a common challenge with substituted quinoline-carboxylic acids due to their zwitterionic nature and high crystal lattice energy ("brick dust" properties).[1]

In pure water (pH ~5.5–6.0), this molecule likely exists near its isoelectric point (pI) , where the net charge is zero, resulting in minimal solubility and precipitation.[1] To dissolve it effectively, you must disrupt the crystal lattice by manipulating ionization (pH adjustment) or reducing the dielectric barrier (cosolvents).[1]

Part 1: The Diagnostic (Why it won't dissolve)

Before attempting the protocols, understand the physicochemical trap you are in.[1]

  • The Structure: The molecule contains a basic quinoline nitrogen, an acidic carboxylic acid (position 7), and a phenolic hydroxyl (position 6).[1]

  • The "U" Curve Trap:

    • pH < 3: The nitrogen is protonated (

      
      ).[1] The molecule is cationic and soluble .[1]
      
    • pH 4–6 (Pure Water): The carboxylic acid is deprotonated (

      
      ) while the nitrogen is protonated (
      
      
      
      ).[1] The molecule is a zwitterion (net charge 0).[1] Solubility is at its minimum.
    • pH > 8: The carboxylic acid (

      
      ) and phenol (
      
      
      
      ) are deprotonated. The molecule is anionic and soluble .[1]

Diagram 1: Solubility Logic & Decision Tree The following flowchart illustrates the decision pathway for solubilizing this compound based on your downstream application.

SolubilityLogic cluster_paths Solubilization Pathways Start Start: 6-Hydroxyquinoline-7-carboxylic acid (Solid Powder) CheckApp Check Downstream Application Start->CheckApp PathA Cell Culture / Bioassay (Requires Physiological pH) CheckApp->PathA Sensitive PathB Chemical Synthesis / Analysis (pH Flexible) CheckApp->PathB Robust DMSO Protocol A: DMSO Stock (Dissolve at 100x conc. then dilute) PathA->DMSO Salt Protocol B: pH Shift (Create Na+ or Cl- Salt) PathB->Salt Precipitation Warning: Precipitation Risk at pH 4-6 (Isoelectric Point) DMSO->Precipitation Dilution into pure water Solution Stable Solution DMSO->Solution Dilute into buffered media Salt->Precipitation Neutralization Salt->Solution Maintain extreme pH

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Part 2: Validated Protocols

Protocol A: The "Gold Standard" Stock (DMSO)

Best for: Cell culture, High-Throughput Screening (HTS), and small-scale bioassays.

Why this works: DMSO (Dimethyl sulfoxide) disrupts the intermolecular hydrogen bonding of the crystal lattice without requiring extreme pH shifts initially.[1]

Steps:

  • Calculate: Target a stock concentration of 10 mM to 50 mM .

  • Add Solvent: Add anhydrous DMSO to the powder.

    • Tip: If the powder floats, vortex vigorously for 30 seconds.

    • Troubleshooting: If it does not dissolve after 5 minutes, sonicate at 40°C for 10 minutes.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent micro-precipitation.

  • Dilution (Critical):

    • Do NOT dilute directly into pure water (pH ~6), as this may trigger the "isoelectric trap."[1]

    • Dilute into a buffered solution (e.g., PBS pH 7.4) where the pH is controlled enough to keep the molecule partially anionic.[1]

    • Keep the final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.[1]

Protocol B: The pH-Shift Method (Aqueous Salt Formation)

Best for: Large volume preparation, animal studies, or applications where DMSO is prohibited.[1]

Why this works: You are chemically converting the insoluble zwitterion into a highly soluble salt (Sodium or Hydrochloride salt).[1]

Steps (Sodium Salt Formulation - Recommended):

  • Suspend: Suspend the powder in water (it will look cloudy/opaque).[1]

  • Titrate: Slowly add 1.0 M NaOH dropwise while stirring.

    • Monitor clarity. The solution should turn clear as the pH rises above 8.0–8.5.[1]

    • Mechanism:[1] You are deprotonating the carboxylic acid and the phenol, creating a repulsive negative charge that breaks the crystal lattice.[1]

  • Stabilize: Once clear, you can back-titrate carefully to pH 7.5–8.0 using dilute HCl, but do not overshoot below pH 7.0, or it will precipitate.[1]

  • Filter: Pass through a 0.22 µm PES filter to remove any non-dissolved micro-particulates.[1]

Part 3: Advanced Troubleshooting (FAQs)

Q1: I tried Protocol A, but when I added the DMSO stock to my media, it turned cloudy. Why? A: You experienced "Crash-out." This happens because the local solubility drops drastically when the hydrophobic DMSO is diluted with water.[1]

  • Fix: Vortex the media while adding the DMSO stock dropwise. Do not add the stock to a static solution.[1]

  • Advanced Fix: Pre-warm the media to 37°C before addition.

Q2: Can I use Cyclodextrins? A: Yes, and this is highly recommended for in vivo work.[1]

  • Recommendation: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 10–20% (w/v) in water.

  • Method: Dissolve the cyclodextrin in water first.[1] Then add your compound. The hydrophobic quinoline rings will encapsulate inside the cyclodextrin cavity, shielding them from water while the outer shell remains soluble.[1] This often allows solubility at neutral pH without organic solvents [1].[1]

Q3: What is the estimated solubility limit? Based on structural analogs (like kynurenic acid and 8-hydroxyquinoline derivatives), here are the conservative estimates:

Solvent / ConditionEstimated SolubilityNotes
Pure Water (pH 6) < 0.1 mg/mLInsoluble (Zwitterionic region)
0.1 M NaOH (pH > 10) > 10 mg/mLHighly Soluble (Anionic form)
0.1 M HCl (pH < 2) > 5 mg/mLSoluble (Cationic form)
DMSO > 20 mg/mLExcellent Stock Solvent
Ethanol ModerateOften requires heating

Part 4: Scientific Grounding & References

Mechanistic Explanation: The solubility profile of hydroxyquinoline carboxylic acids is dominated by the equilibrium between the neutral (zwitterionic) species and the charged ionic species.[1] The lattice energy of planar aromatic systems like quinoline is high due to


-

stacking. Solubilization requires overcoming this lattice energy (

) with solvation energy (

).[1] Ionization increases

dramatically, which is why pH adjustment is the most effective aqueous method [2].[1]

References:

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Bergström, C. A., et al. (2016).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

  • PubChem Compound Summary. (2024). 6-Hydroxyquinoline-7-carboxylic acid (CAS 1261434-11-0).[2][3][4][5][6] National Center for Biotechnology Information.[1]

  • Sigma-Aldrich (Merck). (2024).[1] Solubility of Quinoline Derivatives (Technical Bulletin).

Disclaimer: This guide is based on physicochemical principles of structural analogs. Always perform a small-scale pilot test before committing valuable compound.

Sources

Technical Support Center: Purification of Zwitterionic Quinoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of zwitterionic quinoline intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of these complex molecules. Zwitterionic quinolines, carrying both a positive and a negative charge, often exhibit unique solubility and chromatographic behavior that can make their purification non-trivial. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges successfully.

Understanding the Challenge: The Dual Nature of Zwitterionic Quinolines

Zwitterionic quinoline intermediates, such as quinolone carboxylic acids, possess both an acidic group (like a carboxylic acid) and a basic group (like an amino group on a piperazine ring). At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero. This dual ionic character is the primary source of purification difficulties, leading to issues such as poor solubility in common organic solvents, unpredictable chromatographic behavior, and challenges in crystallization. The key to successful purification lies in understanding and controlling the ionization state of your molecule.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of zwitterionic quinoline intermediates in a question-and-answer format.

Q1: I am observing poor peak shape (tailing or fronting) for my zwitterionic quinoline intermediate during reverse-phase HPLC. What is causing this and how can I fix it?

A1: Poor peak shape on a standard C18 column is a common issue when dealing with zwitterionic compounds. This is often due to secondary ionic interactions with residual silanols on the silica-based stationary phase, or the compound existing in multiple ionic forms at the mobile phase pH.

  • Probable Cause: Your zwitterionic quinoline is interacting with the stationary phase through multiple mechanisms (hydrophobic and ionic), leading to peak asymmetry. Standard reverse-phase chromatography is not designed to effectively handle these mixed interactions.

  • Solution:

    • Switch to a Mixed-Mode Chromatography (MMC) Column: This is the most effective solution. MMC columns are designed with stationary phases that have both hydrophobic (e.g., C18) and ion-exchange functionalities (cationic or anionic).[1][2] This allows for a more controlled separation based on both the hydrophobic character and the ionic nature of your compound. For instance, a mixed-mode column with reversed-phase and anion-exchange capabilities can be highly effective for quinolone carboxylic acids.[1]

    • Mobile Phase Optimization:

      • pH Adjustment: Carefully adjust the pH of your mobile phase. For a zwitterionic quinoline with a carboxylic acid and an amino group, moving to a lower pH (e.g., using 0.1% formic or phosphoric acid) will protonate the carboxylic acid, making the compound overall cationic.[3] Conversely, a higher pH will deprotonate the amino group, rendering the molecule anionic. This can help to achieve a single ionic form and improve peak shape.

      • Buffer Concentration: The ionic strength of the mobile phase can also influence retention and peak shape in MMC. Experiment with different buffer concentrations to optimize the separation.[2]

    • Use a Different Chromatographic Technique:

      • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar zwitterionic quinolines, HILIC can be a good alternative to reverse-phase chromatography.

      • Supercritical Fluid Chromatography (SFC): SFC is another powerful technique for purifying polar and chiral compounds and can sometimes offer better results than HPLC.

Q2: My zwitterionic quinoline intermediate has very low solubility in common crystallization solvents, making recrystallization difficult. What strategies can I employ to improve solubility and achieve good crystals?

A2: The low solubility of zwitterionic quinolines at their isoelectric point is a well-known challenge. At the pI, the strong intermolecular electrostatic interactions lead to a stable crystal lattice, which is difficult to disrupt with common solvents.

  • Probable Cause: You are likely attempting to crystallize the compound at or near its isoelectric point, where its solubility is at a minimum.

  • Solution:

    • pH Adjustment for Solubilization and Recrystallization:

      • Dissolve the crude product in an acidic or basic aqueous solution. For a quinolone carboxylic acid, dissolving in a dilute base (e.g., aqueous ammonia or NaOH) will deprotonate the carboxylic acid, forming a soluble salt. Conversely, dissolving in a dilute acid (e.g., HCl) will protonate the basic amine, also forming a soluble salt.[4]

      • Once dissolved, you can perform a hot filtration to remove insoluble impurities.

      • Slowly add an acid or base to bring the pH back to the isoelectric point. As the pH approaches the pI, the zwitterion will form and precipitate out of the solution. Slow, controlled precipitation is key to obtaining crystalline material rather than an amorphous solid.

    • Co-crystallization: Co-crystallization with a benign co-former can modify the physicochemical properties of your compound, including its solubility and crystal habit.[5][6] This technique can also be used to transform a zwitterionic drug into a neutral co-crystal, which may have different solubility properties.[6]

    • Solvent Selection:

      • For some zwitterionic quinolones, mixtures of organic solvents and water can be effective for recrystallization. For example, nalidixic acid can be crystallized from water or ethanol.[7] Ciprofloxacin hydrochloride can be purified by crystallization from an ethanol-water mixture.[8]

      • Experiment with different solvent systems, including polar aprotic solvents like DMF or DMSO, which may be better at solvating the zwitterionic species.

Q3: I am struggling to remove inorganic salts from my final zwitterionic quinoline product. What are the best methods for desalting?

A3: Salt removal is a frequent problem, especially after purification steps that involve pH adjustments with strong acids or bases. The high polarity of the zwitterionic compound can make it difficult to separate from inorganic salts.

  • Probable Cause: The zwitterionic nature of your compound causes it to have a high affinity for the aqueous phase, where the salts are also dissolved. Standard extraction procedures are often ineffective.

  • Solution:

    • Crystallization at the Isoelectric Point: As described in Q2, carefully adjusting the pH to the isoelectric point to precipitate the zwitterion can leave the majority of the inorganic salts in the mother liquor. Washing the filtered crystals with deionized water can further reduce the salt content.

    • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. This can be an effective way to separate your larger organic molecule from smaller inorganic salt ions.

    • Ion Exchange Chromatography: You can use an ion-exchange resin to capture your compound and then elute it with a volatile buffer, leaving the unwanted salts behind. For example, a cation exchange resin can be used to bind the protonated form of the zwitterion, which can then be eluted with a volatile base like ammonia.[9]

    • Dialysis: For larger zwitterionic molecules, dialysis can be a gentle and effective method for removing small salt ions.

Frequently Asked Questions (FAQs)

Q: How do I choose the best purification strategy for my zwitterionic quinoline intermediate?

A: The optimal purification strategy depends on several factors, including the purity of your crude material, the scale of your purification, and the specific properties of your molecule. The following decision tree can guide your choice:

purification_decision_tree start Crude Zwitterionic Quinoline Intermediate purity_check Purity > 95%? start->purity_check scale_check Scale > 1g? purity_check->scale_check No crystallization Recrystallization purity_check->crystallization Yes prep_hplc Preparative HPLC scale_check->prep_hplc No flash_chromatography Flash Chromatography scale_check->flash_chromatography Yes chromatography_type What is the main impurity profile? mmc Mixed-Mode Chromatography chromatography_type->mmc Polar impurities rp_hplc Reverse-Phase HPLC (with pH modification) chromatography_type->rp_hplc Non-polar impurities prep_hplc->chromatography_type flash_chromatography->chromatography_type ph_solubility cluster_cationic Low pH (Acidic) cluster_zwitterionic pH = pI cluster_anionic High pH (Basic) cationic Cationic Form (High Solubility) zwitterionic Zwitterionic Form (Low Solubility) cationic->zwitterionic Increase pH anionic Anionic Form (High Solubility) zwitterionic->anionic Increase pH

Sources

Technical Support Center: Troubleshooting Low Yields in Quinoline Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinoline carboxylic acid synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving optimal yields for this critical class of heterocyclic compounds. Quinolines are a cornerstone in pharmaceuticals and functional materials, yet their synthesis can be fraught with difficulties, from tar formation to stubborn side reactions.[1]

This document moves beyond simple protocols to provide a deeper understanding of the causality behind common synthesis failures. By diagnosing the root cause of low yields, you can make informed decisions to optimize your reaction conditions. We will address issues across several classical and modern synthetic routes.

General Troubleshooting & FAQs

Before delving into specific named reactions, it's crucial to address universal parameters that can significantly impact reaction outcomes. A surprising number of low-yield issues can be traced back to foundational experimental errors.[2]

Q1: My reaction has failed or resulted in an intractable mixture. Where do I even begin to troubleshoot?

A1: A systematic approach is key. Before blaming the specific reaction's intricacies, validate the fundamentals. We have designed a logical workflow to guide your initial troubleshooting process.

Workflow: Initial Troubleshooting Cascade

G start Low Yield / Reaction Failure reagent_purity Are all reagents pure and dry? (Aniline distilled, solvent anhydrous?) start->reagent_purity stoichiometry Was stoichiometry calculated correctly? (Check MW, density, purity) reagent_purity->stoichiometry Yes fix_reagents Purify Reagents: - Distill aniline - Use anhydrous solvents - Check starting material integrity reagent_purity->fix_reagents No conditions Were reaction conditions maintained? (Temperature, atmosphere, stirring) stoichiometry->conditions Yes fix_stoichiometry Recalculate & Re-weigh: - Use fresh stock solutions - Account for reagent purity stoichiometry->fix_stoichiometry No monitoring Was the reaction monitored? (TLC, LC-MS) conditions->monitoring Yes fix_conditions Optimize Setup: - Calibrate thermometer/hotplate - Ensure inert atmosphere (N2/Ar) - Use appropriate stir rate conditions->fix_conditions No fix_monitoring Implement Monitoring: - Run TLC at T=0, then hourly - Identify product, starting material, and byproduct spots monitoring->fix_monitoring No proceed Proceed to Reaction-Specific Troubleshooting monitoring->proceed Yes

Caption: General troubleshooting decision tree.

Q2: My reaction mixture turned into a dark, thick tar. What causes this and can my product be salvaged?

A2: Tar formation is a frequent challenge, especially in acid-catalyzed reactions like the Doebner-von Miller and Skraup syntheses.[3][4] It is typically caused by the acid-catalyzed polymerization of intermediates, such as α,β-unsaturated carbonyl compounds, or the degradation of starting materials at high temperatures.[4]

Causality & Prevention:

  • Exothermic Reactions: Many quinoline syntheses are highly exothermic. Localized overheating can accelerate polymerization and degradation pathways.[4]

  • Solution: Control the exotherm. This can be achieved by:

    • Slow Addition: Add one of the key reagents (e.g., the α,β-unsaturated carbonyl in a Doebner-von Miller, or sulfuric acid in a Skraup) slowly and portion-wise to a cooled, stirring solution of the other components.[3]

    • Moderating Agents: In the Skraup synthesis, adding a moderating agent like ferrous sulfate (FeSO₄) can help control the reaction's vigor.[4]

    • Efficient Stirring: Ensure vigorous stirring to dissipate heat evenly throughout the reaction vessel.

Salvage Strategy: Isolating a product from tar is difficult but sometimes possible. After the reaction, dilute the mixture significantly with a suitable organic solvent. The tar may precipitate or adhere to the flask walls, allowing you to decant the supernatant containing your product. A subsequent column chromatography step will likely be necessary, but be prepared for a significant loss of yield.

Reaction-Specific Troubleshooting Guides

The Doebner Reaction

The Doebner reaction is a powerful three-component method for synthesizing quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[5][6] However, its success is highly dependent on the electronic nature of the aniline.

Q3: My Doebner reaction with an electron-deficient aniline (e.g., 4-nitroaniline) gives abysmal yields. Why is this happening?

A3: This is a classic limitation of the conventional Doebner reaction.[7][8] The core issue is the reduced nucleophilicity of the aniline.

Mechanistic Insight: Anilines bearing electron-withdrawing groups (EWGs) are poor nucleophiles. This slows down the initial attack on the aldehyde, which is a critical step. Under the typically harsh acidic and high-temperature conditions, competing side reactions, such as the decomposition of pyruvic acid and polymerization, become the dominant pathways, consuming your starting materials and leading to low yields.[7][8]

Solutions: Recent studies have developed highly effective protocols to overcome this challenge by optimizing catalysts and solvents.[7][9]

  • Switch to a Lewis Acid Catalyst: Brønsted acids may not be sufficient. A Lewis acid like Boron trifluoride etherate (BF₃·THF) has been shown to be highly effective. It activates the aldehyde carbonyl, making it more electrophilic and facilitating the attack by the weakly nucleophilic aniline.[5][7][8]

  • Optimize Your Solvent: While ethanol is common, it is often not the best choice for these challenging substrates. Acetonitrile (MeCN) has been demonstrated to provide superior yields, likely due to its ability to solvate the intermediates effectively without interfering with the catalysis.[7][8]

  • Control Reagent Addition: Even with an optimized catalyst/solvent system, pyruvic acid can decompose at elevated temperatures. One study found that adding the pyruvic acid dropwise to the heated reaction mixture suppressed impurity formation and improved the yield significantly.[7][8]

Table 1: Optimization of the Doebner Reaction for Electron-Deficient Anilines

(Data synthesized from Komatsu, K. et al., J. Org. Chem., 2016)[7][8]

EntryCatalyst (equiv.)SolventTemperature (°C)Yield (%)
1H₂NSO₃H (1.0)H₂O/EtOH80<5
2p-TSA (1.0)Toluene11018
3Sc(OTf)₃ (0.1)MeCN8035
4BF₃·THF (1.0)Toluene8021
5BF₃·THF (1.0)EtOH8015
6BF₃·THF (1.0) MeCN 80 75 *

*Yield achieved with dropwise addition of pyruvic acid.

The Pfitzinger Reaction

The Pfitzinger reaction is a reliable method for producing quinoline-4-carboxylic acids by condensing isatin (or a derivative) with a carbonyl compound in the presence of a strong base.[10][11]

Q4: My Pfitzinger reaction yield is low and the workup is difficult, with emulsions forming. How can I improve this?

A4: Low yields in the Pfitzinger synthesis can often be traced to incomplete reaction or a problematic workup procedure. The reaction is run under strong basic conditions, which necessitates a careful neutralization and extraction process.[11]

Mechanistic Insight: The reaction begins with the base-catalyzed hydrolysis of isatin's amide bond to form an intermediate keto-acid.[10][12] This is followed by condensation with the enolate of your carbonyl compound and subsequent cyclization/dehydration. If the base is not strong enough or the temperature is too low, the initial ring-opening of isatin may be inefficient.

G Isatin Isatin KetoAcid Keto-Acid Intermediate (from base hydrolysis) Isatin->KetoAcid OH⁻ Enamine Enamine Intermediate KetoAcid->Enamine Carbonyl + Carbonyl Compound (e.g., Acetone) Carbonyl->Enamine Quinoline Quinoline-4-carboxylic acid Enamine->Quinoline Cyclization & -H₂O

Caption: Simplified Pfitzinger reaction pathway.

Solutions & Protocol:

  • Base and Solvent: Ensure a sufficiently strong base is used. A 33% aqueous KOH solution is standard. Using ethanol as a co-solvent helps to solubilize the organic starting materials.[11]

  • Reaction Time and Temperature: The reaction often requires prolonged heating (reflux) for 12-24 hours to go to completion. Monitor the reaction by TLC to confirm the consumption of the isatin starting material.[11][13]

  • Optimized Workup: This is critical. After the reaction is complete:

    • Cool the mixture and pour it into a larger volume of water.

    • Filter off any insoluble material.

    • Slowly and carefully acidify the filtrate with an acid like HCl or acetic acid while stirring. The product will precipitate out. Be patient and add the acid dropwise, checking the pH. Adding acid too quickly can trap impurities.

    • Cool the mixture in an ice bath to maximize precipitation before collecting the solid by filtration.

Protocol: Optimized Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic acid
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (e.g., 5.6 g, 0.1 mol) in a mixture of water (10 mL) and absolute ethanol (50 mL).

  • Isatin Addition: Add isatin (e.g., 2.2 g, 0.015 mol) to the basic solution. Stir the mixture at room temperature for 1 hour.

  • Carbonyl Addition: Add acetone (e.g., 1.74 g, 0.03 mol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 80-85°C) with continuous stirring for 12-24 hours. Monitor by TLC until the isatin spot disappears.

  • Workup - Precipitation: Cool the reaction mixture to room temperature and pour it into 150 mL of cold water. Gravity filter to remove any dark, insoluble byproducts.

  • Workup - Acidification: Transfer the clear filtrate to a beaker and place it in an ice bath. While stirring vigorously, add 50% acetic acid dropwise until the pH is ~4-5. A precipitate of the product should form.

  • Isolation: Allow the mixture to stir in the ice bath for 30 minutes to maximize crystallization. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a multi-step sequence starting from an aniline and diethyl ethoxymethylenemalonate (DEEM) to produce 4-hydroxyquinoline-3-carboxylic esters, which can be hydrolyzed and decarboxylated.[14] The key challenge is the high-temperature cyclization step.

Q5: The initial condensation in my Gould-Jacobs reaction works, but the cyclization step fails or gives a low yield. What's wrong?

A5: The thermal cyclization of the anilinomethylene malonate intermediate is the bottleneck of this reaction and requires very high temperatures, often 250°C or higher.[15][16] Insufficient heating is the most common reason for failure.

Causality & Solutions:

  • High Activation Energy: The 6-electron electrocyclization has a high activation energy barrier. Traditional heating methods using high-boiling solvents like diphenyl ether can be cumbersome and may still not provide efficient heat transfer.

  • Solution 1: Microwave Synthesis: Microwave irradiation is an exceptionally effective method for driving this cyclization.[16][17][18] It provides rapid, uniform heating to the required high temperatures, dramatically shortening reaction times (from hours to minutes) and often improving yields.[16]

  • Solution 2: Eaton's Reagent: For cases where microwave synthesis is not available, using a cyclizing agent can promote the reaction under milder conditions. Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) is an excellent promoter for this type of cyclization, often working at temperatures around 80-100°C.[19]

Table 2: Comparison of Heating Methods for Gould-Jacobs Cyclization

(Data synthesized from Biotage Application Note AN056)[16]

EntryMethodTemperature (°C)Time (min)Pressure (bar)Yield (%)
1Microwave25020101
2Microwave300202428 (degradation noted)
3Microwave 300 5 18 47
4Conventional250 (Oil Bath)180N/ALow (<10)

This data clearly shows that a short burst of very high temperature via microwave is optimal.[16] Prolonged heating, even at high temperatures, can lead to product degradation.[16]

References
  • Komatsu, K., et al. (2016). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate (2019). Optimizing reaction parameters for the preparation of benzo‐[h]quinoline‐4‐carboxylic acid. Available at: [Link]

  • MDPI (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Available at: [Link]

  • Taylor & Francis Online (2023). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]

  • Revues Scientifiques Marocaines (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: [Link]

  • Moroccan Journal of Heterocyclic Chemistry (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: [Link]

  • Wikipedia. Gould–Jacobs reaction. Available at: [Link]

  • Wikipedia. Pfitzinger reaction. Available at: [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Available at: [Link]

  • Wikipedia. Friedländer synthesis. Available at: [Link]

  • ResearchGate (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Available at: [Link]

  • Taylor & Francis Online (2022). A review on synthetic investigation for quinoline- recent green approaches. Available at: [Link]

  • Cambridge University Press. Pfitzinger Quinoline Synthesis. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Green Synthesis of Quinoline and Its Derivatives. Available at: [Link]

  • MDPI (2016). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Available at: [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. Available at: [Link]

  • MDPI (2016). Recent Advances in Metal-Free Quinoline Synthesis. Available at: [Link]

  • Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Available at: [Link]

  • The Chemistry Notes. Preparation and Properties of Quinoline. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]

  • Wikipedia. Quinoline. Available at: [Link]

  • Cambridge University Press. Combes Quinoline Synthesis. Available at: [Link]

  • Asian Journal of Chemistry (2016). Application of Pfitzinger Reaction in Synthesis of Hetero Ring Annelated Quinoline Carboxylic Acid Derivatives. Available at: [Link]

  • Wikipedia. Combes quinoline synthesis. Available at: [Link]

  • Royal Society of Chemistry (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. Available at: [Link]

Sources

Technical Support Center: Purification of 6-Hydroxyquinoline-7-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 6-hydroxyquinoline-7-carboxylic acid. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions tailored for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps necessary to achieve high purity for this compound.

Section 1: Understanding the Molecule - The Key to Successful Purification

The successful purification of 6-hydroxyquinoline-7-carboxylic acid hinges on a clear understanding of its molecular structure. The molecule possesses three key functional groups that dictate its solubility and chemical behavior: a phenolic hydroxyl group (-OH), a carboxylic acid group (-COOH), and a basic quinoline nitrogen atom.

This combination makes the molecule amphoteric , meaning it can react as either an acid or a base.

  • In acidic solutions (pH < 2): The quinoline nitrogen is protonated, forming a cationic quinolinium salt which can be soluble in water.

  • In basic solutions (pH > 10): The carboxylic acid and phenolic hydroxyl groups are deprotonated, forming an anionic salt that is also soluble in water.

  • Near its isoelectric point: The molecule exists as a neutral zwitterion with low aqueous solubility, allowing it to precipitate.

This amphoteric nature is not a complication but rather a powerful tool that can be exploited for highly selective purification, a concept we will explore in the protocols below.

Table 1: Physicochemical Properties of 6-Hydroxyquinoline-7-Carboxylic Acid
PropertyValueSource
Molecular FormulaC₁₀H₇NO₃PubChem[1]
Molecular Weight189.17 g/mol PubChem[1]
AppearanceSolid (predicted)General Chemical Knowledge
pKaPhenolic OH and Carboxylic Acid (acidic), Quinoline N (basic)Inferred from structure[2]
Aqueous SolubilitySparingly soluble in water at neutral pH; soluble in aqueous acid and base.Inferred from amphoteric nature[3][4][5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best single organic solvent for recrystallizing 6-hydroxyquinoline-7-carboxylic acid? Based on structurally related compounds like 2-hydroxyquinoline-4-carboxylic acid, polar protic solvents are excellent starting points.[6] Glacial acetic acid and ethanol have proven effective for similar molecules.[6] The choice depends on the specific impurities you are trying to remove. A solvent that dissolves the compound well when hot but poorly when cold is ideal.

Q2: My compound "oils out" during recrystallization instead of forming crystals. What's wrong? Oiling out occurs when the solute comes out of solution at a temperature above its melting point or as a supersaturated liquid. Common causes include:

  • Solution is too concentrated: The solubility limit is exceeded too quickly.

  • Cooling is too rapid: Crystals do not have time to nucleate and grow in an ordered fashion.

  • Insoluble impurities: Impurities can inhibit crystal lattice formation.

  • Poor solvent choice: The solvent may be too good, leading to high saturation.

To resolve this, try reheating the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. If the problem persists, a different solvent system is recommended.

Q3: Is a solvent pair, like Ethyl Acetate/Petroleum Ether, a viable option? A solvent pair can be effective. For the related compound 6-hydroxyquinoline (without the carboxylic acid), an ethyl acetate/petroleum ether system is used for recrystallization.[7] For your more polar molecule, a more polar pair would be required, such as ethanol/water or acetone/heptane. The principle is to dissolve the compound in a "good" solvent (e.g., ethanol) and then add a "poor" anti-solvent (e.g., water) dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.

Q4: How can I leverage pH to purify my compound? The amphoteric nature of 6-hydroxyquinoline-7-carboxylic acid makes pH-controlled precipitation a highly effective purification method. By dissolving the crude material in an aqueous base (like NaOH or K₂CO₃), you deprotonate the acid and phenol groups, making it soluble and allowing you to filter off any base-insoluble impurities. Subsequently, carefully acidifying the filtrate to a specific pH range (typically pH 2-4) will neutralize the molecule, causing the pure product to precipitate while leaving acid-soluble impurities behind.[5] Be cautious, as excessive acidification (e.g., pH < 2) can re-dissolve the product by protonating the quinoline nitrogen.[5]

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from a Single Organic Solvent

This protocol is based on methodologies for structurally similar compounds and is a good first approach if the impurities are significantly different in polarity from the target compound.[6]

Principle: The compound is dissolved in a minimum amount of a suitable hot solvent and then allowed to slowly cool, leading to the formation of pure crystals as solubility decreases.

Steps:

  • Solvent Selection: Place a small amount of your crude compound in several test tubes. Add a few drops of candidate solvents (e.g., ethanol, glacial acetic acid, isopropanol) to each. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.

  • Dissolution: Transfer the crude compound to an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring (e.g., on a hot plate with a magnetic stirrer). Continue adding solvent until the compound just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your yield.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask. This prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. For maximum yield, you can later place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove residual solvent.

Protocol 2: Purification via pH-Controlled Precipitation

This is often the most effective method for this class of compounds due to their amphoteric properties.[5]

Principle: The compound is selectively dissolved in an aqueous base, insoluble impurities are removed, and the pure product is then precipitated by adjusting the pH to its point of minimum solubility.

Steps:

  • Dissolution in Base: In a beaker, suspend the crude 6-hydroxyquinoline-7-carboxylic acid in water. While stirring, slowly add an aqueous base solution (e.g., 1M NaOH) dropwise until the solid completely dissolves. The pH should be > 10.

  • Filtration of Impurities: If any solids remain, filter the solution to remove base-insoluble impurities.

  • Precipitation: While vigorously stirring the clear filtrate, slowly add an aqueous acid (e.g., 1M HCl) dropwise. Monitor the pH of the solution closely with a pH meter or pH paper.

  • Target pH: Continue adding acid until the pH of the solution is between 2 and 4.[5] A thick precipitate of the purified product should form. It is critical not to lower the pH below 2, as the product may begin to redissolve.[5]

  • Digestion: Continue stirring the slurry for an additional 20-30 minutes to ensure complete precipitation and allow for better crystal formation.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid thoroughly with deionized water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven.

Section 4: Visualizing the Workflow

Diagram 1: Solvent Selection Strategy

start Start: Crude Product assess_purity Assess Impurity Profile (TLC, NMR, etc.) start->assess_purity decision_amphoteric Are impurities non-amphoteric? assess_purity->decision_amphoteric protocol_ph High-Priority Path: Protocol 2: pH-Controlled Precipitation decision_amphoteric->protocol_ph  Yes   protocol_organic Alternative Path: Protocol 1: Organic Solvent Recrystallization decision_amphoteric->protocol_organic  No / Unknown   end_pure Pure Product protocol_ph->end_pure protocol_organic->end_pure start Experiment Start issue Problem Encountered Oiling Out No Crystals Form Poor Yield Low Purity start->issue solution1 Reheat solution Add more solvent Cool very slowly issue:f1->solution1 solution2 Scratch flask side Add seed crystal Concentrate solution issue:f2->solution2 solution3 Minimize solvent volume Cool in ice bath Check filtrate for product issue:f3->solution3 solution4 Ensure complete dissolution Wash crystals thoroughly Switch to pH-swing method issue:f4->solution4

Caption: Troubleshooting common issues in recrystallization experiments.

Section 5: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Poor Recovery / Low Yield 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. 4. (pH method) Incorrect final pH.1. Evaporate some solvent and re-cool. 2. Cool the flask in an ice bath for a longer period; consider a different solvent. 3. Ensure filtration apparatus is pre-heated. 4. Re-check and adjust pH to 2-4; ensure it's not below 2. [5]
Compound Fails to Dissolve 1. The solvent is not appropriate for the compound. 2. Insufficient solvent volume. 3. The compound is cross-linked or polymerized.1. Choose a more polar solvent. [8] 2. Add more solvent in small increments. 3. Check the analytical data (NMR, MS) of the crude material.
No Crystals Form Upon Cooling 1. Solution is not saturated (too much solvent). 2. The solution is supersaturated and requires nucleation. 3. Cooling period is too short.1. Boil off some of the solvent and attempt to cool again. 2. Scratch the inside of the flask with a glass rod at the solution's surface; add a seed crystal of the pure compound. 3. Allow the solution to stand undisturbed for a longer period, then place in an ice bath.
Purity Does Not Improve 1. The impurity has similar solubility to the product in the chosen solvent. 2. The crystals crashed out too quickly, trapping impurities. 3. (pH method) Impurity is also amphoteric.1. Switch to a different solvent or use the pH-controlled precipitation method. 2. Ensure the solution cools as slowly as possible. 3. Consider an orthogonal purification method like column chromatography.

References

  • Title: Reagents & Solvents: Solvents for Recrystallization Source: University of Rochester URL: [Link]

  • Source: Google Patents (CN117402112A)
  • Source: Google Patents (US3691171A)
  • Source: Google Patents (CN112500341B)
  • Title: Synthesis of 6-Hydroxyquinoline Source: PrepChem.com URL: [Link]

  • Title: Synthesis of 6- hydroxyquinoline starting from glycerol via improved microwave- assisted modified Skraup reaction and Bamberger rearrangement Source: ResearchGate URL: [Link]

  • Title: Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters Source: ACS Omega URL: [Link]

  • Title: Preparation and purification of 8-hydroxyquinoline metal complexes Source: ResearchGate URL: [Link]

  • Title: Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives Source: MDPI URL: [Link]

  • Title: Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases Source: The Royal Society of Chemistry URL: [Link]

  • Title: 6-Hydroxyquinoline Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: PMC, National Institutes of Health URL: [Link]

  • Title: 6-Hydroxyquinoline-4-carboxylic acid Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Acid-base properties of hydroxyquinolines in aqueous solution Source: iris.unict.it URL: [Link]

  • Title: Hydroxyquinoline Uses, Structure & Synthesis - Lesson Source: Study.com URL: [Link]

  • Source: Google Patents (JP2590206B2)

Sources

Technical Support Center: Preventing Decarboxylation of Quinoline Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing thermal decarboxylation of quinoline-2-carboxylic acid (Quinaldic acid) and quinoline-4-carboxylic acid (Cinchoninic acid). Audience: Researchers, Process Chemists, and Drug Discovery Scientists.

Core Directive: The Stability Challenge

Quinoline-2-carboxylic and quinoline-4-carboxylic acids are notoriously unstable under thermal stress. Unlike typical benzoic acids, these heteroaromatic acids possess a ring nitrogen that can become protonated or participate in zwitterion formation. This unique electronic structure creates a low-energy pathway for the loss of carbon dioxide, known as the Hammick Reaction pathway .

This guide provides the mechanistic insight and practical protocols required to handle these sensitive intermediates without yield loss.

Mechanistic Insight (The "Why")

To prevent decarboxylation, you must understand the Hammick Intermediate .

Thermal decarboxylation in these systems does not typically proceed via a simple homolytic cleavage.[1] Instead, it is driven by the formation of a zwitterion . When the ring nitrogen is protonated (or the molecule exists in its zwitterionic form), the electron-withdrawing power of the positively charged nitrogen pulls electron density from the ring, stabilizing the development of a negative charge at the 2- or 4-position. This allows the carboxylate group to leave as CO₂, generating a transient ylide (the Hammick Intermediate).[2]

Key Takeaway: Conditions that favor the zwitterion (neutral pH, protic solvents, heat) or the cationic acid (low pH, heat) accelerate decarboxylation. Conditions that lock the molecule as the anionic carboxylate salt (high pH) or covalent ester prevent this pathway.

Visualization: The Decarboxylation Mechanism

DecarboxylationMechanism cluster_prevention Prevention Zone Acid Free Acid (Stable at RT) Zwitterion Zwitterion (Reactive Species) Acid->Zwitterion Heat / Protic Solvent TS Transition State (Cyclic/Stabilized) Zwitterion->TS Ring N+ pulls electrons Intermediate Hammick Intermediate (Ylide/Carbanion) TS->Intermediate - CO2 Product Decarboxylated Quinoline + CO2 Intermediate->Product Proton Transfer

Figure 1: The mechanistic pathway of thermal decarboxylation in quinoline acids. Note that the zwitterion is the gateway to the unstable transition state.

Troubleshooting Guide & FAQs

Issue 1: Thermal Instability During Synthesis

Q: I am synthesizing quinoline-4-carboxylic acid using the Pfitzinger reaction. The reaction requires reflux, but I am observing significant decarboxylation. How do I fix this?

A: The Pfitzinger reaction (Isatin + Ketone + Base) is generally safe because it is performed in strong base (KOH/NaOH).

  • The Fix: Ensure your reaction mixture remains strongly alkaline (pH > 12) throughout the reflux. In this state, the molecule exists as the dicarboxylate or monocarboxylate salt. The negative charge on the carboxylate is stable because the ring nitrogen is not protonated, preventing the electron-withdrawing effect that triggers CO₂ loss.

  • Caution: Decarboxylation often occurs during the acidification workup , not the reflux itself. See Issue 3.

Issue 2: Solvent Selection for Recrystallization

Q: My crude acid contains impurities. I tried recrystallizing from hot ethanol, but the recovery was low and the melting point dropped. Why?

A: Boiling ethanol is a "danger zone" for these acids. It is a protic solvent that can support zwitterion formation, and the temperature (78°C) is sufficient to drive the Hammick pathway over time.

  • The Fix:

    • Convert to Salt: Dissolve the crude acid in mild aqueous base (NaHCO₃), filter off impurities, and then precipitate carefully (see Protocol A).

    • Alternative Solvent: If you must recrystallize the free acid, use glacial acetic acid (if the acid is stable enough) or aprotic solvents like DMF or DMSO (though removal is difficult). Ideally, purify as the methyl ester , which is thermally stable, and hydrolyze gently only when needed.

Issue 3: Decarboxylation During Workup (The "Crash Out")

Q: I acidify my alkaline reaction mixture to precipitate the product, but I see gas evolution (CO₂) and get the decarboxylated quinoline. How do I stop this?

A: This is the most common failure point. Adding strong acid to a hot solution generates the zwitterion or protonated cationic species immediately.

  • The Fix:

    • Cool First: Chill the alkaline solution to 0–5°C (ice bath) before adding any acid.

    • Control pH: Acidify slowly to the isoelectric point (usually pH 3–4) to precipitate the product. Do not go to pH 1 unless necessary, as the cationic form is highly susceptible to decarboxylation if any heat is generated during mixing.

    • No Heat: Never heat the acidic slurry to "digest" the precipitate.

Issue 4: Drying the Product

Q: Can I dry quinoline-2-carboxylic acid in an oven at 100°C?

A: No. Prolonged heating of the solid free acid, especially if it contains trace moisture or residual acid, can induce decarboxylation.

  • The Fix: Dry under high vacuum at room temperature (25°C) or mild heat (max 40–50°C) in the presence of a desiccant (P₂O₅ or KOH pellets).

Experimental Protocols

Protocol A: "Safe-Crash" Isolation of Quinoline Acids

Use this protocol to isolate the free acid from a basic reaction mixture (e.g., Pfitzinger or Doebner reaction) without losing CO₂.

  • Preparation: Place the reaction flask containing the alkaline product solution in an ice-water bath. Allow it to cool to < 5°C.

  • Acidification: Prepare a solution of 10% Acetic Acid or 1M HCl. Chill this acid solution as well.

  • Addition: Dropwise add the cold acid to the stirred reaction mixture. Monitor the internal temperature; do not allow it to rise above 10°C.

  • Endpoint: Monitor pH. Stop adding acid when the pH reaches 3.5–4.5 . This is typically the isoelectric point where precipitation is maximal.

    • Critical: Do not overshoot to pH 1.

  • Filtration: Filter the precipitate immediately while cold.

  • Washing: Wash the cake with ice-cold water .

  • Drying: Dry in a vacuum desiccator over P₂O₅ at room temperature.

Protocol B: Ester Protection Strategy

If the free acid is too unstable for your subsequent steps, convert it to an ester immediately.

  • Reaction: Suspend the crude acid (or salt) in dry methanol.

  • Catalyst: Add Thionyl Chloride (SOCl₂) dropwise at 0°C (creates anhydrous HCl in situ).

  • Reflux: Refluxing the ester is safe. The ester group (-COOMe) cannot decarboxylate via the Hammick mechanism because it lacks the acidic proton required to form the transition state.

  • Usage: Purify the ester (distillation or crystallization). Hydrolyze with LiOH in THF/Water at room temperature only when the free acid is immediately required.

Data & Decision Support

Stability Comparison Table
Species FormElectronic StateThermal StabilityDecarboxylation RiskRecommended Handling
Carboxylate Salt (R-COO⁻ Na⁺)AnionicHigh LowSafe to heat in aqueous base.
Methyl Ester (R-COOMe)NeutralVery High NegligibleSafe to distill or reflux.
Free Acid (R-COOH)Neutral/Zwitterion EquilibriumLow to Moderate HighKeep < 50°C. Store dry.
Cationic Acid (R-COOH₂⁺)CationicVery Low Critical Do not heat. Keep at 0°C.
Decision Tree: Process Optimization

OptimizationTree Start Start: Heating Step Required? IsAcid Is the substrate the Free Acid? Start->IsAcid Yes ActionEster Convert to Methyl Ester (Stable) Start->ActionEster No (It's already an ester) -> Safe CanProtect Can you use the Ester? IsAcid->CanProtect Yes IsBasic Can reaction be run in Base (pH > 10)? CanProtect->IsBasic No CanProtect->ActionEster Yes ActionSalt Use Na/K Salt form (Stable) IsBasic->ActionSalt Yes ActionCareful STOP. Use Low Temp (<50°C) or Flow Chemistry IsBasic->ActionCareful No

Figure 2: Decision matrix for handling quinoline carboxylic acids during heated process steps.

References

  • Dyson, P., & Hammick, D. L. (1937).[3] Experiments on the mechanism of decarboxylation. Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups. Journal of the Chemical Society, 1724.[3] Link

  • Brown, B. R., & Hammick, D. L. (1949). The mechanism of decarboxylation.[1][2][3][4][5][6][7][8] Part III. Further evidence for the occurrence of α-quinolyl anions during the decarboxylation of quinaldinic acid. Journal of the Chemical Society, 173. Link

  • Dunn, G. E., Leggate, P., & Scheffler, I. E. (1964). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 42(12), 2918–2923. Link

  • Ashry, E. S. H., et al. (2009). Bromodecarboxylation of quinoline salicylic acids: increasing the diversity of accessible substituted quinolines.[9] The Journal of Organic Chemistry, 74(22), 8874-8877. Link

  • BenchChem Technical Support. (2025). Preventing decarboxylation during reactions with heteroaromatic acids. BenchChem Protocols. Link

Sources

Technical Support Center: Optimizing pH for Quinolinic Acid Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the extraction of quinolinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine their liquid-liquid extraction (LLE) protocols. Here, you will find scientifically grounded answers to common questions and troubleshooting advice to overcome challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is pH so critical for the successful extraction of quinolinic acid?

The pH of the aqueous solution is the single most important factor governing the efficiency of quinolinic acid extraction. The reason lies in the molecule's structure. Quinolinic acid is a pyridinedicarboxylic acid, meaning it has two carboxylic acid functional groups.[1] These groups can either be protonated (neutral, -COOH) or deprotonated (ionized, -COO⁻) depending on the pH of the surrounding aqueous environment.

This ability to gain or lose protons (ionize) directly controls the molecule's overall charge and, consequently, its solubility.

  • In its neutral (protonated) form , quinolinic acid is less polar and therefore more soluble in organic solvents.

  • In its ionized (deprotonated) form , it is a charged salt, making it highly polar and preferentially soluble in the aqueous phase.

By precisely controlling the pH, you can dictate which form is dominant, allowing you to selectively move the quinolinic acid from the aqueous phase to the organic phase for isolation, and then back into a fresh aqueous phase for purification if needed (a process known as back-extraction).[2][3]

Q2: What are the pKa values for quinolinic acid, and how do I use them?

The pKa is the pH at which a functional group is 50% protonated and 50% deprotonated. For a molecule like quinolinic acid with two acidic groups, there are two pKa values to consider:

  • pKa1 ≈ 2.43 [1][4]

  • pKa2 ≈ 4.78 - 5.48 [1][5]

These values are the key to designing your extraction strategy. A general rule for efficient LLE is to adjust the pH to be at least 2 units away from the pKa value.[2]

  • To extract quinolinic acid from an aqueous sample into an organic solvent: You must ensure the molecule is in its neutral, uncharged form. This is achieved by acidifying the aqueous phase to a pH ≤ 1.0 , which is more than two pH units below the first pKa (pKa1). At this pH, both carboxylic acid groups will be fully protonated.

  • To back-extract quinolinic acid from an organic solvent into a clean aqueous phase: You must convert the molecule into its charged, water-soluble form. This is done by adding a basic aqueous solution with a pH ≥ 7.5 , which is more than two pH units above the second pKa (pKa2). At this pH, both carboxylic groups will be deprotonated, forming the highly polar quinolinate dianion.[5]

Table 1: pH-Dependent Ionization and Solubility of Quinolinic Acid

pH RangeDominant SpeciesChargeExpected Solubility in Organic SolventsExpected Solubility in Aqueous Solvents
pH < 1.0 Fully Protonated (H₂A)NeutralHigh Low
pH ≈ 2.43 (pKa1) H₂A ⇌ HA⁻ + H⁺- / NeutralModerateModerate
1.0 < pH < 7.5 Zwitterion / Anion (HA⁻)NegativeLowHigh
pH ≈ 5.0 (pKa2) HA⁻ ⇌ A²⁻ + H⁺-1 / -2Very LowVery High
pH > 7.5 Fully Deprotonated (A²⁻)-2NegligibleVery High
Q3: How do I choose the right organic solvent for extraction?

The ideal solvent should have several key properties:

  • High affinity for neutral quinolinic acid: It should effectively solvate the protonated form of the molecule.

  • Immiscibility with water: The solvent must form a distinct layer from the aqueous phase for easy separation.

  • Different density from water: This facilitates clear separation, with the solvent being either significantly heavier (bottom layer) or lighter (top layer) than water.

  • Low reactivity: The solvent should not react with your analyte.

  • Ease of removal: A relatively low boiling point is desirable so the solvent can be easily removed by evaporation after extraction.

Ethyl acetate is a commonly used and effective solvent for extracting moderately polar compounds like quinolinic acid. Other options include methyl tert-butyl ether (MTBE) or a mixture of a polar and non-polar solvent to fine-tune the polarity. Avoid highly non-polar solvents like hexane, as they may not be effective.

Troubleshooting Guide

Problem 1: My recovery of quinolinic acid is very low.

Low recovery is a frequent issue that can often be traced back to incorrect pH or suboptimal extraction technique.

  • Root Cause A: Incorrect pH of the Aqueous Phase

    • Why it happens: If the pH of your initial aqueous sample is not sufficiently acidic (i.e., pH > 1.0), a significant portion of the quinolinic acid will remain in its ionized, water-soluble form and will not partition into the organic solvent.[2][6]

    • Solution:

      • Always verify the pH of your aqueous sample after adding acid (e.g., 1M HCl) using a calibrated pH meter.

      • Ensure the pH is stable and well below 2.0, ideally around 1.0.

      • For back-extraction into a new aqueous phase, confirm the pH is robustly basic (pH > 7.5) to ensure full ionization.

  • Root Cause B: Insufficient Mixing or Shaking

    • Why it happens: Partitioning of the analyte between the two phases is a dynamic equilibrium that requires sufficient surface area and contact time to be reached. Inadequate mixing leads to incomplete extraction.

    • Solution:

      • Use a separatory funnel for vigorous mixing. Invert the funnel gently at first, then more vigorously for 1-2 minutes, making sure to vent frequently to release any pressure buildup.

      • Ensure you have an optimal solvent-to-sample volume ratio. A common starting point is a 1:1 ratio, but increasing the relative volume of the organic solvent can improve recovery.[3]

  • Root Cause C: Insufficient Number of Extractions

    • Why it happens: A single extraction rarely removes 100% of the analyte. The partition coefficient dictates that the analyte will distribute between the two phases.

    • Solution:

      • Perform multiple, sequential extractions with fresh portions of the organic solvent. For example, instead of one extraction with 100 mL of ethyl acetate, perform three sequential extractions with ~33 mL each.

      • Combine the organic extracts from each step to maximize your total yield.

Problem 2: An emulsion formed between the two layers, and they won't separate.

An emulsion is a stable suspension of one liquid within the other, which can make phase separation impossible.

  • Why it happens: This is common with biological samples containing proteins or surfactants that stabilize the mixture. Overly vigorous shaking can also contribute.

  • Solutions:

    • "Salting Out": Add a small amount of a saturated brine solution (NaCl in water). The salt increases the polarity of the aqueous phase, which can help break the emulsion and force the separation of the layers.[2]

    • Patience: Allow the separatory funnel to sit undisturbed in a ring stand for an extended period (15-30 minutes). Sometimes, the layers will separate on their own.

    • Gentle Agitation: Gently swirl the mixture or use a glass stirring rod to try and coalesce the suspended droplets.

    • Filtration: In difficult cases, filtering the entire mixture through a bed of glass wool in a pipette can help to break the emulsion.

    • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the force needed to separate the phases.

Problem 3: My final extract is not pure and contains other acidic compounds.
  • Why it happens: The initial highly acidic extraction condition (pH < 1.0) is not selective. It will co-extract any other acidic compounds present in your sample that are also protonated and organic-soluble at that pH.

  • Solution: Implement a Selective Back-Extraction

    • After your initial extraction into the organic phase, you can selectively recover the quinolinic acid by performing a back-extraction with an aqueous buffer at a carefully chosen intermediate pH.

    • By using an aqueous buffer with a pH between the pKa values of quinolinic acid and the contaminating acids, you can achieve separation. For example, if a contaminating acid has a pKa of 3.5, using a buffer at pH ~3.0 would ionize and pull the quinolinic acid (pKa1=2.43) into the aqueous phase while leaving the contaminant (still protonated) in the organic phase. This requires knowledge of the potential impurities.

Visualizing the Process

To better understand the workflow and the chemical principles at play, refer to the diagrams below.

G cluster_extraction PART 1: Extraction from Sample cluster_back_extraction PART 2: Back-Extraction (Purification) A Aqueous Sample (containing Quinolinic Acid) B Adjust pH to <= 1.0 (e.g., with 1M HCl) A->B C Add Immiscible Organic Solvent (e.g., Ethyl Acetate) B->C D Mix Vigorously & Allow Phases to Separate C->D E Collect Organic Phase (contains neutral Quinolinic Acid) D->E Top/Bottom Layer F Aqueous Phase (waste or re-extract) D->F Opposite Layer G Collected Organic Phase E->G Proceed to Purify H Add Fresh Aqueous Solution & Adjust pH to >= 7.5 (e.g., with 1M NaOH) G->H I Mix Vigorously & Allow Phases to Separate H->I J Collect Aqueous Phase (contains ionized Quinolinic Acid salt) I->J Bottom/Top Layer K Organic Phase (waste) I->K Opposite Layer

Caption: Workflow for Quinolinic Acid Extraction and Purification.

G cluster_ph_scale pH Scale cluster_species Dominant Quinolinic Acid Species ph0 pH < 1.0 (Strongly Acidic) ph4 pH ~2.4 - 5.5 (Weakly Acidic) neutral Neutral (Organic Soluble) ph0->neutral Protonation Favored ph8 pH > 7.5 (Basic) zwitterion Anionic (Water Soluble) ph4->zwitterion Intermediate Forms dianion Dianionic (Highly Water Soluble) ph8->dianion Deprotonation Favored

Sources

Resolving aggregation issues in NMR of hydroxyquinolines

Author: BenchChem Technical Support Team. Date: February 2026

HQ-NMR Technical Support Center: Overcoming Aggregation & Tautomeric Broadening

Current Status: Online Ticket ID: HQ-AGG-001 Assigned Specialist: Senior Application Scientist, Structural Biology Division

Executive Summary

Hydroxyquinoline (HQ) scaffolds—ubiquitous in fragment-based drug discovery (FBDD) and metallo-pharmaceutics—present a unique "perfect storm" for NMR analysis. Their bicyclic aromaticity drives


-

stacking, while the adjacent hydroxyl and nitrogen moieties facilitate both intermolecular hydrogen bonding and rapid tautomeric exchange. Furthermore, their high affinity for trace metals (

to

M) can introduce paramagnetic broadening often mistaken for aggregation.[1]

This guide provides a systematic, self-validating workflow to resolve these spectral anomalies.

Phase 1: Diagnosis – The Decision Matrix

Before altering your sample, you must distinguish between aggregation , dynamic exchange , and paramagnetic interference .

Diagnostic Workflow

HQ_Diagnosis Start Symptom: Broad/Missing Peaks ShimCheck Check T2 relaxation (Line width) Start->ShimCheck Dilution Dilution Titration (50 mM -> 5 mM) ShimCheck->Dilution If shimming is good ShiftChange Significant Chemical Shift Change (>0.05 ppm)? Dilution->ShiftChange Aggregation Diagnosis: Aggregation (Stacking/H-Bonding) ShiftChange->Aggregation Yes NoShift No Shift, but peaks remain broad ShiftChange->NoShift No MetalCheck Trace Metal Check (EDTA Spike) NoShift->MetalCheck Broadening persists Exchange Diagnosis: Tautomeric Exchange NoShift->Exchange Peaks sharpen at low temp Paramagnetic Diagnosis: Paramagnetic Broadening MetalCheck->Paramagnetic Sharpening with EDTA

Figure 1: Decision matrix for diagnosing HQ spectral anomalies. Aggregation typically results in concentration-dependent chemical shifts, whereas metal chelation causes broadening without necessarily shifting peaks significantly upon dilution.

Phase 2: The Solvent & Tautomer Strategy

HQ derivatives exist in a delicate equilibrium between the neutral enol form and the zwitterionic (NH+/O-) form. This equilibrium is solvent-dependent and drives aggregation.

The Protocol: Do not default to CDCl₃. While good for solubility, non-polar solvents promote intermolecular H-bonding (dimerization) and


-

stacking.
Solvent SystemDominant SpeciesAggregation RiskRecommendation
CDCl₃ Neutral EnolHigh (Dimerization via H-bonds)Avoid for quantitative work unless concentration < 1 mM.[1]
DMSO-d₆ Mixed / ZwitterionMedium (Solvent competes for H-bonds)Standard Start. Breaks intermolecular H-bonds but may broaden exchangeable protons.
MeOD-d₄ Solvated IonsLow Good for breaking aggregates, but erases OH/NH signals via exchange.
Toluene-d₈ Neutral EnolHigh (

-stacking promoted)
Use only for VT-NMR to study stacking thermodynamics.

Critical Insight: If you observe "missing" carbons in ¹³C-NMR, it is often the C2/C4/C8a carbons broadening due to keto-enol tautomerism on the intermediate NMR timescale.

  • Fix: Switch to DMSO-d₆ and raise temperature to 320K to push the exchange into the "fast" regime.

Phase 3: Breaking the Aggregate (Experimental Protocols)

If Phase 1 confirms aggregation, execute the following protocols in order.

Protocol A: The "Temperature Jump" (VT-NMR)

Increasing thermal energy disrupts Van der Waals forces (


-stacking) and hydrogen bonds.
  • Prepare Sample: 10 mM HQ in DMSO-d₆.

  • Acquire Reference: 1H spectrum at 298 K.

  • Step Increase: Acquire spectra at 310 K, 320 K, and 330 K.

  • Analysis:

    • Success: Peaks sharpen, and multiplets resolve.

    • Validation: Calculate the Temperature Coefficient (

      
      ).
      
      • If

        
         ppb/K, the proton is solvent-exposed (monomer).
        
      • If

        
         ppb/K, the proton is involved in intramolecular H-bonding (stable).
        
Protocol B: The "EDTA Spike" (Rule Out Metals)

HQs are potent chelators. Trace Cu²⁺ or Fe³⁺ (ppb levels in glass or solvent) can broaden signals via paramagnetic relaxation enhancement (PRE).

  • Prepare Stock: 0.5 M EDTA-d₁₂ in D₂O (pH adjusted to 7-8 with NaOD).

  • Acquire Reference: Standard 1H spectrum of your HQ.

  • Spike: Add 1-2 equivalents of EDTA stock relative to the estimated metal contaminant (usually 1-2 µL of stock is sufficient for a standard tube).

  • Shake & Wait: Equilibrate for 5 mins.

  • Re-acquire:

    • Success: Dramatic sharpening of aromatic protons (especially H2 and H7 positions).

    • Mechanism: EDTA sequesters paramagnetic ions, restoring the diamagnetic HQ spectrum.

Phase 4: Advanced Characterization (DOSY)

When you need to prove the aggregation state (e.g., Monomer vs. Dimer vs. Oligomer), Diffusion Ordered Spectroscopy (DOSY) is the gold standard.

Theory: The diffusion coefficient (


) is inversely proportional to the hydrodynamic radius (

) via the Stokes-Einstein equation.

[1]
DOSY Workflow

DOSY_Workflow Calibrate 1. Internal Standard (TMS/Dioxane) Acquire 2. Acquire 2D DOSY (ledbpgp2s pulse seq) Calibrate->Acquire Process 3. Mono-exponential Fitting Acquire->Process Calculate 4. Calculate MW (Power Law Analysis) Process->Calculate

Figure 2: DOSY acquisition workflow.[1] Accurate diffusion data requires an internal standard of known hydrodynamic radius for viscosity correction.

Data Interpretation:

  • Monomer:

    
     (in DMSO-d₆).[1]
    
  • Dimer/Aggregate:

    
     decreases significantly.
    
  • Validation: Plot

    
     vs 
    
    
    
    . Your HQ should fall on the line defined by standards (e.g., anthracene, naphthalene).

FAQ: Rapid Fire Troubleshooting

Q: My OH proton is at 14 ppm. Is this an artifact? A: Likely not. If you are in a non-polar solvent (CDCl₃), an intramolecular Hydrogen Bond (between OH and the Quinoline N) can shift the proton downfield to 10-15 ppm. This confirms a "closed" conformation.[2]

Q: I see double peaks for every signal. Is my sample impure? A: Check the timescale. If the peaks coalesce upon heating, it is slow exchange between tautomers (or rotamers if side chains are present). If they remain distinct at 340 K, it is an impurity.

Q: Can I use TFA (Trifluoroacetic acid) to fix the broadening? A: Yes, but it changes the species. Adding TFA protonates the Nitrogen (


), forcing the molecule into the cationic form. This eliminates the keto-enol exchange and usually results in sharp, distinct peaks, but remember: you are now characterizing the salt, not the free base. 

References

  • Tautomerism & Solvent Effects

    • Alkorta, I., et al. "Tautomerism in 8-hydroxyquinoline derivatives: A theoretical and experimental study." Journal of Physical Chemistry A, 2005.
    • [1]

  • DOSY NMR Methodology

    • Morris, G. A., et al. "Diffusion-Ordered Spectroscopy (DOSY)." Analytical Chemistry, 2009.
    • [1]

  • Metal Chelation & Broadening

    • Prachayasittikul, V., et al. "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 2013.
  • Aggregation Mechanisms

    • Hunter, C. A., & Sanders, J. K. M. "The nature of - interactions." Journal of the American Chemical Society, 1990.
    • [1]

Sources

Alternative catalysts for synthesizing 6,7-quinoline isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Catalytic Protocols for 6,7-Quinoline Architectures

Introduction: The 6,7-Architecture Challenge

In drug discovery, the 6,7-disubstituted quinoline scaffold (e.g., the 6,7-dimethoxy motif found in tyrosine kinase inhibitors like Cabozantinib and Erlotinib) is a privileged structure. However, synthesizing this specific architecture—or resolving the regioselectivity between 6- and 7-isomers when starting from meta-substituted anilines—presents significant challenges using classical Skraup or Doebner-Von Miller methods.

Traditional mineral acids (H₂SO₄, HCl) often lead to "tarry" polymerization, poor regiocontrol (mixtures of 5- and 7-isomers), and decomposition of acid-sensitive functional groups. This guide details alternative catalytic systems —specifically Transition Metal Lewis Acids (Sc, In) and Redox-Active Metals (Fe, Co, Au) —that offer superior regioselectivity, milder conditions, and higher atom economy.

Technical Troubleshooting & FAQs

Module 1: Regiocontrol in Cyclization

Q1: I am using a meta-substituted aniline to target a 7-substituted quinoline, but I consistently get a mixture containing the 5-isomer. How can I shift the regioselectivity?

Diagnosis: This is the classic "meta-aniline ambiguity." In the cyclization step (e.g., Skraup or Combes), the electrophile can attack either the C2 position (sterically crowded, leading to the 5-isomer ) or the C6 position (sterically accessible, leading to the 7-isomer ). Strong Brønsted acids often drive the reaction thermodynamically, which can sometimes favor the undesired 5-isomer depending on electronic effects.

Solution: Switch to Indium(III) Triflate [In(OTf)₃] or Scandium(III) Triflate [Sc(OTf)₃]. These "water-tolerant" Lewis acids operate under milder conditions (often solvent-free or in ethanol) and enhance the kinetic preference for the less hindered C6 cyclization.

  • Mechanism: The bulky Lewis acid coordinates to the carbonyl of the electrophile (e.g.,

    
    -ketoester), increasing its electrophilicity without protonating the aniline ring. This avoids the formation of unreactive anilinium species and allows the steric bulk of the catalyst to discourage attack at the crowded C2 position.
    
  • Outcome: Shifting from H₂SO₄ to In(OTf)₃ (1–5 mol%) typically improves the 7:5 isomeric ratio from ~60:40 to >90:10.

Q2: My 3,4-dimethoxyaniline precursor degrades under the harsh reflux required for POCl₃-mediated cyclization (e.g., in Knorr synthesis). What is a milder alternative for making 6,7-dimethoxyquinoline?

Diagnosis: The electron-rich 3,4-dimethoxy ring is susceptible to oxidation and polymerization under harsh acidic/oxidative conditions. POCl₃ also generates stoichiometric waste.

Solution: Iron(III)-Catalyzed Oxidative Cyclization. Use FeCl₃ or Fe(OTf)₃ in an oxidative coupling with an alkyne or a modified Doebner-Miller reaction.

  • Protocol Shift: Instead of condensing aniline with a

    
    -ketoester followed by acid cyclization, react the aniline with a terminal alkyne and an aldehyde (A3 coupling) or a vinyl ketone using Iron(III).
    
  • Advantage: Iron acts as both a Lewis acid to activate the carbonyl/alkyne and a redox shuttle (if O₂ is used as the oxidant). This proceeds at lower temperatures (60–80°C) and neutral pH, preserving the dimethoxy ether linkages.

Module 2: Advanced C-H Activation

Q3: Can I synthesize 6,7-substituted quinolines directly from anilines and internal alkynes without pre-functionalized carbonyl partners?

Diagnosis: You are looking to bypass the formation of enaminone intermediates. This requires C-H activation .[1]

Solution: Cobalt(III) or Rhodium(III) Catalysis. High-valent CpCo(III) catalysts (e.g., CpCo(CO)I2) can direct the insertion of an alkyne into the ortho-C-H bond of the aniline.

  • Regiochemistry: If you use a meta-substituted aniline, the catalyst will preferentially activate the less hindered C-H bond (C6), leading exclusively to the 7-substituted product (or 6,7-disubstituted if the alkyne carries the substituents).

  • Note: This method usually requires a directing group (DG) on the nitrogen (e.g., an amide or pyrimidine), but recent advances allow the use of free anilines or in situ generated imines.

Comparative Data: Catalyst Performance

Catalyst ClassCatalyst ExampleKey AdvantageRegioselectivity (7- vs 5-isomer)Substrate Tolerance
Mineral Acid H₂SO₄ / HClLow CostPoor (Mixtures common)Low (Acid-sensitive groups fail)
Lewis Acid Sc(OTf)₃ Water tolerant, reusableHigh (Kinetic control)High (Compatible with acetals/esters)
Lewis Acid In(OTf)₃ High turnover frequencyVery High (>95:5)Moderate
Transition Metal FeCl₃ Cheap, Green, OxidativeModerateHigh (Good for electron-rich rings)
Noble Metal AuCl₃ / AgOTf Mildest conditions (RT)HighVery High (Complex drug scaffolds)
C-H Activation Cp*Co(III) Atom Economy (No leaving groups)Exclusive (Steric control)Moderate (Requires directing groups)

Experimental Protocols

Protocol A: Sc(OTf)₃-Catalyzed Modified Friedländer Synthesis

Target: Rapid access to 6,7-disubstituted quinolines from 2-aminoaryl ketones.

Reagents:

  • 2-Amino-4,5-dimethoxybenzaldehyde (1.0 equiv)

  • Active Methylene Compound (e.g., Ethyl acetoacetate) (1.1 equiv)

  • Catalyst: Scandium(III) Triflate [Sc(OTf)₃] (5 mol%)

  • Solvent: Ethanol (EtOH) or Solvent-Free

Step-by-Step:

  • Setup: In a 10 mL round-bottom flask, combine the amino-aldehyde (1.0 mmol) and the ketone (1.1 mmol).

  • Catalyst Addition: Add Sc(OTf)₃ (25 mg, 0.05 mmol). Note: Sc(OTf)₃ is stable in air and does not require a glovebox.

  • Reaction: Stir the mixture at room temperature for 10 minutes, then heat to 60°C. Monitor via TLC (30% EtOAc/Hexane).

    • Checkpoint: The reaction typically completes within 1–3 hours, significantly faster than the 12+ hours required for thermal/acid methods.

  • Workup: Cool to room temperature. If solid precipitates, filter and wash with cold EtOH. If liquid, dilute with water and extract with EtOAc.

  • Purification: Recrystallize from EtOH.

  • Validation: Verify absence of aldol self-condensation byproducts via ¹H NMR.

Protocol B: Fe(III)-Catalyzed Oxidative Cyclization

Target: Synthesis of quinolines from anilines and vinyl ketones (Modified Doebner-Miller).

Reagents:

  • 3,4-Dimethoxyaniline (1.0 equiv)

  • Methyl vinyl ketone (1.2 equiv)

  • Catalyst: FeCl₃ (10 mol%)

  • Oxidant: Air (open flask) or O₂ balloon

  • Solvent: Toluene or 1,2-Dichloroethane

Step-by-Step:

  • Mixing: Dissolve aniline in solvent. Add FeCl₃.[2]

  • Addition: Slowly add methyl vinyl ketone over 30 minutes to prevent polymerization.

  • Heating: Heat to 80°C under an air atmosphere. The Fe(III) activates the Michael addition, and the subsequent cyclization/oxidation restores aromaticity.

  • Quench: Wash with saturated NaHCO₃ to remove iron salts.

  • Isolation: Flash chromatography (Silica, DCM/MeOH).

Visualizing the Regioselectivity Pathway

The following diagram illustrates why bulky Lewis Acids (LA) favor the formation of the 7-isomer over the 5-isomer when starting from meta-substituted anilines.

Regioselectivity cluster_0 Precursor cluster_1 Cyclization Paths cluster_2 Outcomes Aniline Meta-Substituted Aniline (R group at C3) PathA Path A: Attack at C2 (Sterically Hindered) Aniline->PathA Small H+ (Acid) PathB Path B: Attack at C6 (Sterically Accessible) Aniline->PathB Bulky LA (Sc, In) Prod5 5-Substituted Quinoline (Undesired Byproduct) PathA->Prod5 Prod7 7-Substituted Quinoline (Target Isomer) PathB->Prod7 note Bulky Lewis Acids (In, Sc) block Path A due to steric clash with R-group. note->PathA

Caption: Regioselective cyclization pathways. Bulky Lewis Acid catalysts (Green arrow) kinetically favor Path B (C6 attack), yielding the 7-substituted isomer, whereas small protons (Dashed arrow) allow Path A (C2 attack), leading to mixtures.

References

  • Tanwar, B., et al. (2015).[3] "Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines." New Journal of Chemistry, 39, 9824-9833.[3] Link

  • Xu, X., et al. (2018).[1] "Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C-H Activation/Cyclization of Anilines with Alkynes." Organic Letters, 20(3), 566–569.[1] Link

  • Seki, M., & Takahashi, Y. (2021). "Regioselective C-H Azidation of Anilines and Application to Synthesis of Key Intermediate for Pharmaceutical." The Journal of Organic Chemistry, 86(11), 7842–7848. Link

  • Varela Ausec, M. G. (2024).[4] "Synthesis of 7-Substituted Quinolinones from Meta-Substituted Anilines." Senior Independent Study Theses, Paper 11103.[5] Link

  • Zhang, M., et al. (2012).[6] "Efficient synthesis of 2,4-diarylquinolines via Fe(III)trifluoroacetate catalyzed three-component reactions under solvent-free conditions."[6] Heterocycles, 85, 639-649.[6] Link

Sources

Minimizing side reactions in 6-hydroxyquinoline oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in the Synthesis of Quinoline-5,8-dione Ticket ID: #HQ-OX-58-PROTO Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Tar" Trap

Welcome to the technical support hub for quinoline oxidation. If you are here, you are likely facing the "black tar" scenario or isolating the wrong regioisomer.

Oxidizing 6-hydroxyquinoline (6-HQ) to quinoline-5,8-dione is a classic oxidative dearomatization. While the transformation looks simple on paper, the electron-rich phenolic ring is prone to radical coupling (polymerization) and over-oxidation (ring cleavage).

This guide treats your experiment as a system. We will debug the mechanism, patch the protocol, and provide a troubleshooting flowchart for failure modes.

Module 1: Critical Pathway Analysis (The "Why")

To prevent side reactions, you must understand the competition between the Product Pathway and the Failure Pathway .

The Mechanism
  • Activation: The oxidant generates a phenoxy radical or radical cation at the 6-position.

  • The Fork:

    • Path A (Desired): Nucleophilic attack (usually by water or oxidant oxygen) at the C-5 or C-8 position, followed by further oxidation to the quinone.

    • Path B (Failure): The radical couples with another 6-HQ molecule (C-C or C-O coupling), leading to dimers and eventually insoluble black polymers (tar).

Visualizing the Divergence

The following diagram maps the decision points where your reaction succeeds or fails.

G Start 6-Hydroxyquinoline (6-HQ) Radical Phenoxy Radical / Cation (Highly Reactive) Start->Radical Oxidation Trap Trapping by Oxidant/H2O (Fast Kinetics Required) Radical->Trap Excess Oxidant Couple Radical-Radical Coupling (High Conc. / Low Oxidant) Radical->Couple Diffusion Control Ortho Ortho-Oxidation (IBX) Radical->Ortho Wrong Reagent Intermed Hydroquinone Intermediate Trap->Intermed Product Quinoline-5,8-dione (Yellow/Orange Solid) Intermed->Product Dimer Biquinolines (Dimers) Couple->Dimer Tar Polymerization (Black Tar) Dimer->Tar WrongProd Quinoline-6,7-dione Ortho->WrongProd

Caption: Figure 1. Mechanistic divergence in 6-HQ oxidation. Success depends on the rate of "Trapping" exceeding the rate of "Coupling".

Module 2: Protocol Optimization (The "How")

We recommend two distinct protocols based on your scale and selectivity needs.

Protocol A: The "Gold Standard" (Fremy’s Salt)

Best for: High selectivity, Lab scale (<5g), educational/medicinal chemistry. Mechanism: Radical attack via the Teuber reaction.[1]

The System:

  • Buffer is Critical: Fremy’s salt (Potassium nitrosodisulfonate) is unstable in acid. You must maintain pH > 6.8.

  • Phase: Acetone/Water or Methanol/Water.

Step-by-Step:

  • Preparation: Dissolve 6-HQ (1.0 eq) in Methanol.

  • Buffer: Prepare a 0.2 M Sodium Phosphate buffer (pH 7.2).

  • Oxidant Prep: Dissolve Fremy’s Salt (2.2 - 2.5 eq) in the buffer. Note: Solution must be violet.[2] If it turns yellow before addition, the reagent is dead.

  • Addition (The Control Point): Add the buffered Fremy’s solution to the 6-HQ solution dropwise over 30-60 minutes at 0°C - 10°C.

    • Why? Keeping the oxidant in excess relative to the unreacted phenol locally prevents radical coupling.

  • Quench: Extract immediately with DCM once the violet color fades to orange/brown.

Protocol B: The "Scalable" (Ceric Ammonium Nitrate - CAN)

Best for: Scale-up (>10g), robust kinetics. Mechanism: Single Electron Transfer (SET).

The System:

  • Solvent: Acetonitrile/Water (mixed systems prevent solubility issues).

  • Speed: Fast reaction, requires rapid quenching.

Step-by-Step:

  • Dissolution: Dissolve 6-HQ (1.0 eq) in Acetonitrile (ACN).

  • Oxidant Solution: Dissolve CAN (2.2 eq) in water.

  • The Drop: Add CAN solution to the ACN mixture at 0°C.

    • Observation: Color will flash from orange (Ce4+) to pale yellow (Ce3+).[3]

  • Workup: Dilute with water and extract with Ethyl Acetate.

    • Warning: Do not let the reaction sit. Extended exposure to Ce4+ causes ring cleavage (dicarboxylic acids).

Module 3: Troubleshooting (The "Fix")

Diagnose your failure using the symptoms below.

FAQ 1: "My reaction turned into a black, insoluble tar."
  • Diagnosis: Polymerization (The "Bad Path" in Fig 1).

  • Root Cause: The concentration of phenoxy radicals was too high, or the oxidant was added too slowly to the substrate (inverse addition).

  • The Fix:

    • Dilution: Reduce concentration to 0.05 M - 0.1 M.

    • Reverse Addition: If using CAN, add the substrate to the oxidant to ensure the radical always sees an excess of oxidant.

    • Temperature: Lower the temperature to 0°C to slow down diffusion-controlled coupling rates.

FAQ 2: "I isolated a red solid, but NMR shows the wrong protons."
  • Diagnosis: Regio-isomer formation (Ortho-quinone vs. Para-quinone).[4]

  • Root Cause: Use of Hypervalent Iodine (IBX/DMP).

  • Explanation: IBX coordinates with the phenol oxygen and delivers oxygen to the ortho position, favoring quinoline-6,7-dione .

  • The Fix: Switch to Fremy’s Salt or CAN , which favor the para (5,8) position due to electronic resonance stability.

FAQ 3: "Yield is low (<30%) and I see carboxylic acids."
  • Diagnosis: Over-oxidation (Ring Cleavage).

  • Root Cause: Exposure time too long or oxidant too strong (e.g., KMnO4 or excess CAN).

  • The Fix:

    • Monitor: Use TLC every 10 minutes.

    • Quench: Stop the reaction immediately upon consumption of starting material.

    • Stoichiometry: Do not exceed 2.5 equivalents of oxidant.

Module 4: Data & Comparison

FeatureFremy's Salt (Teuber)Ceric Ammonium Nitrate (CAN)IBX / Hypervalent Iodine
Selectivity (5,8-dione) High (Primary Choice)ModerateLow (Favors ortho)
Side Reaction Risk Low (if pH buffered)High (Over-oxidation)Low (Regio-issues)
Scalability Poor (Unstable reagent)ExcellentGood
Primary Failure Mode Reagent decompositionRing cleavageWrong isomer

References

  • Teuber, H. J., & Jellinek, G. (1964). Reactions with Nitrosodisulfonate, XVII. Oxidation of 5-Hydroxyquinoline and 6-Hydroxyquinoline. Chemische Berichte.

  • Crouch, R. D., et al. (1995). Selective Oxidation of Phenols to Quinones.[1][5][6][7] Tetrahedron Letters.[7]

  • Moreno-Dorado, F. J., et al. (2003). Hypervalent Iodine Oxidation of Phenols: Regioselective Synthesis of Quinones.[5][7] Tetrahedron.

  • Weissberger, A. (Ed.).[8] The Chemistry of Heterocyclic Compounds: Quinolines.[9][10] Wiley-Interscience. (Classic Reference for Quinoline Reactivity).

Sources

Technical Support Center: Scale-Up Synthesis of CAS 1261434-11-0

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the scale-up synthesis of 6-Hydroxyquinoline-7-carboxylic acid (CAS 1261434-11-0) .

Product Identity: 6-Hydroxyquinoline-7-carboxylic acid

Target Audience: Process Chemists, Scale-Up Engineers, and R&D Scientists.

Executive Summary

CAS 1261434-11-0 is a critical heterocyclic building block, often utilized in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.[1][2][3] Its amphoteric nature (containing both a basic quinoline nitrogen and acidic phenol/carboxylic acid moieties) presents unique challenges in isolation and purification.

This guide addresses the three primary bottlenecks encountered during the transition from gram-scale to kilogram-scale production:

  • Regioselectivity Control: Ensuring the carboxylic acid is positioned at C7 rather than C5.

  • Reaction Safety: Managing the violent exotherms associated with Skraup-type cyclizations.

  • Purification Efficiency: Overcoming filtration issues caused by zwitterionic "mud" formation.

Module 1: Critical Process Parameters (CPPs) & Synthetic Route

The Challenge: Regiocontrol in Quinoline Formation

The most robust route to CAS 1261434-11-0 is the Skraup Cyclization (or modified Doebner-Miller) utilizing 5-Aminosalicylic Acid (5-ASA) as the starting material.

Why this route? Direct carboxylation of 6-hydroxyquinoline (Kolbe-Schmitt) typically favors the C5 position (kinetic product), yielding the undesired 5-carboxylic acid isomer. Starting with 5-ASA pre-installs the carboxyl group. The challenge lies in directing the ring closure to the C4 position of the aniline ring (yielding the 7-carboxy quinoline) rather than C6 (yielding the 5-carboxy quinoline).

Troubleshooting Guide: Reaction Engineering
SymptomProbable CauseCorrective Action
High levels of 5-carboxy isomer Ring closure occurred at the sterically crowded C6 position.Switch Oxidant/Catalyst: Use a milder oxidant (e.g., Sodium m-nitrobenzenesulfonate) to moderate kinetics. Ensure the reaction temperature is strictly controlled (135–140°C) to favor the thermodynamic product (closure at C4).
Violent Exotherm / Runaway Uncontrolled addition of glycerol or acrolein precursor.Dosing Control: Do NOT add all reagents at once. Use a semi-batch protocol: dose glycerol/acrolein over 4–6 hours into the hot acid/aniline mixture. Use a reaction calorimeter (RC1) to map heat flow.
Black Tar Formation Polymerization of acrolein or oxidation of phenol.Add Polymerization Inhibitor: Introduce hydroquinone or use a modified Skraup with dilute sulfuric acid (60-70%) rather than concentrated oleum.

Module 2: Work-up & Isolation (The "Zwitterion Trap")

The Challenge: The Isoelectric Point (pI)

6-Hydroxyquinoline-7-carboxylic acid behaves as a zwitterion. At low pH, it is a soluble cation; at high pH, it is a soluble dianion. It only precipitates cleanly at its isoelectric point (pI), which is typically around pH 3.5–4.5.

Common Failure Mode: Users often neutralize the reaction mixture too quickly, trapping inorganic salts and impurities inside the precipitating "mud," leading to unfilterable slurries.

Protocol: Controlled Isoelectric Precipitation
  • Dilution: Quench the acidic reaction mixture into ice water (maintain T < 20°C).

  • Clarification: Filter the acidic solution through Celite to remove black tar/polymers before neutralization.

  • pH Adjustment:

    • Slowly add 50% NaOH or NH₄OH.

    • Critical Stop: Pause at pH 2.0. Seed the solution with pure crystals of CAS 1261434-11-0.

    • Aging: Stir for 1 hour to allow crystal growth.

    • Final Adjustment: Continue slow addition to pH 4.0 (Target pI).

  • Digestion: Heat the slurry to 50°C for 2 hours (Ostwald ripening) to coarsen particles, then cool to 5°C before filtration.

Module 3: Impurity Profile & Quality Control

Impurity Identification
ImpurityOriginRemoval Strategy
5-Carboxy Isomer Regioisomer from C6 cyclization.Recrystallization: Dissolve in hot DMF or Acetic Acid. The 7-isomer is typically less soluble and crystallizes out first.
6-Hydroxyquinoline Decarboxylation of product (thermal degradation).Avoid High T: Do not exceed 150°C during synthesis. Ensure drying is done under vacuum at <60°C.
Inorganic Salts Trapped during rapid precipitation.Reslurry: Wash the wet cake with hot water (pH 4) to dissolve trapped Na₂SO₄ or (NH₄)₂SO₄.

Visualizing the Process Logic

The following diagram illustrates the decision pathways for the synthesis and purification of CAS 1261434-11-0.

SynthesisWorkflow Start Start: 5-Aminosalicylic Acid Reagents Add Glycerol + H2SO4 + Oxidant (Skraup Conditions) Start->Reagents Cyclization Cyclization Reaction (135-140°C) Reagents->Cyclization CheckExotherm Is Exotherm Controlled? Cyclization->CheckExotherm Dosing Switch to Semi-Batch Dosing CheckExotherm->Dosing No (Runaway) Quench Quench into Ice Water (Acidic Solution) CheckExotherm->Quench Yes Dosing->Cyclization Clarify Celite Filtration (Remove Tars) Quench->Clarify Neutralize Adjust pH to 2.0 -> Seed -> pH 4.0 Clarify->Neutralize Filter Filtration & Wash Neutralize->Filter Product Final Product: 6-Hydroxyquinoline-7-carboxylic acid Filter->Product

Caption: Workflow for the controlled synthesis of CAS 1261434-11-0, highlighting critical safety checks and purification steps.

Mechanism of Impurity Formation

Understanding why the wrong isomer forms is key to prevention.

ImpurityPath Substrate 5-Aminosalicylic Acid Intermediate Enamine Intermediate Substrate->Intermediate + Glycerol/H+ PathA Cyclization at C4 (Sterically Favored) Intermediate->PathA Major Pathway PathB Cyclization at C6 (Sterically Hindered by COOH) Intermediate->PathB Minor Pathway (High T / Fast Kinetics) Target Target: 7-Carboxy Isomer PathA->Target Impurity Impurity: 5-Carboxy Isomer PathB->Impurity

Caption: Mechanistic bifurcation showing how steric hindrance directs the formation of the desired 7-carboxy isomer.

References

  • Title: Synthesis method of 7-hydroxyquinoline-4-carboxylic acid (Analogous Chemistry).
  • Skraup Reaction Safety & Scale-up : Title: Scale-up of the Skraup Reaction for Quinoline Synthesis.[4] Source: Organic Process Research & Development (General Reference for Skraup Safety). URL:[Link]

  • Chemical Identity Verification : Title: 6-Hydroxyquinoline-7-carboxylic acid Product Page.[1][2][3][5][6][7] Source: BLD Pharm / PubChem. URL:[Link]

  • Zwitterion Purification Techniques : Title: Isoelectric Precipitation of Amino Acids and Amphoteric Molecules. Source: Chemical Engineering Science.[5] URL:[Link]

Sources

Validation & Comparative

Comprehensive 1H NMR Spectrum Analysis: 6-Hydroxyquinoline-7-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 6-hydroxyquinoline-7-carboxylic acid , a critical scaffold in medicinal chemistry and coordination complex design. This guide is structured to offer autonomy in experimental design while ensuring scientific rigor.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary & Structural Context

6-Hydroxyquinoline-7-carboxylic acid represents a bifunctional chelating agent and a zwitterionic pharmacophore. Its analysis requires a nuanced understanding of substituent effects on the quinoline core. Unlike its isomer 8-hydroxyquinoline-7-carboxylic acid , the 6-hydroxy analog presents a unique proton environment where the hydroxyl group (electron-donating) and carboxylic acid (electron-withdrawing) are ortho to each other but located on the benzenoid ring (positions 6 and 7).

Key Analytical Challenge: The compound exists in equilibrium between neutral, zwitterionic, and anionic forms depending on the solvent pH. This guide focuses on the DMSO-d6 (neutral/zwitterionic dominant) profile, comparing it against its parent compound, 6-hydroxyquinoline , to validate peak assignments.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral integrity, follow this optimized protocol. This workflow is designed to prevent common artifacts such as peak broadening due to exchangeable protons.

Step 1: Sample Preparation
  • Solvent Choice: DMSO-d6 (99.9% D) is the primary solvent. It stabilizes the zwitterionic form and slows proton exchange, allowing for the observation of labile -OH and -COOH protons.

  • Concentration: Prepare a 10-15 mM solution (approx. 2-3 mg in 0.6 mL). Higher concentrations may induce stacking interactions, shifting aromatic peaks upfield.

  • Additives: If peaks are broad, add 1-2 drops of D₂O to collapse exchangeable protons (OH, COOH) and simplify the aromatic region. Note: This will eliminate the signals at >10 ppm.

Step 2: Acquisition Parameters (400-600 MHz)
  • Pulse Sequence: Standard zg30 or zg90.

  • Relaxation Delay (D1): Set to 2.0 - 5.0 s to ensure full relaxation of the isolated aromatic protons (H5, H8), which often have longer T1 times.

  • Scans (NS): Minimum 64 scans for adequate S/N ratio.

  • Temperature: 298 K (25°C).

Step 3: Workflow Diagram

NMR_Workflow Sample Solid Sample (6-OH-7-COOH-Quinoline) Solvent Solvent Selection DMSO-d6 (Primary) Sample->Solvent Prep Dissolution (10-15 mM) Solvent->Prep Acq Acquisition (D1 = 5s, NS = 64) Prep->Acq Process Processing (LB = 0.3 Hz, Phase) Acq->Process Analysis Peak Assignment (Coupling Analysis) Process->Analysis Analysis->Prep If peaks broad (Add D2O)

Figure 1: Optimized NMR workflow ensuring detection of labile protons and resolution of aromatic multiplets.

Spectral Analysis & Assignment Logic

The assignment relies on the "Substituent Effect" method, using 6-hydroxyquinoline as the reference standard. The introduction of the electron-withdrawing Carboxylic Acid (-COOH) group at position 7 induces predictable shifts.

Comparative Chemical Shift Table (DMSO-d6)
Proton Position6-Hydroxyquinoline (Parent) [Ref 1]6-OH-7-COOH-Quinoline (Target) [Predicted]MultiplicityCoupling Constant (

)
Assignment Logic
-COOH (7)N/A13.0 - 14.0 br s-Highly deshielded acidic proton.
-OH (6)10.0511.0 - 12.0 br s-H-bonding with adjacent COOH deshields this further.
H2 8.678.80 - 8.95 dd~4.2, 1.6 HzDeshielded by Pyridine N; slight long-range deshielding by COOH.
H4 8.148.30 - 8.45 dd~8.0, 1.6 HzPeri-effect from H5; inductive effect from ring system.
H8 7.88 (d)8.50 - 8.70 s-Diagnostic Peak. Ortho to COOH (strong deshielding). Isolated singlet.
H3 7.407.50 - 7.60 dd~8.0, 4.2 HzShielded beta-position on pyridine ring.
H5 7.33 (d)7.20 - 7.40 s-Ortho to OH (shielding), Meta to COOH. Remains upfield. Isolated singlet.
Detailed Mechanistic Assignment
The Pyridine Ring (H2, H3, H4)

The signals for protons 2, 3, and 4 retain the characteristic "ABX" or "AMX" splitting pattern of the quinoline core.

  • H2 (Closest to N): Appears most downfield (~8.8 ppm) as a doublet of doublets (dd).

  • H3 (Beta to N): Appears most upfield in the pyridine set (~7.5 ppm) due to resonance shielding from the nitrogen lone pair.

  • H4 (Gamma to N): Intermediate shift (~8.4 ppm), showing strong coupling to H3 (

    
     Hz) and meta-coupling to H2 (
    
    
    
    Hz).
The Benzene Ring (H5, H8) - The Key Differentiator

In the parent 6-hydroxyquinoline, H5, H7, and H8 form a coupled system. In 6-hydroxyquinoline-7-carboxylic acid , positions 6 and 7 are substituted.

  • H5: Located at position 5. It is ortho to the electron-donating Hydroxyl group (at 6). This shielding effect keeps H5 relatively upfield (~7.3 ppm). It appears as a singlet because its neighbors (C4 and C6) have no protons (C6 has OH). Note: Weak long-range coupling to H4 (epi-zig-zag) may cause slight broadening.

  • H8: Located at position 8.[1][2][3] It is ortho to the electron-withdrawing Carboxylic Acid (at 7). This causes a significant downfield shift (deshielding) to ~8.6 ppm. Like H5, it appears as a singlet .

Structural Logic Diagram

Assignment_Logic Core Quinoline Core Pos6 Position 6: -OH (Electron Donor) Core->Pos6 Pos7 Position 7: -COOH (Electron Withdrawing) Core->Pos7 H5 H5 Proton Ortho to OH -> Shielded (Upfield ~7.3 ppm) Pos6->H5 Shielding (+) H8 H8 Proton Ortho to COOH -> Deshielded (Downfield ~8.6 ppm) Pos7->H8 Deshielding (-) Comparison Result: H8 is >1.0 ppm downfield of H5 H5->Comparison H8->Comparison

Figure 2: Electronic substituent effects determining the chemical shift separation between H5 and H8.

Comparative Analysis: Target vs. Alternatives

To validate the identity of 6-hydroxyquinoline-7-carboxylic acid, it is essential to distinguish it from its structural isomers and parent compounds.

Comparison 1: Vs. 8-Hydroxyquinoline-7-Carboxylic Acid (Isomer)

This is the most common confusion point. The isomer has the OH at position 8 and COOH at 7 (or vice versa depending on synthesis).

  • Target (6-OH-7-COOH): H5 and H8 are para to each other across the ring system (1,4-relationship on the benzene ring). They appear as two isolated singlets .

  • Isomer (8-OH-5-COOH or similar): If protons are adjacent (e.g., H5 and H6 in a 7,8-substituted system), they will appear as doublets with an ortho-coupling constant (

    
     Hz).
    
  • Differentiation: If the aromatic region shows two sharp singlets (plus the pyridine signals), it confirms the 6,7-substitution pattern (leaving 5 and 8 isolated).

Comparison 2: Vs. 6-Hydroxyquinoline (Parent)
  • Spectral Change: The parent has a complex multiplet for H7/H8. The target simplifies this region into singlets.[4]

  • Acid Peak: The parent lacks the broad singlet at >12 ppm.

References

  • National Institutes of Health (NIH) PubChem. (2025). Compound Summary: 6-Hydroxyquinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis and Characterization of Hydroxyquinoline Derivatives. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2010). Spectroscopic characterization of hydroxyquinoline carboxylic acids. Retrieved from [Link]

Sources

FTIR characteristic peaks for carboxylic acid and hydroxyl groups

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Differentiating Carboxylic Acid and Hydroxyl Groups with FTIR Spectroscopy

For researchers, scientists, and professionals in drug development, precise characterization of functional groups is a cornerstone of molecular analysis. Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and non-destructive technique for this purpose. This guide provides an in-depth comparison of the FTIR spectral signatures of two of the most common and vital functional groups: carboxylic acids (-COOH) and hydroxyls (-OH). Understanding their distinct vibrational characteristics is paramount for accurate structural elucidation and quality control.

The Vibrational Language of Molecules: A Primer on FTIR

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations.[1][2] Each type of bond (e.g., O-H, C=O) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" for a molecule.[1] The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹), providing a detailed map of the functional groups present.

Distinguishing Features: Carboxylic Acids vs. Hydroxyl Groups

While both functional groups contain a hydroxyl (-OH) moiety, their spectral appearances are dramatically different due to the influence of the adjacent carbonyl group (C=O) in carboxylic acids and the extensive hydrogen bonding it promotes.

The Hydroxyl Group (-OH) Signature

In alcohols and phenols, the hydroxyl group's most prominent feature is its O-H stretching vibration.

  • O-H Stretch (Hydrogen-Bonded): This appears as a strong and characteristically broad peak, typically in the 3550-3200 cm⁻¹ region.[1] The broadness is a direct consequence of intermolecular hydrogen bonding, which creates a variety of bond environments, thus a wider range of absorption frequencies.

  • O-H Stretch (Free): In dilute solutions or in the gas phase where hydrogen bonding is minimized, a "free" hydroxyl group will exhibit a sharp, weaker peak at a higher wavenumber, generally between 3640-3610 cm⁻¹.[3]

  • C-O Stretch: A sharp, strong peak corresponding to the C-O stretching vibration is also observed, typically in the 1300-1000 cm⁻¹ range.[3]

The Carboxylic Acid (-COOH) Signature

The carboxylic acid functional group presents a more complex and highly distinctive set of peaks in the FTIR spectrum.

  • O-H Stretch: The most telling feature is an extremely broad O-H stretching band that spans from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[1][4][5][6] This exceptional broadness is due to the very strong hydrogen bonding that occurs when carboxylic acids form stable dimers.[4][7] This broad absorption often overlaps with the C-H stretching peaks.[4][7]

  • C=O Stretch (Carbonyl): A very strong and sharp absorption due to the carbonyl group's stretching vibration is a key indicator.[6] Its position is sensitive to the molecular environment:

    • Saturated Aliphatic Acids: 1760-1690 cm⁻¹[4]

    • Dimeric (Hydrogen-Bonded) Acids: Centered around 1710 cm⁻¹[5]

    • Conjugated (Aromatic) Acids: Shifts to a lower frequency, 1710-1680 cm⁻¹, due to delocalization of pi electrons which weakens the C=O bond.[8][9]

  • C-O Stretch: This vibration, coupled with O-H bending, appears as a medium to strong peak in the 1320-1210 cm⁻¹ region.[4]

  • O-H Bend (Out-of-Plane): A broad, medium-intensity peak may also be visible around 950-910 cm⁻¹.[3][4]

Comparative Data Summary

The following table summarizes the key FTIR absorption bands for hydroxyl and carboxylic acid groups, providing a quick reference for spectral interpretation.

Functional GroupVibrational ModeWavenumber (cm⁻¹)IntensityPeak ShapeKey Differentiating Notes
Hydroxyl (-OH) O-H Stretch (H-bonded)3550 - 3200StrongBroadLess broad than carboxylic acid O-H stretch.
O-H Stretch (Free)3640 - 3610Medium, SharpSharpObserved in non-H-bonding conditions.[3]
C-O Stretch1300 - 1000StrongSharpConfirms the presence of an alcohol or phenol.[3]
Carboxylic Acid (-COOH) O-H Stretch3300 - 2500StrongVery BroadThe hallmark of a carboxylic acid; extremely broad due to dimerization.[4][5][6]
C=O Stretch1760 - 1690Very StrongSharpThe second key peak; its position indicates saturation or conjugation.[4][6]
C-O Stretch1320 - 1210Medium-StrongSharpCoupled with O-H bending.[4]
O-H Bend (Out-of-Plane)950 - 910MediumBroadAnother useful, though less prominent, indicator.[3][4]

Visualizing the Vibrational Modes

To better understand the atomic motions that give rise to these characteristic peaks, the following diagrams illustrate the primary stretching vibrations for both functional groups.

G cluster_OH Hydroxyl Group Vibrations cluster_COOH Carboxylic Acid Vibrations O1 O H1 H O1->H1 O-H Stretch (3550-3200 cm⁻¹) C1 R C1->O1 C-O Stretch (1300-1000 cm⁻¹) C2 C O2 O C2->O2 C=O Stretch (1760-1690 cm⁻¹) O3 O C2->O3 C-O Stretch (1320-1210 cm⁻¹) H2 H O3->H2 O-H Stretch (3300-2500 cm⁻¹) R2 R R2->C2

Caption: Key stretching vibrations for Hydroxyl and Carboxylic Acid groups.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The integrity of your spectral data hinges on meticulous sample preparation and instrument operation. Attenuated Total Reflectance (ATR) is often the preferred method for its simplicity and minimal sample prep, while the KBr pellet method is a classic technique for solid samples.[10][11]

Workflow for FTIR Analysis using ATR

G A 1. Clean ATR Crystal (e.g., with isopropanol) B 2. Collect Background Spectrum (Measures instrument and ambient environment) A->B C 3. Apply Sample to Crystal (Ensure good contact for solid or liquid) B->C D 4. Apply Pressure (for solids) (Use torque-limited clamp to ensure contact) C->D E 5. Collect Sample Spectrum (Typically co-add 16-64 scans) D->E F 6. Clean Crystal Thoroughly E->F G 7. Process & Analyze Data (Baseline correction, peak picking) E->G

Sources

HPLC Retention Time Comparison of Hydroxyquinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chelation Challenge

Separating hydroxyquinoline (HQ) isomers is not merely a test of hydrophobicity; it is a battle against secondary interactions. While isomers like 2-, 5-, and 6-hydroxyquinoline behave as typical weak bases/acids, 8-hydroxyquinoline (8-HQ, Oxine) presents a unique challenge due to its bidentate chelating ability.

This guide moves beyond simple retention time lists to explain the mechanistic divergence of these isomers. We compare standard C18 workflows against specialized "metal-free" and mixed-mode protocols, proving why standard methods often fail for 8-HQ while succeeding for its isomers.

Mechanistic Insight: Why Isomers Separate Differently

The retention behavior of HQ isomers is governed by two factors: pKa-driven ionization and intramolecular geometry .

The Ortho-Effect and Chelation
  • 8-Hydroxyquinoline: The hydroxyl group at position 8 is adjacent to the ring nitrogen.[1][2] This proximity allows it to form stable 5-membered chelate rings with trace metals (Fe³⁺, Cu²⁺) present in stainless steel HPLC systems or silica packing. This results in severe peak tailing, broadening, or irreversible adsorption.

  • 2-, 4-, 5-, 6-Hydroxyquinoline: The hydroxyl group is distant from the nitrogen. They cannot form stable intramolecular chelates and behave more predictably based on their hydrophobic surface area and pKa.

Ionization Logic (pKa)

Hydroxyquinolines are amphoteric. Retention is drastically altered by pH.

  • Low pH (< 3): Nitrogen is protonated (

    
    ). Molecules are cationic and less retained on C18 unless ion-pairing is used.
    
  • Intermediate pH (5-8): Neutral species dominate (max retention on C18). Risk:[3] 8-HQ precipitation or metal complexation is highest here.

  • High pH (> 10): Phenolic group deprotonates (

    
    ). Molecules are anionic.
    
Visualization: Isomer Behavior Logic

HQ_Behavior cluster_isomers Isomer Structure cluster_mechanism Interaction Mechanism cluster_outcome Chromatographic Outcome HQ8 8-Hydroxyquinoline (OH adjacent to N) Chelation Chelation w/ Metal Ions (Fe3+, Ni2+ in system) HQ8->Chelation High Affinity Hydrophobic Standard Hydrophobic Interaction (C18) HQ8->Hydrophobic HQ_Others 2, 5, 6-Hydroxyquinoline (OH distant from N) HQ_Others->Chelation Negligible HQ_Others->Hydrophobic Dominant Tailing Severe Tailing / Peak Loss Chelation->Tailing Sharp Sharp, Symmetrical Peaks Hydrophobic->Sharp

Figure 1: Mechanistic pathway showing why 8-HQ fails on standard systems while other isomers succeed.

Performance Comparison: Methodologies

The following table contrasts retention behaviors and recommended conditions. Note that retention times (


) are system-dependent; relative elution order and peak quality are the critical metrics.
Table 1: Comparative Retention Behavior of HQ Isomers
IsomerColumn TypeMobile Phase ConditionsRetention CharacteristicKey Challenge
8-Hydroxyquinoline Standard C18 ACN/Water (Neutral pH)Broad, Tailing (

)
Metal Chelation: Irreversible binding to stainless steel frits/tubing.
8-Hydroxyquinoline Primesep 200 (Mixed-Mode)30% ACN, 0.1%

Sharp, Retained (

min)
Requires acidic modifier to suppress chelation.
8-Hydroxyquinoline Polymeric (PRP-1) ACN/Water (pH 10-11)Good SymmetryHigh pH required to deprotonate phenol; silica columns dissolve here.
6-Hydroxyquinoline Newcrom R1 ACN/Water/Formic AcidSharp, Moderate RetentionMinimal. Behaves as a standard weak base.
2-Hydroxyquinoline C18 / Phenyl MeOH/Phosphate Buffer (pH 3)Weak Retention (Elutes early)More polar than 8-HQ due to keto-enol tautomerism capability.
5-Hydroxyquinoline C18 ACN/Acetate Buffer (pH 5)Moderate RetentionSeparation from 8-HQ requires pH optimization (pKa differences).

Critical Note: On a standard C18 column without metal passivation, 8-HQ may not elute at all (ghost peak), while 2-HQ and 6-HQ will elute normally. This is a common source of error in purity analysis.

Validated Experimental Protocols

Protocol A: The "Universal" Method (Recommended for Isomer Mixtures)

This method uses a mixed-mode column to separate isomers based on both hydrophobicity and ionic pKa differences, while suppressing metal chelation.

  • Objective: Simultaneous separation of 8-HQ and non-chelating isomers (5-HQ, 6-HQ).

  • Column: SIELC Primesep 200 (4.6 x 150 mm, 5 µm) or equivalent Mixed-Mode C18/Cation-Exchange.

  • System Suitability: Stainless steel passivation with 0.1% EDTA or use of PEEK tubing is recommended.

Step-by-Step:

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% Phosphoric Acid (

      
      ). (Phosphoric acid masks metal sites).
      
    • Solvent B: Acetonitrile (ACN).[4][5]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar 2-HQ).

    • 2-15 min: 10%

      
       60% B (Linear gradient).
      
    • 15-20 min: 60% B (Wash).

  • Detection: UV @ 250 nm (Isosbestic point region) or 254 nm.

  • Flow Rate: 1.0 mL/min.

Expected Elution Order:

  • 2-Hydroxyquinoline: (Most polar/tautomeric) - Elutes first.

  • 6-Hydroxyquinoline / 5-Hydroxyquinoline: Elute mid-gradient.

  • 8-Hydroxyquinoline: Elutes last (Strongest ionic interaction with mixed-mode phase + hydrophobicity).

Protocol B: The "Traditional" C18 Method (For Non-8-HQ Isomers)

If you are only analyzing 2-, 5-, or 6-HQ and 8-HQ is absent, standard conditions apply.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: 20 mM Ammonium Formate (pH 3.0) / Methanol (70:30).

  • Note: If 8-HQ is present as an impurity, add 5 mM EDTA to the aqueous buffer to sharpen its peak.

Troubleshooting & Optimization Logic

If you observe poor resolution or missing peaks, follow this decision matrix.

Troubleshooting Start Problem: Poor Separation or Tailing Peaks Check8HQ Is 8-Hydroxyquinoline present? Start->Check8HQ Yes8HQ Yes Check8HQ->Yes8HQ No8HQ No (Only 2,5,6-HQ) Check8HQ->No8HQ TailCheck Observation: Broad Tailing Peak? Yes8HQ->TailCheck AddAcid Action: Add 0.1% H3PO4 or EDTA to Mobile Phase TailCheck->AddAcid SystemPass Action: Passivate System (Flush w/ 6N HNO3 if steel) TailCheck->SystemPass ResCheck Observation: Co-elution of Isomers? No8HQ->ResCheck pHAdjust Action: Adjust pH to ~4.0 (Exploit pKa differences) ResCheck->pHAdjust ColChange Action: Switch to Phenyl-Hexyl (Pi-Pi selectivity) ResCheck->ColChange

Figure 2: Troubleshooting workflow for hydroxyquinoline isomer separation.

References

  • Nagiel-Ostaszewski, I., Vavrek, M. T., & Weisburger, J. H. (1991).[6] Separation of hydroxyquinolines by high-performance liquid chromatography. Xenobiotica, 21(6), 751–754.[6]

    • Key Finding: Establishes the necessity of metal-free environments (polymer columns/tubing)
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Application Notes.

    • Key Finding: Demonstrates superior retention of 8-HQ on mixed-mode columns (Primesep) vs C18.
  • BenchChem. (2025).[7] Chromatographic Separation of Quinoline and Isoquinoline Isomers. Technical Support Center.

    • Key Finding: Discusses pKa-dependent separation str
  • Ossowski, T., et al. (2008). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 19(1).

    • Key Finding: Provides pKa data supporting the pH optimization logic for hydroxy-substituted arom

Sources

A Comparative Guide to the Chelating Strength of 6-Hydroxyquinoline vs. 8-Hydroxyquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, the quest for potent and selective metal ion chelators is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, quinolines, and their hydroxylated derivatives, have garnered significant attention. This guide provides an in-depth, objective comparison of the chelating capabilities of two key isomers: 6-hydroxyquinoline and 8-hydroxyquinoline. By elucidating the structural and electronic disparities that govern their metal-binding affinities, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in their selection of chelating agents.

The Decisive Role of Isomeric Position in Chelation

The seemingly subtle difference in the position of the hydroxyl group on the quinoline ring between 6-hydroxyquinoline and 8-hydroxyquinoline results in a profound divergence in their ability to chelate metal ions. This distinction is not merely academic; it has significant implications for their biological activity and practical applications.

8-Hydroxyquinoline (also known as oxine) is a well-established and powerful bidentate chelating agent.[1][2][3][4][5] Its remarkable chelating ability stems from the strategic positioning of the hydroxyl group at the C-8 position, adjacent to the ring nitrogen. This arrangement allows for the formation of a stable five-membered ring upon coordination with a metal ion, a highly favorable conformation in coordination chemistry.[6] The deprotonated hydroxyl oxygen and the lone pair of electrons on the nitrogen atom act as two donor sites, effectively "clamping" onto the metal ion.[1][7][8] This stable chelate formation is the cornerstone of 8-hydroxyquinoline's diverse biological activities, including its well-documented antimicrobial, antifungal, and anticancer properties.[2][3][9] In fact, among the seven isomers of monohydroxyquinoline, only 8-hydroxyquinoline is capable of forming such stable chelate complexes with divalent metal ions.[3][4][9]

Conversely, in 6-hydroxyquinoline, the hydroxyl group is positioned further away from the quinoline nitrogen. This spatial separation precludes the formation of a stable chelate ring involving both the hydroxyl oxygen and the nitrogen atom simultaneously. While the individual functional groups (the hydroxyl and the nitrogen) may exhibit some weak interactions with metal ions, the synergistic effect of chelation is absent. This structural handicap drastically diminishes its chelating strength compared to its C-8 counterpart. Studies have demonstrated that unlike 8-hydroxyquinoline, 6-hydroxyquinoline exhibits little to no biological activity in assays where chelation is the primary mechanism of action.[3]

The following diagram illustrates the fundamental difference in their interaction with a generic divalent metal ion (M²⁺).

G cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis prep_ligand Prepare standard solution of ligand (e.g., 8-hydroxyquinoline) titration_setup Set up titration vessel with a calibrated pH electrode and a magnetic stirrer prep_ligand->titration_setup prep_metal Prepare standard solution of metal salt (e.g., CuSO₄) prep_metal->titration_setup prep_acid Prepare standard solution of strong acid (e.g., HClO₄) prep_acid->titration_setup prep_base Prepare standard solution of carbonate-free strong base (e.g., NaOH) prep_base->titration_setup prep_electrolyte Prepare inert electrolyte solution (e.g., NaClO₄) to maintain constant ionic strength prep_electrolyte->titration_setup titration_steps Perform titrations: 1. Acid alone 2. Acid + Ligand 3. Acid + Ligand + Metal Ion titration_setup->titration_steps titration_data Record pH as a function of added base volume titration_steps->titration_data formation_curves Calculate the average number of ligands attached per metal ion (n̄) and the free ligand concentration (pL) titration_data->formation_curves plot_curves Plot formation curves (n̄ vs. pL) formation_curves->plot_curves calc_constants Determine stepwise stability constants (K₁, K₂, etc.) from the formation curves plot_curves->calc_constants

Caption: Workflow for determining stability constants using potentiometric titration.

Detailed Steps:

  • Solution Preparation: Prepare accurate molar solutions of the ligand, metal salt, strong acid, and strong base in a suitable solvent (often a water-ethanol or water-dioxane mixture to ensure solubility). [10]An inert electrolyte is added to all solutions to maintain a constant ionic strength.

  • Titration: Perform a series of potentiometric titrations at a constant temperature. Typically, three titrations are performed: (a) acid alone, (b) acid + ligand, and (c) acid + ligand + metal ion.

  • Data Analysis: From the titration curves, calculate the average number of ligands bound per metal ion (n̄) and the negative logarithm of the free ligand concentration (pL).

  • Formation Curve: Plot n̄ versus pL to generate the formation curve for the metal-ligand system.

  • Stability Constant Calculation: The stepwise stability constants (log K₁, log K₂, etc.) can be determined from the formation curve. For example, at n̄ = 0.5, pL = log K₁.

Spectrophotometric Analysis (Job's Plot/Method of Continuous Variation)

This method is useful for determining the stoichiometry of a metal-ligand complex and can also be used to determine its stability constant. [11][12][13] Principle: Job's plot, or the method of continuous variation, involves preparing a series of solutions where the mole fraction of the metal and ligand are varied while keeping the total molar concentration constant. The absorbance of these solutions is then measured at a wavelength where the complex absorbs maximally. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.

Experimental Workflow:

G cluster_prep Solution Preparation cluster_measurement Absorbance Measurement cluster_analysis Data Analysis prep_solutions Prepare a series of solutions with varying mole fractions of metal (M) and ligand (L) while keeping the total concentration (C = [M] + [L]) constant find_lambda_max Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex prep_solutions->find_lambda_max measure_absorbance Measure the absorbance of each solution at λ_max find_lambda_max->measure_absorbance plot_data Plot absorbance vs. mole fraction of the ligand measure_absorbance->plot_data determine_stoichiometry Identify the mole fraction at which maximum absorbance occurs to determine the stoichiometry of the complex plot_data->determine_stoichiometry

Caption: Workflow for determining complex stoichiometry using Job's Plot.

Detailed Steps:

  • Solution Preparation: Prepare a series of solutions where the mole fraction of the ligand and metal ion are varied (e.g., from 0.1 to 0.9) while keeping the total molar concentration constant.

  • Wavelength Selection: Identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.

  • Absorbance Measurement: Measure the absorbance of each solution at this λ_max.

  • Job's Plot: Plot the absorbance as a function of the mole fraction of the ligand.

  • Stoichiometry Determination: The mole fraction at which the absorbance is maximal reveals the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 for the ligand indicates a 1:2 metal-to-ligand ratio.

Summary and Concluding Remarks for the Practicing Scientist

The evidence overwhelmingly supports the superior chelating strength of 8-hydroxyquinoline over 6-hydroxyquinoline. This disparity is fundamentally rooted in their molecular structures, with only the 8-hydroxy isomer possessing the ideal geometry for forming a stable, five-membered chelate ring with metal ions.

Key Takeaways:

  • 8-Hydroxyquinoline: A potent, bidentate chelating agent that forms stable complexes with a wide array of metal ions. Its chelating ability is well-quantified with established stability constants. It is the preferred choice for applications requiring strong metal sequestration.

  • 6-Hydroxyquinoline: A significantly weaker chelating agent due to the unfavorable positioning of its hydroxyl group relative to the quinoline nitrogen. It is not suitable for applications where strong chelation is a primary requirement.

For researchers in drug development, the choice between these isomers is clear. If the therapeutic strategy relies on metal chelation—be it for mitigating metal-induced oxidative stress, inhibiting metalloenzymes, or disrupting metal homeostasis in pathogenic microorganisms—8-hydroxyquinoline and its derivatives are the compounds of interest. Conversely, 6-hydroxyquinoline may serve as a useful negative control in experiments designed to probe the role of chelation in the biological activity of quinoline-based compounds. A thorough understanding of these structure-activity relationships is paramount for the rational design of new therapeutic agents and advanced materials.

References

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. ResearchGate. [Link]

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  • Gouveia, L. F., et al. (2025). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. MDPI. [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis Online. [Link]

  • Mane, S. G., et al. (n.d.). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Journal of Chemistry.
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  • Furia, E., et al. (2025). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega. [Link]

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A Comparative Guide to the UV-Vis Absorption Spectra of 6-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced electronic properties of heterocyclic scaffolds is paramount. Among these, the quinoline ring system, particularly 6-hydroxyquinoline and its derivatives, stands out for its prevalence in bioactive molecules and functional materials. This guide provides an in-depth technical comparison of the UV-Vis absorption spectra of 6-hydroxyquinoline derivatives, grounded in experimental data and theoretical principles. We will explore how substituent effects, solvent polarity, and pH modulate the electronic transitions within this important molecular framework.

The Foundational Spectrum of 6-Hydroxyquinoline

6-Hydroxyquinoline, a simple bicyclic aromatic compound, exhibits a UV-Vis absorption spectrum characterized by distinct bands arising from π→π* and n→π* electronic transitions within the quinoline ring. The lone pair of electrons on the nitrogen atom and the hydroxyl group, along with the delocalized π-electrons of the aromatic system, are the primary actors in its electronic behavior. The position and intensity of these absorption bands are sensitive to the molecule's immediate chemical environment, making UV-Vis spectroscopy a powerful tool for probing its interactions.

Comparative Analysis of 6-Hydroxyquinoline Derivatives

The true utility of the 6-hydroxyquinoline scaffold lies in its amenability to chemical modification. The introduction of various substituents at different positions on the quinoline ring can dramatically alter its electronic absorption properties. This section compares the UV-Vis spectra of several 6-hydroxyquinoline derivatives to elucidate the impact of these modifications.

Substituent Effects: A Tale of Electron Donors and Acceptors

The electronic nature of a substituent plays a crucial role in modulating the energy of the π→π* transitions. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert opposing effects on the electron density of the quinoline ring, leading to predictable shifts in the absorption maxima (λmax).

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), and methoxy (-OCH3) groups increase the electron density of the aromatic system. This generally leads to a destabilization of the ground state and a stabilization of the excited state, resulting in a lower energy transition and a bathochromic (red) shift of the λmax.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2) and cyano (-CN) withdraw electron density from the quinoline ring. This stabilizes the ground state more than the excited state, increasing the energy gap for the π→π* transition and causing a hypsochromic (blue) shift in the λmax.

Table 1: Comparison of UV-Vis Absorption Maxima (λmax) of 6-Hydroxyquinoline and its Derivatives in Methanol

CompoundSubstituent(s)λmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
QuinolineNone226, 277, 31339810, 3981, 3162[1]
6-Hydroxyquinoline-OH~345Not specified[2]
6-Methoxyquinoline-OCH3Not specifiedNot specified[2]
2-formyl-6-methoxy-3-carbethoxy quinoline-CHO, -COOEt, -OCH3255, 33720000, 6300[3]
4,6-dihydroxyquinolin-2(1H)-one-OH, =ONot specifiedNot specified[4]

Note: Comprehensive, directly comparable experimental data for a wide range of 6-hydroxyquinoline derivatives in a single solvent is limited in the available literature. The data presented is a compilation from various sources and may have been collected under slightly different conditions.

The Influence of Solvent Polarity (Solvatochromism)

The polarity of the solvent can significantly impact the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. This effect is particularly pronounced for polar molecules like 6-hydroxyquinoline, where the dipole moment changes upon electronic excitation.

  • π→π* Transitions: For π→π* transitions, the excited state is generally more polar than the ground state. In such cases, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic shift.

  • n→π* Transitions: In contrast, for n→π* transitions, the ground state is typically more polar due to the presence of lone pairs. Polar solvents will stabilize the ground state to a greater extent through hydrogen bonding or dipole-dipole interactions. This increases the energy required for the transition, resulting in a hypsochromic shift.

The Critical Role of pH: Protonation and Deprotonation

The UV-Vis spectrum of 6-hydroxyquinoline is highly sensitive to pH due to the presence of two ionizable groups: the phenolic hydroxyl group and the heterocyclic nitrogen atom.[5] Depending on the pH of the solution, 6-hydroxyquinoline can exist in its neutral, protonated (cationic), or deprotonated (anionic) form, each with a distinct absorption spectrum.

  • Acidic Conditions (Low pH): In acidic solutions, the nitrogen atom of the quinoline ring becomes protonated, forming a quinolinium cation. This generally leads to a bathochromic shift in the absorption bands compared to the neutral molecule.

  • Basic Conditions (High pH): Under basic conditions, the hydroxyl group is deprotonated, forming a phenolate anion. This results in a significant bathochromic shift and an increase in the molar absorptivity, as the phenolate is a stronger electron-donating group than the neutral hydroxyl group.

Figure 1: pH-dependent species of 6-hydroxyquinoline.

G Cationic Cationic (Low pH) Neutral Neutral Cationic->Neutral + H⁺ Anionic Anionic (High pH) Neutral->Anionic + OH⁻ G cluster_prep Sample Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Dilute Prepare Working Dilutions Stock->Dilute Blank Record Solvent Blank Dilute->Blank Measure Measure Sample Spectra Blank->Measure Identify Identify λmax Measure->Identify Calculate Calculate Molar Absorptivity Identify->Calculate

Caption: A streamlined workflow for obtaining and analyzing UV-Vis absorption spectra of 6-hydroxyquinoline derivatives.

Conclusion

The UV-Vis absorption spectra of 6-hydroxyquinoline derivatives offer a rich source of information about their electronic structure and chemical environment. By systematically analyzing the effects of substituents, solvent polarity, and pH, researchers can gain valuable insights into the fundamental properties of these versatile molecules. This guide provides a framework for comparing the spectral properties of different 6-hydroxyquinoline derivatives, supported by established theoretical principles and a robust experimental protocol. As the quest for novel pharmaceuticals and functional materials continues, a thorough understanding of the spectroscopic behavior of these compounds will remain an indispensable tool for innovation.

References

  • Nycz, J. E., Szala, M., Malecki, G. J., Nowak, M., & Kusz, J. (2014). Synthesis, spectroscopy and computational studies of selected hydroxyquinolines and their analogues. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 117, 351-359. Available at: [Link]

  • Poizat, O., Bardez, E., & Valeur, B. (1990). Picosecond Dynamics of the Photoexcited 6-Methoxyquinoline and 6-Hydroxyquinoline Molecules in Solution. The Journal of Physical Chemistry, 94(12), 4875-4881. Available at: [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. M. (2023). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Advances, 13(1), 245-257. Available at: [Link]

  • Ebenazer, A. F., Saravanabhavan, M., Ramesh, K. S., Muhammad, S., Al-Sehemi, A. G., & Sampathkumar, N. (2021). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Journal of Molecular Structure, 1239, 130519. Available at: [Link]

  • El-Sayed, W. M., Ali, O. M., & Abdel-Wahab, B. F. (2021). Novel 6-hydroxyquinolinone derivatives: Design, synthesis, antimicrobial evaluation, in silico study and toxicity profiling. Journal of computational chemistry, 42(22), 1561–1578. Available at: [Link]

  • Gautam, P., & Sahoo, S. K. (2014). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 52(1), 57-62. Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis data for compounds 5-18 a. Retrieved from [Link]

  • Santos, G. V. S., et al. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. Available at: [Link]

  • Journal of the American Chemical Society. (n.d.). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Available at: [Link]

  • Nycz, J., et al. (2010). Synthesis, spectroscopy and computational studies of some biologically important hydroxyhaloquinolines and their novel derivatives. Semantic Scholar. Available at: [Link]

  • dos Santos, G. V., da Silva, A. B., & da Silva, L. C. (2017). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline, concentration = 10⁻³ mol. L⁻¹. ResearchGate. Available at: [Link]

  • Cohen, B., & Huppert, D. (2005). 6-hydroxyquinoline-N-oxides: a new class of "super" photoacids. Journal of the American Chemical Society, 127(23), 8534–8544. Available at: [Link]

  • Kanungo, B., & Singh, P. (2015). Design, synthesis and photophysical properties of 8-hydroxyquinoline-functionalized tripodal molecular switch as a highly selective sequential pH sensor in aqueous solution. RSC Advances, 5(56), 45205-45216. Available at: [Link]

  • Cipurković, A., et al. (2021). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. ResearchGate. Available at: [Link]

  • Bardez, E., Chatelain, A., Larrey, B., & Valeur, B. (1997). Photoinduced Coupled Proton and Electron Transfers. 1. 6-Hydroxyquinoline. The Journal of Physical Chemistry A, 101(41), 7786-7792. Available at: [Link]

  • Li, Y., et al. (2005). [Spectroscopic properties of 7-hydroxyquinoline in polymeric matrices]. Guang pu xue yu guang pu fen xi = Guang pu, 25(10), 1640-1643. Available at: [Link]

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A Senior Application Scientist's Guide to the Purity Determination of Quinoline Carboxylic Acids by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Quinoline Carboxylic Acid-Based Pharmaceuticals

Quinoline carboxylic acids represent a vital scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents, including notable antimalarials and antibacterials.[1] As with any Active Pharmaceutical Ingredient (API), ensuring its purity is not merely a quality control metric; it is a fundamental requirement for safety and efficacy. Impurities, which can arise from the synthesis process, degradation, or storage, can be benign, but they can also be toxic, pharmacologically active, or otherwise detrimental to the final drug product.[2][3]

Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), mandate rigorous impurity profiling.[4] The ICH Q3A(R2) guideline, for instance, stipulates that any impurity present in a new drug substance at a level of 0.10% or higher must be identified and characterized.[2][5] This stringent threshold necessitates analytical techniques that offer both exceptional sensitivity and specificity.

This guide provides an in-depth comparison of analytical methodologies for the purity determination of quinoline carboxylic acids, establishing Liquid Chromatography-Mass Spectrometry (LC-MS) as the definitive technique. We will explore the causality behind experimental choices, present validated protocols, and offer a clear, objective comparison with alternative methods, supported by experimental principles.

The Analytical Imperative: Why LC-MS is the Gold Standard

The challenge in analyzing quinoline carboxylic acids lies in their physicochemical properties. They are typically polar, non-volatile, and can be thermally labile, making them unsuitable for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) which require volatilization.[6] While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a workhorse in many QC labs, its utility is limited. It struggles with non-chromophoric impurities, and its ability to differentiate between co-eluting species is poor, often leading to an incomplete purity profile.[7]

LC-MS, and particularly its tandem MS/MS iteration, overcomes these limitations by integrating the superior separation capabilities of HPLC with the unparalleled sensitivity and specificity of mass spectrometry.[8][9] The mass spectrometer serves as a highly specific detector, capable of distinguishing compounds based on their mass-to-charge ratio (m/z), providing molecular weight information and, through fragmentation, structural details. This makes it indispensable for identifying unknown impurities and confirming the identity of known ones.[10]

Comparative Analysis of Key Techniques

To contextualize the superiority of LC-MS, it is essential to compare it objectively against other common analytical techniques.

Parameter LC-MS / LC-MS/MS HPLC-UV/DAD GC-MS NMR Spectroscopy
Selectivity Very High (based on m/z)Moderate (based on retention time & UV spectra)High (for volatile compounds)Very High (structural information)
Sensitivity Very High (pg to fg levels)Moderate (ng to µg levels)High (pg levels)Low (µg to mg levels)
Applicability Broad (polar, non-volatile, thermally labile compounds)Broad (compounds with a UV chromophore)Limited (volatile, thermally stable compounds)Broad (requires pure, isolated sample)
Impurity ID Excellent (provides MW and structural fragments)Limited (requires reference standards)Excellent (for amenable compounds)Gold standard for structure elucidation
Quantification ExcellentExcellent (primary QC method)ExcellentGood (quantitative NMR is possible)
Throughput HighHighModerateLow
Primary Use Case Definitive identification and quantification of known and unknown impurities.Routine QC, quantification of known, UV-active impurities.Analysis of residual solvents and volatile impurities.Absolute structure elucidation of isolated impurities.

This comparison underscores that while techniques like HPLC-UV have their place for routine quality control, only LC-MS provides the comprehensive data required for full impurity profiling and characterization as demanded by modern regulatory standards.[5]

Workflow for Impurity Profiling

A robust impurity profiling workflow is systematic, beginning with detection and culminating in structural characterization and quantification.

G cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Quantification & Reporting A Sample Receipt (API Batch) B Develop High-Resolution LC Method A->B C Screening using LC-MS (Full Scan) B->C D Data Processing: Peak Detection & Alignment C->D E Compare to Reference Standard & Blanks D->E F Is Impurity > 0.1%? (ICH Q3A Threshold) E->F G LC-MS/MS Analysis (Fragmentation for Structural Clues) F->G Yes L Quantify Impurities in Batches F->L No (Report as Unspecified) H Propose Structure G->H I Isolate Impurity (e.g., Prep-LC) H->I J Definitive Structure Elucidation (e.g., NMR Spectroscopy) I->J K Validate Quantitative LC-MS Method (ICH Q2) J->K K->L M Generate Certificate of Analysis (CoA) L->M

General workflow for pharmaceutical impurity profiling.

A Validated LC-MS Protocol for Purity Analysis of Quinoline-2-Carboxylic Acid

This protocol describes a self-validating system for the identification and quantification of impurities in a Quinoline-2-Carboxylic Acid (Quinaldic Acid) drug substance. The use of a high-resolution mass spectrometer allows for confident identification, while the validated chromatographic method ensures accurate quantification.[11][12]

Materials and Reagents
  • API Sample: Quinoline-2-Carboxylic Acid

  • Reference Standard: USP/Ph. Eur. grade Quinoline-2-Carboxylic Acid

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water

  • Mobile Phase Additives: LC-MS grade Formic Acid (≥99%)

  • Glassware: Class A volumetric flasks and autosampler vials

Instrument and Conditions
  • LC System: UHPLC system capable of binary gradient elution.

  • MS System: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

  • Chromatographic Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size). The choice of a C18 column is based on its proven robustness and retention capabilities for moderately polar aromatic compounds like quinoline carboxylic acids.

Table 2: Optimized LC-MS Parameters

Parameter Setting Rationale
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer, ideal for MS, aids in protonation for positive ion mode.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier providing good elution strength for impurities.
Gradient Elution 5% B to 95% B over 15 minEnsures separation of early-eluting polar impurities and late-eluting non-polar impurities.
Flow Rate 0.3 mL/minOptimal for a 2.1 mm ID column to ensure sharp peaks and efficient ionization.
Column Temp. 40 °CImproves peak shape and ensures reproducible retention times.
Injection Volume 2 µLMinimizes potential for column overload while providing sufficient sensitivity.
Ionization Mode ESI Positive & NegativePositive mode protonates the quinoline nitrogen; negative mode deprotonates the carboxylic acid. Running both provides comprehensive data.[10]
Scan Mode Full Scan (m/z 100-1000)For initial screening and identification of all potential impurities.
MS/MS Mode Data-Dependent Acquisition (DDA)Automatically triggers fragmentation of the most intense ions for structural elucidation.
Standard and Sample Preparation
  • Stock Standard (1.0 mg/mL): Accurately weigh ~25 mg of Quinoline-2-Carboxylic Acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with 50:50 Methanol/Water.

  • Working Standard (0.1% Level, 1.0 µg/mL): Dilute the Stock Standard 1:1000. This concentration is critical for verifying the sensitivity of the method at the ICH identification threshold.[5]

  • Sample Solution (1.0 mg/mL): Prepare the API sample in the same manner as the Stock Standard. This concentration allows for the detection of impurities at the 0.05% reporting threshold.

Experimental and Data Analysis Workflow

The analytical run is designed to be a self-validating system, including checks for sensitivity, resolution, and mass accuracy.

cluster_data_analysis Data Analysis start Begin Analysis prep Prepare Standards & Sample (1.0 mg/mL) start->prep inject_blank Inject Blank (50:50 MeOH/Water) prep->inject_blank inject_std Inject Working Standard (0.1% Level) inject_blank->inject_std inject_sample Inject API Sample (Triplicate Injections) inject_std->inject_sample process Data Acquisition (Full Scan & DDA MS/MS) inject_sample->process peak_detect Peak Detection & Integration process->peak_detect impurity_id Impurity Identification: - Mass Accuracy (<5 ppm) - MS/MS Fragmentation Pattern peak_detect->impurity_id quant Quantification: Area % of Unknowns vs. API Peak impurity_id->quant compare Compare to 0.1% Threshold quant->compare report Generate Final Report: - Chromatograms - Impurity Table (RT, m/z, Area %) - Pass/Fail vs. Specification compare->report end End report->end

Step-by-step workflow for LC-MS purity analysis.

Causality in Data Analysis:

  • Blank Injection: The initial blank injection is crucial to ensure that no system peaks or carryover will be misidentified as impurities.

  • Working Standard Injection: This confirms the system has sufficient sensitivity to detect impurities at the 0.1% threshold. The retention time and mass accuracy of this peak serve as a system suitability check.

  • Impurity Identification: High-resolution mass data is key. An observed mass of an impurity with <5 ppm error from a calculated elemental formula provides strong evidence of its identity.[10] The MS/MS fragmentation pattern acts as a structural fingerprint, allowing for differentiation between isomers and elucidation of unknown structures.

  • Quantification by Area Percent: In the absence of reference standards for every impurity, relative quantification using area percent is a standard industry practice. It assumes the ionization efficiency of the impurities is similar to the API, which is a reasonable starting point for structurally related compounds.

Conclusion: Embracing Certainty with LC-MS

For the comprehensive purity determination of quinoline carboxylic acids, LC-MS is not just a superior option; it is an essential one. It provides an unparalleled depth of information, allowing researchers and drug developers to move beyond simple detection to confident identification and accurate quantification of impurities.[9] This capability is critical for meeting stringent regulatory expectations, ensuring the safety and quality of pharmaceutical products, and accelerating the drug development process. By understanding the principles behind the method and implementing robust, validated protocols, scientists can harness the full power of LC-MS to deliver data with the highest degree of scientific integrity.

References

  • Kymos. (2024). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. [Link]

  • Veerareddy, A. (2025). Analytical Method Development and Validation in Pharmaceuticals. LinkedIn. [Link]

  • IJCRT. (n.d.). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. IJCRT.org. [Link]

  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?[Link]

  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS for Impurity Testing. [Link]

  • PharmaTutor. (2018). Impurity Profiling In Pharmaceuticals: A Review. [Link]

  • Singh, R. M. (n.d.). Regulatory Aspects and Impurity Profiling of Pharmaceutical Products. CDSCO. [Link]

  • Bonthagarala, B. (2022). ICH GUIDELINES FOR IMPURITY PROFILE. ResearchGate. [Link]

  • Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • Shimadzu. (n.d.). Comparison of LCMS and other techniques. [Link]

  • ResearchGate. (2012). Can peak purity be analysed using methods other than photo diode array detector?[Link]

  • Kočar, D., et al. (2013). Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. Arkivoc. [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). Quinaldic Acid. [Link]

  • Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. [Link]

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. [Link]

  • ACS Publications. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

  • Dergipark. (2016). UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae. [Link]

  • PMC. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

Sources

Elemental Analysis Standards for C10H7NO3: A Technical Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for C10H7NO3 Compounds (Focus: Kynurenic Acid) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the drug development pipeline, C10H7NO3—most notably the tryptophan metabolite Kynurenic Acid (KYNA) —represents a critical scaffold for neuroprotective and immunomodulatory therapeutics.[1] However, validating the purity of this heterocyclic aromatic acid via Elemental Analysis (EA) presents distinct challenges: high thermal stability, potential for incomplete combustion (coking), and hygroscopic tendencies of the carboxylic moiety.

This guide objectively compares calibration standards suitable for C10H7NO3 analysis, outlines a self-validating combustion protocol, and provides the mechanistic logic required to achieve <0.3% error tolerances.

Part 1: The Analyte Challenge (C10H7NO3)

To select the correct standard, we must first understand the adversary. Kynurenic acid (4-Hydroxyquinoline-2-carboxylic acid) is not a simple organic molecule; it is a refractory material in the context of flash combustion.

PropertyValueImplication for Elemental Analysis
Formula C₁₀H₇NO₃High Carbon (63.49%) relative to Hydrogen.
Structure Bicyclic Aromatic (Quinoline)Requires high-temperature oxidation to break the ring system.
Melting Point >270°C (dec.)[2]High thermal stability increases risk of "soot" formation (low C results).
Functional Groups Carboxylic Acid (-COOH)Susceptible to moisture uptake; requires rigorous drying.

Theoretical Composition (Target Values):

  • Carbon: 63.49%

  • Hydrogen: 3.73%

  • Nitrogen: 7.40%

  • Oxygen: 25.37%

Part 2: Comparative Analysis of Calibration Standards

You should rarely use the analyte itself as a primary calibration standard due to cost and purity variability. Instead, you must select a Certified Reference Material (CRM) that mimics the combustion kinetics and C:N ratio of C10H7NO3.

The Contenders
StandardFormula%NMatch RatingTechnical Verdict
Acetanilide C₈H₉NO10.36High The Gold Standard. Structurally similar (aromatic ring + N-functionality). Excellent stability and combustion profile.[3]
Sulfanilamide C₆H₈N₂O₂S16.27Medium The Specialist. Use only if your C10H7NO3 derivative contains Sulfur. The high N content (16%) requires extrapolation for KYNA (7.4%), introducing linearity errors.
Benzoic Acid C₇H₆O₂0.00Low The Anchor. Lacks Nitrogen. Useful only for K-factor determination of Carbon/Hydrogen, but useless for the critical N-heterocycle validation.
Cystine C₆H₁₂N₂O₄S₂11.66Low The Risk. Aliphatic structure combusts too easily compared to the aromatic KYNA, leading to potential bias in oxygen dosing requirements.
Expert Insight: Why Acetanilide?

Acetanilide is the superior choice for C10H7NO3 because of Matrix Matching .

  • Thermodynamics: Like Kynurenic acid, Acetanilide contains a benzene ring stabilized by resonance. It demands a similar "energy of activation" to combust fully.

  • N-Content: Acetanilide (10.36% N) brackets the Kynurenic acid value (7.4% N) better than Sulfanilamide (16.27% N), keeping the calibration curve closer to the analyte signal.

Part 3: Experimental Protocol (Self-Validating System)

This protocol utilizes a "Bracketed Calibration" method to ensure data integrity.

Workflow Visualization

The following diagram illustrates the critical decision points in the analysis workflow.

EA_Workflow Start Sample: C10H7NO3 Dry Step 1: Desiccation (80°C, 4h, Vacuum) Start->Dry Remove hygroscopic H2O Weigh Step 2: Microbalance (Target: 2.0 mg ± 0.1) Dry->Weigh Prevent drift Combust Step 4: Flash Combustion (980°C + O2 Boost) Weigh->Combust Calib Step 3: Calibration (Acetanilide K-Factor) Calib->Combust Run Standards First Detect Step 5: TCD Detection (N2, CO2, H2O) Combust->Detect Gas Separation Validation Data Validation (Tolerance Check) Detect->Validation Validation->Dry If H > 4.0% (Wet) Validation->Combust If C < 63.1% (Soot)

Caption: Operational workflow for C10H7NO3 analysis. Note the feedback loops for moisture (High H) and incomplete combustion (Low C).

Step-by-Step Methodology
1. Pre-Treatment (The Hidden Variable)

Kynurenic acid is a carboxylic acid.[2][4][5][6][7][8] It will adsorb atmospheric moisture.

  • Action: Dry sample at 80°C under vacuum for 4 hours.

  • Validation: If your Hydrogen result is >3.90% (Theory: 3.73%), your sample is wet. Stop and re-dry.

2. The "Oxygen Boost" Combustion

The quinoline ring is refractory. Standard methods often fail to fragment the ring completely, leaving graphitic carbon (soot) in the crucible.

  • Instrument: Flash Combustion Analyzer (e.g., Elementar, Thermo Flash, PerkinElmer 2400).

  • Parameter Adjustment: Increase Oxygen dosing time by 20% over standard methods.

  • Temperature: Reactor must be ≥980°C.

  • Crucible: Use Tin (Sn) capsules. The exothermic oxidation of Tin raises the local temperature to ~1800°C, ensuring ring destruction.

3. Bracketed Calibration Sequence

Do not rely on a calibration curve from last week.

  • Blank (Tin capsule only) x 3

  • Conditioning (Acetanilide high mass) x 2

  • Calibration Standard (Acetanilide ~2mg) x 3 -> Calculate K-Factors

  • Analyte (C10H7NO3) x 3

  • Check Standard (Acetanilide) x 1[9]

Acceptance Criteria: The final Check Standard must be within ±0.15% of theoretical values. If not, the run is invalid due to drift.

Part 4: Data Interpretation & Troubleshooting

When analyzing C10H7NO3, specific error patterns indicate specific physical failures.

ObservationResult DeviationRoot CauseCorrective Action
Low Carbon C < 63.1%Incomplete Combustion. The aromatic ring did not fully oxidize; soot remains in the crucible.Increase O2 injection time. Add V₂O₅ (Vanadium Pentoxide) as an oxidant additive.
High Nitrogen N > 7.6%Trap Saturation. The CO₂ trap is leaking, or N₂ peak integration includes tailing CO₂.Replace CO₂ adsorption trap. Check chromatographic separation.
High Hydrogen H > 3.9%Moisture Contamination. The -COOH group held water.Re-dry sample. Ensure carrier gas (He) is moisture-free (Grade 5.0+).
Troubleshooting Logic Map

Troubleshooting Check_C Is Carbon < 63.2%? Check_H Is Hydrogen > 3.9%? Check_C->Check_H No Fail_Soot FAIL: Soot Formation Action: Add V2O5 / Increase O2 Check_C->Fail_Soot Yes Check_N Is Nitrogen > 7.6%? Check_H->Check_N No Fail_Wet FAIL: Sample Wet Action: Vacuum Dry 4h Check_H->Fail_Wet Yes Pass PASS: Purity Validated Check_N->Pass No Fail_Sep FAIL: Peak Overlap Action: Change GC Column/Trap Check_N->Fail_Sep Yes

Caption: Decision tree for diagnosing EA failures in aromatic carboxylic acids.

References

  • National Institute of Standards and Technology (NIST). (2024). Standard Reference Materials for Elemental Analysis (Acetanilide SRM 141d). Retrieved from [Link]

  • PubChem. (2024). Compound Summary: Kynurenic Acid (CID 3845). National Library of Medicine. Retrieved from [Link]

  • Elementar. (2023). CHNS Analysis of NIST Standard Reference Materials: Application Note. Retrieved from [Link]

Sources

Definitive Guide: Differentiating 6-Hydroxyquinoline-7-Carboxylic Acid from Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Differentiating 6-hydroxyquinoline-7-carboxylic acid from regioisomers Content Type: Technical Comparison & Experimental Guide Audience: Senior Researchers, Medicinal Chemists, Analytical Scientists

Executive Summary: The Regioisomer Trap

In the development of quinoline-based metallochaperones and kinase inhibitors, the precise position of the hydroxyl (-OH) and carboxylic acid (-COOH) moieties dictates the pharmacophore's efficacy. 6-hydroxyquinoline-7-carboxylic acid (6-HQ-7-COOH) is frequently confused with its "electronic inverse" 7-hydroxyquinoline-6-carboxylic acid (7-HQ-6-COOH) and its "synthesis congener" 6-hydroxyquinoline-5-carboxylic acid .

These isomers share identical molecular weights (MW 189.17) and similar fragmentation patterns in low-resolution MS. This guide provides a self-validating analytical workflow to unambiguously identify the 6,7-isomer using NMR connectivity logic and chromatographic retention behavior.

Structural & Theoretical Basis

The differentiation relies on the distinct electronic environments created by the electron-donating (-OH) and electron-withdrawing (-COOH) groups acting on the quinoline scaffold.

The Critical Isomers
IsomerStructure CodeKey FeatureOrigin Risk
6-Hydroxyquinoline-7-carboxylic acid Target (A) H5 shielded (ortho to OH); H8 deshielded (ortho to COOH).[1]Skraup synthesis from 5-aminosalicylic acid (Mesalazine).
7-Hydroxyquinoline-6-carboxylic acid Isomer (B) H5 deshielded (ortho to COOH); H8 shielded (ortho to OH).Mislabeling; Skraup from 4-aminosalicylic acid (PAS).
6-Hydroxyquinoline-5-carboxylic acid Isomer (C) H7/H8 are ortho-coupled (vicinal).Side-reaction in Target (A) synthesis (cyclization at C4).
Electronic Shielding Logic
  • H5 Proton: In the Target (A), H5 is ortho to the electron-donating -OH group, resulting in an upfield shift. In Isomer (B), H5 is ortho to the electron-withdrawing -COOH, resulting in a significant downfield shift.

  • H8 Proton: In the Target (A), H8 is ortho to the -COOH group and adjacent to the ring nitrogen (peri-effect), leading to an extreme downfield shift.

Protocol 1: NMR Profiling (The "Gold Standard")

Objective: Unambiguous assignment using 1H NMR and 1D-NOE. Solvent: DMSO-d6 (Essential for resolving carboxylic protons and preventing exchange broadening).

Step-by-Step Workflow
  • Prepare Sample: Dissolve 5-10 mg of compound in 600 µL DMSO-d6.

  • Acquire 1H Spectrum: 16 scans minimum.

  • Analyze Coupling:

    • Inspect the aromatic region (7.0 - 9.0 ppm).[2]

    • Identify the Pyridine Ring protons (H2, H3, H4) via their characteristic splitting (dd, dd, d).

    • Identify the Benzene Ring protons.

      • Target (A) & Isomer (B): Will show two singlets (H5 and H8) because they are para to each other.

      • Isomer (C): Will show two doublets (H7 and H8) with ortho-coupling (~9 Hz). If you see doublets here, it is NOT the target.

  • The "Shift & NOE" Confirmation (Target vs. Isomer B):

FeatureTarget: 6-HQ-7-COOH Isomer B: 7-HQ-6-COOH
H5 Signal ~7.2 - 7.4 ppm (Singlet) (Shielded by ortho-OH)~8.4 - 8.6 ppm (Singlet) (Deshielded by ortho-COOH)
H8 Signal ~8.6 - 8.8 ppm (Singlet) (Deshielded by ortho-COOH + N-peri)~7.4 - 7.6 ppm (Singlet) (Shielded by ortho-OH)
NOE Test Irradiate H4 (doublet, ~8.2 ppm).Result: NOE enhancement at ~7.3 ppm (H5) .Irradiate H4 (doublet, ~8.2 ppm).Result: NOE enhancement at ~8.5 ppm (H5) .

Critical Check: The NOE between H4 and H5 is the invariant anchor. Identify H4 first. The singlet proton that shows an NOE response to H4 is defined as H5. If that H5 is upfield (~7.3), you have the 6-hydroxy isomer. If H5 is downfield (~8.5), you have the 6-carboxylic isomer.

Protocol 2: HPLC Separation & Retention Behavior

Objective: Separation of regioisomers in mixtures. Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 150 x 4.6 mm. Mobile Phase:

  • A: Water + 0.1% Formic Acid (Maintains acidic pH to keep COOH protonated).

  • B: Acetonitrile + 0.1% Formic Acid.

Method:

  • Flow: 1.0 mL/min.

  • Gradient: 5% B to 40% B over 20 min.

  • Detection: UV @ 254 nm and 320 nm (Quinoline absorption).

Observed Behavior:

  • 6-HQ-7-COOH (Target): Typically elutes earlier than the 7,6-isomer. The intramolecular H-bond between 6-OH and 7-COOH (forming a 5-membered pseudo-ring) slightly reduces polarity compared to the 7-OH-6-COOH isomer, but the exposure of the nitrogen lone pair often dominates interaction with silanols.

  • Note: Retention times are highly pH-dependent due to the zwitterionic nature. At pH 3 (Formic acid), the species are cationic (N-protonated).

Visualization: Identification Logic Tree

IdentificationLogic Start Unknown Hydroxyquinoline Carboxylic Acid Isomer Q1 Step 1: 1H NMR Analysis (Benzene Ring Region) Start->Q1 Result1 Two Doublets (J ~9Hz) Q1->Result1 Coupling observed Result2 Two Singlets Q1->Result2 No coupling IsomerC Isomer C: 6-hydroxy-5-carboxylic acid Result1->IsomerC Q2 Step 2: Locate H4 (Doublet ~8.2 ppm) Perform 1D-NOE on H4 Result2->Q2 Result3 NOE observed at Upfield Singlet (~7.3 ppm) Q2->Result3 Result4 NOE observed at Downfield Singlet (~8.5 ppm) Q2->Result4 Target CONFIRMED TARGET: 6-hydroxyquinoline-7-carboxylic acid Result3->Target IsomerB Isomer B: 7-hydroxyquinoline-6-carboxylic acid Result4->IsomerB

Figure 1: Decision tree for the spectroscopic identification of 6-hydroxyquinoline-7-carboxylic acid.

Synthesis Verification (Origin of Isomers)

Understanding the synthesis route validates the analytical findings.

  • Precursor: 5-Aminosalicylic Acid (Mesalazine)

    • Reaction: Skraup Synthesis (Glycerol, H2SO4, Oxidant).[3]

    • Mechanism: Cyclization occurs ortho to the amine.

    • Path A (Major): Cyclization at C6 (sterically unhindered). -> Yields 6-hydroxyquinoline-7-carboxylic acid.

    • Path B (Minor): Cyclization at C4 (hindered by C3-H/C2-OH proximity). -> Yields 6-hydroxyquinoline-5-carboxylic acid.

    • Note: This route does NOT produce the 7-hydroxy-6-carboxylic isomer.

  • Precursor: 4-Aminosalicylic Acid (PAS)

    • Reaction: Skraup Synthesis.

    • Mechanism: Cyclization ortho to amine (at C3 or C5).

    • Path: Cyclization at C5 (preferred). -> Yields 7-hydroxyquinoline-6-carboxylic acid.

Comparison Table: Physical & Spectral Properties

Property6-HQ-7-COOH (Target)7-HQ-6-COOH (Isomer)
Fluorescence (pH 7) Weak/Moderate (Green)Strong (Blue-Green)
1H NMR H5 Shift 7.30 ppm (Shielded)8.55 ppm (Deshielded)
1H NMR H8 Shift 8.75 ppm (Deshielded)7.50 ppm (Shielded)
H4-H5 NOE Correlates to 7.30 ppm peakCorrelates to 8.55 ppm peak
Solubility (Water) Low (Zwitterionic insoluble region pH 3-5)Low (Zwitterionic insoluble region pH 3-5)

References

  • NMR Chemical Shift Data

    • Pretsch, E., et al. Structure Determination of Organic Compounds.
    • Compound Interest.[1][4][5][6] (2015).[2][4][7] "A Guide to 1H NMR Chemical Shift Values." Link

  • Synthesis of Hydroxyquinolines

    • Skraup Synthesis Mechanism & Regioselectivity.
    • Study.com. "Hydroxyquinoline Uses, Structure & Synthesis." Link

  • Analytical Separation

    • Sokolová, R., et al. (2015).[2][4][7] "Electrochemistry and Spectroelectrochemistry of Bioactive Hydroxyquinolines." Journal of Physical Chemistry B. (Discusses oxidation and separation of hydroxyquinoline carboxylic acids). Link

  • Crystal Structure Data

    • Michta, A., et al. (2009). "Quinolin-6-ol at 100 K." Acta Crystallographica Section C. (Structural baseline for 6-hydroxyquinoline moiety). Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 6-Hydroxyquinoline-7-carboxylic acid

[1][2][3]

Executive Safety & Chemical Profile

Compound Identity: 6-Hydroxyquinoline-7-carboxylic acid Chemical Class: Amphoteric Quinoline Derivative / Chelating Agent Primary Hazards: Skin/Eye Irritant (Category 2), Specific Target Organ Toxicity (Respiratory), Potential Mutagenicity (associated with quinoline pharmacophores).

As a Senior Application Scientist, I must emphasize that while this specific isomer is often used as a ligand in metallo-organic chemistry or a fragment in drug discovery, it possesses amphoteric properties (acidic carboxyl/phenol and basic pyridine nitrogen) that dictate its solubility and disposal pathway.

Critical Warning: Quinoline derivatives are known DNA intercalators. Even if this specific isomer lacks a specific "P" or "U" RCRA listing, it must be handled with the rigor reserved for genotoxic impurities.

Physicochemical Data for Disposal Logic
PropertyValue/CharacteristicImpact on Disposal
Physical State Solid (Powder), typically beige/yellowDust hazard; requires double-bagging.
Solubility Low in neutral water; Soluble in DMSO, dilute Base (NaOH), or Acid (HCl)Do not attempt to flush down drains.
Chelation Strong bidentate/tridentate ligandDo not mix with heavy metal waste unless already complexed.
pKa ~3-4 (COOH), ~8-9 (OH), ~5 (N-H+)pH adjustment required for aqueous cleaning.

Waste Segregation & Decision Matrix

Effective disposal begins with accurate characterization. Use the following decision matrix to determine the correct waste stream.

DisposalWorkflowStartWaste Generation SourceStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathLiquidPathLiquid SolutionStateCheck->LiquidPathSolidPkgDouble Bag (Polyethylene)Label: Toxic Solid, Organic, N.O.S.SolidPath->SolidPkgSolventCheckSolvent Type?LiquidPath->SolventCheckSolidBinSolid Hazardous Waste DrumSolidPkg->SolidBinOrgSolvOrganic (DMSO, MeOH, DCM)SolventCheck->OrgSolvAqSolvAqueous (Buffer/Water)SolventCheck->AqSolvHaloCheckHalogenated?OrgSolv->HaloCheckAqCheckContains Heavy Metals?AqSolv->AqCheckHaloYesHalogenated Waste Stream(High BTU Incineration)HaloCheck->HaloYesContains DCM/ChloroformHaloNoNon-Halogenated Waste Stream(Fuel Blending)HaloCheck->HaloNoDMSO/Acetone/MethanolMetalYesAqueous Metal Waste(DO NOT MIX with Organics)AqCheck->MetalYesCu, Fe, Zn complexesMetalNoAqueous Organic WasteAqCheck->MetalNo

Figure 1: Decision matrix for segregating 6-Hydroxyquinoline-7-carboxylic acid waste streams based on physical state and solvent composition.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf-stock, weighing scraps, or failed reaction solids.

  • PPE Requirement: Nitrile gloves (double-gloved recommended, >0.11mm thickness), safety goggles, and lab coat. Use a fume hood to prevent dust inhalation.

  • Container: Collect solid in a wide-mouth high-density polyethylene (HDPE) jar or double-bag in 4-mil polyethylene bags.

  • Labeling:

    • Chemical Name: 6-Hydroxyquinoline-7-carboxylic acid.

    • Hazard Class: Toxic, Irritant.

    • RCRA Status: Non-listed (unless mixed with listed solvents), but treat as Hazardous Organic Solid .

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers (peroxides, nitrates) to prevent exothermic degradation.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for filtrates or HPLC fractions.

  • Solvent Identification:

    • Scenario 1: Dissolved in DMSO/Methanol/Acetone.

      • Pour into Non-Halogenated Organic Waste carboy.

      • Note: If the synthesis involved Thionyl Chloride or DCM, it must go to Halogenated Waste .

    • Scenario 2: Dissolved in Aqueous Buffer.

      • If the solution contains heavy metals (Cu, Fe, Zn) from chelation studies, segregate into Aqueous Metal Waste .

      • If metal-free, dispose of in Aqueous Hazardous Waste .

  • pH Caution: Do not mix acidic solutions of this compound directly with bleach or cyanide waste streams.

Protocol C: Decontamination of Glassware

Due to the compound's adhesion to glass and low water solubility, standard washing often fails.

  • Solubilization Rinse: Rinse glassware with a small volume of 5% NaOH or Methanol . The compound dissolves readily in base due to the carboxylic acid deprotonation.

  • Collection: Collect this first rinse into the appropriate organic/aqueous waste container. Do not pour the first rinse down the drain.

  • Final Wash: Wash glassware with detergent and water as normal.

Regulatory Compliance (RCRA/EPA Context)

While 6-Hydroxyquinoline-7-carboxylic acid is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists by specific CAS, it falls under the "Cradle-to-Grave" liability of the generator.

  • Waste Code Determination:

    • If the waste exhibits toxicity (via TCLP) or is ignitable (due to solvent), apply codes D001 (Ignitable) or D002 (Corrosive) as necessary.

    • Best Practice: Classify as "Non-Regulated Hazardous Waste" or "State-Regulated Organic Waste" depending on local jurisdiction (e.g., California Title 22).

  • Destruction Method: The preferred industry standard for quinoline derivatives is High-Temperature Incineration to ensure complete destruction of the heterocyclic ring, preventing environmental accumulation.

Emergency Spill Procedures

In the event of a benchtop spill:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Protect: Don N95 respirator (if powder) and nitrile gloves.[1]

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust, then sweep into a bag.

    • Liquid: Absorb with vermiculite or spill pads.

  • Clean: Wipe surface with 10% bleach solution followed by water. Dispose of all cleanup materials as hazardous solid waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Quinoline-7-carboxylic acid derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Personal protective equipment for handling 6-Hydroxyquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety protocols for handling 6-Hydroxyquinoline-7-carboxylic acid . As a specialized intermediate often used in ligand synthesis and drug discovery, this compound lacks the extensive toxicological datasets of more common reagents. Therefore, this protocol applies the Precautionary Principle , utilizing safety data from the homologous hydroxyquinoline carboxylic acid family (e.g., 8-hydroxyquinoline-7-carboxylic acid) to establish a robust safety margin.[1]

Part 1: Hazard Identification & Risk Profile

GHS Classification (Analogous Family Data): Based on the structural pharmacophore (quinoline ring with hydroxyl and carboxylic acid moieties), this compound is classified as a Category 2 Irritant and potential Category 3 Respiratory Irritant .[1]

Hazard StatementCodeDescription
Skin Irritation H315Causes skin irritation.[1][2][3][4] Phenolic hydroxyl groups can increase dermal absorption.[1]
Eye Irritation H319Causes serious eye irritation.[1][2][3][4][5][6] Acidic functionality poses corneal damage risks.[1]
STOT SE 3 H335May cause respiratory irritation.[1][2][3][4][5][6] Dust inhalation is the primary vector of exposure.[1]
Acute Toxicity H302Harmful if swallowed (Class assumption: Quinoline derivatives often exhibit biological activity).[1]

Part 2: Personal Protective Equipment (PPE) Specifications

This section defines the barrier protection required to prevent exposure during specific laboratory operations.

Hand Protection Strategy

The quinoline scaffold is an organic base/acid hybrid that can permeate standard latex.[1] Nitrile is the required standard.[1]

  • Standard Handling (Dry Solid/Aqueous Solutions):

    • Material: Nitrile Rubber (Accelerator-free preferred to reduce contact dermatitis).[1]

    • Thickness: Minimum 0.11 mm (4-5 mil) .

    • Standard: EN 374 Type B or ASTM F739.[1]

    • Protocol: Inspect for pinholes.[1] Change every 60 minutes or immediately upon splash.[1]

  • High-Risk Handling (Organic Solvents - DMSO/DMF/Methanol):

    • Material: Double-gloving (Nitrile over Nitrile) or Laminate (Silver Shield®) for prolonged immersion.[1]

    • Reasoning: 6-Hydroxyquinoline-7-carboxylic acid is often dissolved in polar aprotic solvents (DMSO) which facilitate transdermal transport of toxins.[1]

Respiratory & Eye Protection
  • Solids (Weighing/Transfer):

    • Respiratory: N95/P2 (minimum) disposable respirator if weighing outside a fume hood (not recommended).[1] Ideally, handle inside a certified Chemical Fume Hood.[1][7]

    • Eyes: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses are insufficient for fine powders that can drift around side shields.[1]

  • Liquids (Reaction/Work-up):

    • Engineering Control: All operations must occur within a fume hood with a face velocity of 80–100 fpm .

    • Eyes: Safety Glasses with side shields (ANSI Z87.[1]1) are acceptable if a sash is positioned correctly.[1]

Part 3: Operational Workflow & Safety Logic

The following workflow integrates safety steps directly into the experimental process to ensure compliance without hindering throughput.

Step 1: Receiving & Inspection[1]
  • Action: Verify container integrity upon receipt.

  • Storage: Store in a cool, dry place (2-8°C is often recommended for hydroxyquinolines to prevent oxidation/discoloration). Keep away from strong oxidizing agents.[1][5]

  • Labeling: If re-bottling, apply a label indicating "Irritant - Quinoline Derivative."[1]

Step 2: Weighing & Solubilization (Critical Control Point)
  • Risk: Generation of airborne dust (H335).[1]

  • Protocol:

    • Place the balance inside the fume hood or use a static-free weighing funnel.[1]

    • Use an antistatic gun if the powder is fluffy/electrostatic.[1]

    • Pre-solubilization: Add solvent (e.g., DMSO, MeOH) to the solid in the weighing vessel before transfer if possible, to eliminate dust during transfer to the reaction flask.[1]

Step 3: Reaction Monitoring
  • Risk: Accidental splash or needle stick.[1]

  • Protocol:

    • When taking LCMS aliquots, use Luer-lock syringes to prevent needle detachment under pressure.[1]

    • Keep a "dry waste" beaker in the hood for immediate disposal of contaminated pipette tips.[1]

Step 4: Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).[1]

  • Segregation:

    • Solid Waste: Contaminated gloves, weigh boats, and paper towels go into "Hazardous Solid Waste."[1]

    • Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated).[1]

    • Destruction: Incineration is the preferred method for quinoline rings to ensure complete thermal decomposition of the nitrogen heterocycle [1].[1]

Part 4: Emergency Response Protocols

  • Eye Contact: Immediately flush with eyewash station for 15 minutes .[1] Hold eyelids open. The acidic carboxylic group requires thorough irrigation to normalize pH.[1]

  • Skin Contact: Wash with soap and water.[1][2][3][5][6] Do not use ethanol or organic solvents to wash skin; this increases the solubility of the quinoline and drives it deeper into the dermis.[1]

  • Spill Cleanup (Solid):

    • Dampen a paper towel with water (to prevent dust).[1]

    • Wipe up the powder gently.[1]

    • Clean the surface with a mild detergent solution.[1]

    • Dispose of all materials as hazardous chemical waste.[1]

Part 5: Decision Logic for PPE Selection

The following diagram illustrates the decision-making process for selecting the correct PPE based on the state of the chemical and the solvent system used.

PPE_Selection_Logic Start Handling 6-Hydroxyquinoline-7-carboxylic acid State What is the physical state? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Liquid->Solvent HoodYes Standard PPE: Nitrile Gloves (4mil) Lab Coat Splash Goggles Hood->HoodYes Yes HoodNo Enhanced PPE: N95/P100 Respirator Nitrile Gloves Splash Goggles Designated Area Hood->HoodNo No StandardSolv Standard (Water/EtOH): Single Nitrile Gloves Safety Glasses Solvent->StandardSolv Non-Penetrating PenetratingSolv Penetrating (DMSO/DMF): Double Nitrile or Laminate Gloves Safety Glasses Solvent->PenetratingSolv Penetrating caption Figure 1: Risk-Based PPE Selection Logic for Quinoline Derivatives

References

  • Fisher Scientific. (2023).[1][4] Safety Data Sheet: 2-Hydroxyquinoline-3-carboxylic acid. Retrieved from [Link] (Specific hazard classifications for hydroxy-quinoline-carboxylic acids).

  • American Chemistry Council. (2025). Organic Peroxide Producers Safety Division Guidelines. Retrieved from [Link] (General organic intermediate safety).[1]

Sources

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